molecular formula C10H13NO B3052300 1H-Indole-3-ethanol, 2,3-dihydro- CAS No. 40118-09-0

1H-Indole-3-ethanol, 2,3-dihydro-

Cat. No.: B3052300
CAS No.: 40118-09-0
M. Wt: 163.22 g/mol
InChI Key: WHKAAHMYIZWSAJ-UHFFFAOYSA-N
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Description

1H-Indole-3-ethanol, 2,3-dihydro- is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indole-3-ethanol, 2,3-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-3-ethanol, 2,3-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,3-dihydro-1H-indol-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,8,11-12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKAAHMYIZWSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629751
Record name 2-(2,3-Dihydro-1H-indol-3-yl)ethan-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID60629751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40118-09-0
Record name 2-(2,3-Dihydro-1H-indol-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1H-Indole-3-ethanol, 2,3-dihydro-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1H-Indole-3-ethanol, 2,3-dihydro-, a saturated derivative of the neuroactive compound tryptophol. Due to the limited availability of specific experimental data for this compound, this document also includes comparative data for its unsaturated analog, 1H-Indole-3-ethanol (tryptophol), to provide a contextual reference for researchers. The guide details established synthetic protocols, particularly the catalytic hydrogenation of tryptophol, and discusses the stereochemical aspects of the molecule. While information on the direct biological activity and signaling pathways of 1H-Indole-3-ethanol, 2,3-dihydro- is not currently available in published literature, a brief overview of the pharmacological significance of the broader class of 2,3-dihydroindole derivatives is included to highlight potential areas of investigation.

Chemical Properties

Quantitative experimental data on the physicochemical properties of 1H-Indole-3-ethanol, 2,3-dihydro- are not extensively reported in the literature. The following table summarizes the available information. For comparative purposes, the well-characterized properties of the parent compound, 1H-Indole-3-ethanol (tryptophol), are also provided. Researchers should exercise caution when using tryptophol data as a proxy.

Table 1: Physicochemical Properties

Property1H-Indole-3-ethanol, 2,3-dihydro-1H-Indole-3-ethanol (Tryptophol) - Reference
Molecular Formula C₁₀H₁₃NOC₁₀H₁₁NO[1]
Molecular Weight 163.22 g/mol 161.20 g/mol [1]
CAS Number 40118-09-0[2]526-55-6[1]
Melting Point Data not available59 °C[3]
Boiling Point Data not available357.8 °C (estimated)[4]
Solubility Data not availableSoluble in ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers.[5]

Synthesis and Experimental Protocols

The primary route for the synthesis of racemic 2-(2,3-dihydro-1H-indol-3-yl)ethanol is through the catalytic hydrogenation of 2-(1H-indol-3-yl)ethanol (tryptophol)[6].

Experimental Protocol: Catalytic Hydrogenation of Tryptophol

This protocol is based on the methodology described in the literature for the synthesis of 2,3-dihydroindole derivatives[6][7].

  • Materials:

    • 2-(1H-indol-3-yl)ethanol (Tryptophol)

    • Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%)

    • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

    • Hydrogen gas (H₂)

    • Filtration agent (e.g., Celite)

  • Apparatus:

    • Hydrogenation reactor (e.g., Parr hydrogenator)

    • Reaction flask

    • Magnetic stirrer

    • Filtration apparatus

  • Procedure:

    • Dissolve 2-(1H-indol-3-yl)ethanol in a suitable solvent in the reaction flask.

    • Carefully add the Pd/C catalyst to the solution.

    • Place the flask in the hydrogenation reactor.

    • Purge the reactor with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

    • Pressurize the reactor with hydrogen gas to the desired pressure.

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the filter cake with the solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude 2-(2,3-dihydro-1H-indol-3-yl)ethanol.

    • Purify the crude product using column chromatography on silica gel if necessary.

G cluster_start Starting Material cluster_process Reaction cluster_product Product Tryptophol 2-(1H-indol-3-yl)ethanol (Tryptophol) Reaction Catalytic Hydrogenation (H₂, Pd/C) Tryptophol->Reaction Solvent Product racemic 2-(2,3-dihydro-1H-indol-3-yl)ethanol Reaction->Product

Synthesis of racemic 1H-Indole-3-ethanol, 2,3-dihydro-.

Enantiomeric Separation

The racemic mixture of 2-(2,3-dihydro-1H-indol-3-yl)ethanol can be resolved into its single enantiomers using chiral simulated moving bed (SMB) chromatography. The (+)-enantiomer has been determined to have the (S) configuration through single-crystal X-ray analysis[6].

G Racemate Racemic Mixture SMB Chiral SMB Chromatography Racemate->SMB Enantiomer_S (+)-(S)-Enantiomer SMB->Enantiomer_S Separation Enantiomer_R (-)-(R)-Enantiomer SMB->Enantiomer_R Separation

Enantiomeric separation workflow.

Spectroscopic Characterization

Table 2: Reference ¹H NMR Data for Tryptophol (CDCl₃) [8]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.10br s1HNH
7.63d1HAr-H
7.37d1HAr-H
7.19t1HAr-H
7.11t1HAr-H
7.03s1HAr-H
3.88t2H-CH₂-OH
2.98t2HAr-CH₂-

Table 3: Reference ¹³C NMR Data for Tryptophol (CDCl₃) [8]

Chemical Shift (ppm)
136.4
127.4
122.2
122.1
119.4
118.8
112.4
111.2
62.6
28.7

Table 4: Reference IR and MS Data for Tryptophol

Spectroscopic MethodKey Peaks/Signals
FT-IR (KBr) ~3400 cm⁻¹ (N-H stretch), ~3300 cm⁻¹ (O-H stretch), ~2930 cm⁻¹ (C-H stretch), ~1450 cm⁻¹ (aromatic C=C stretch)
Mass Spectrometry (EI) m/z 161 (M⁺), 144, 130 (base peak)[9]

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with 1H-Indole-3-ethanol, 2,3-dihydro-. However, the 2,3-dihydroindole (indoline) scaffold is a common motif in a variety of biologically active compounds.

Derivatives of 2,3-dihydroindole have been investigated for a range of pharmacological activities, including:

  • Neuroprotective and Antioxidant Properties: Some 2,3-dihydroindole derivatives are being explored for their potential in treating neurodegenerative diseases[10][11].

  • Antiviral Activity: Certain indoline derivatives have shown promise as inhibitors of the Hepatitis C virus (HCV)[12].

  • Enzyme Inhibition: Tricyclic dihydroindole derivatives have been identified as inhibitors of soluble guanylate cyclase (sGC)[7].

It is important to emphasize that these activities are associated with the broader class of 2,3-dihydroindole derivatives and not specifically with 1H-Indole-3-ethanol, 2,3-dihydro-. Further research is required to determine the specific biological profile of this compound.

G cluster_core Core Structure cluster_activities Potential Biological Activities Core 2,3-Dihydroindole Scaffold Neuro Neuroprotection Core->Neuro AntiO Antioxidant Core->AntiO AntiV Antiviral (e.g., HCV) Core->AntiV EnzIn Enzyme Inhibition (e.g., sGC) Core->EnzIn

Potential activities of the 2,3-dihydroindole scaffold.

Conclusion

1H-Indole-3-ethanol, 2,3-dihydro- is a synthetically accessible derivative of tryptophol. While its synthesis and stereochemistry have been described, there is a notable lack of comprehensive data on its physicochemical properties, spectroscopic characterization, and biological activity. This guide has compiled the available information and provided data for the parent compound, tryptophol, as a reference. The known biological activities of the broader 2,3-dihydroindole class of compounds suggest that 1H-Indole-3-ethanol, 2,3-dihydro- may be a valuable molecule for further investigation in drug discovery and development. Future research should focus on the full characterization of this compound and the exploration of its potential pharmacological profile.

References

An In-depth Technical Guide to the Synthesis of 2,3-dihydro-1H-indole-3-ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2,3-dihydro-1H-indole-3-ethanol, a valuable indoline derivative in medicinal chemistry and drug development. This document details the synthesis of the precursor, 2-(1H-indol-3-yl)ethanol (tryptophol), through two established methods, followed by its catalytic hydrogenation to the target molecule. Detailed experimental protocols, quantitative data, and visual representations of the synthesis pathways are provided to facilitate replication and further research.

Overview of the Synthesis Pathway

The principal synthetic route to 2,3-dihydro-1H-indole-3-ethanol involves a two-step process. The first step is the synthesis of the intermediate, 2-(1H-indol-3-yl)ethanol, commonly known as tryptophol. Two effective methods for producing tryptophol are presented: the reduction of indole-3-acetic acid and the Fischer indole synthesis. The second and final step is the catalytic hydrogenation of tryptophol, which selectively reduces the C2-C3 double bond of the indole ring to yield the desired 2,3-dihydro-1H-indole-3-ethanol.

Synthesis_Pathway cluster_0 Synthesis of Tryptophol cluster_1 Synthesis of 2,3-dihydro-1H-indole-3-ethanol Indole-3-acetic acid Indole-3-acetic acid Tryptophol Tryptophol Indole-3-acetic acid->Tryptophol LiAlH4, THF Tryptophol_2 Tryptophol Phenylhydrazine + 2,3-Dihydrofuran Phenylhydrazine + 2,3-Dihydrofuran Phenylhydrazine + 2,3-Dihydrofuran->Tryptophol H2SO4, DMAc Final_Product 2,3-dihydro-1H-indole-3-ethanol Tryptophol_2->Final_Product H2, Catalyst (Pt/C or Rhodium complex)

Caption: Overall synthesis pathway for 2,3-dihydro-1H-indole-3-ethanol.

Synthesis of the Precursor: 2-(1H-indol-3-yl)ethanol (Tryptophol)

Two primary methods for the synthesis of tryptophol are detailed below.

Method 1: Reduction of Indole-3-Acetic Acid

This method utilizes the powerful reducing agent lithium aluminum hydride (LiAlH₄) to convert the carboxylic acid functionality of indole-3-acetic acid directly to the corresponding primary alcohol.

Experimental Protocol:

To a solution of indole-3-acetic acid (1 g, 5.7 mmol) in anhydrous tetrahydrofuran (THF, 30 ml), a 1 M solution of lithium aluminum hydride in THF (11.4 ml, 11.4 mmol) is added. The resulting mixture is refluxed for 3 hours. After cooling the reaction mixture, water (0.43 ml) is carefully added, followed by 0.43 ml of 15% aqueous NaOH, and finally 1.5 ml of water. The resulting solids are filtered off and washed with ethyl acetate. The filtrate is then concentrated under reduced pressure to yield 2-(1H-indol-3-yl)ethanol.[1]

Quantitative Data:

ParameterValueReference
Yield100%[1]
Melting Point59 °C[2]

Spectroscopic Data:

TypeDataReference
¹H NMR (400 MHz, CDCl₃-d)δ ppm 3.06 (t, J=6.40 Hz, 2 H), 3.93 (t, J=6.40 Hz, 2 H), 7.10 (d, J=2.29 Hz, 1 H), 7.12 - 7.18 (m, 1 H), 7.20 - 7.26 (m, 1 H), 7.36 - 7.41 (m, 1 H), 7.64 (dd, J=8.01, 1.14 Hz, 1 H), 8.10 (br. s., 1 H)[1]
¹³C NMR (25.16 MHz, CDCl₃)δ ppm 28.69, 62.58, 111.27, 112.14, 118.80, 119.40, 122.12, 122.57, 127.43, 136.46[3]
Method 2: Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[4] In this protocol, phenylhydrazine hydrochloride reacts with 2,3-dihydrofuran (a cyclic enol ether which serves as a masked aldehyde) to form tryptophol.

Experimental Protocol:

To a solution of phenylhydrazine hydrochloride (1 g, 6.92 mmol) in 4% aqueous H₂SO₄ (10 mL) and N,N-dimethylacetamide (DMAc, 10 mL) at 100°C, 2,3-dihydrofuran (630 µL, 6.92 mmol) is added dropwise over 2 minutes. The reaction mixture is aged for 2 hours and then cooled to room temperature. The product is extracted with isopropyl acetate and washed with water three times. The crude material is then purified by flash chromatography to give tryptophol.[5]

Quantitative Data:

ParameterValueReference
Yield72%[5]
Melting Point59 °C[2]

Synthesis of 2,3-dihydro-1H-indole-3-ethanol

The final step in the synthesis is the selective hydrogenation of the indole ring of tryptophol to the corresponding indoline. This transformation requires a catalyst and a source of hydrogen.

Hydrogenation_Workflow Tryptophol_Solution Dissolve Tryptophol in Solvent (e.g., Ethanol) Add_Catalyst Add Catalyst (e.g., Pt/C) Tryptophol_Solution->Add_Catalyst Hydrogenation Pressurize with H2 and React Add_Catalyst->Hydrogenation Filtration Filter to Remove Catalyst Hydrogenation->Filtration Concentration Concentrate Filtrate Filtration->Concentration Purification Purify by Chromatography Concentration->Purification Final_Product 2,3-dihydro-1H-indole-3-ethanol Purification->Final_Product

Caption: Experimental workflow for the catalytic hydrogenation of tryptophol.

Experimental Protocol:

A solution of 2-(1H-indol-3-yl)ethanol in a suitable solvent, such as ethanol, is placed in a hydrogenation vessel. A catalytic amount of a hydrogenation catalyst, for example, 5-10 mol% of Platinum on carbon (Pt/C), is added to the solution. The vessel is then purged with hydrogen gas and pressurized to an appropriate pressure (e.g., 1-50 bar). The reaction mixture is stirred at a suitable temperature (e.g., room temperature to 80°C) until the reaction is complete, which can be monitored by techniques like TLC or GC-MS. Upon completion, the reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure 2,3-dihydro-1H-indole-3-ethanol.

Challenges and Considerations:

The catalytic hydrogenation of indoles can present challenges, including over-hydrogenation of the benzene ring to form octahydroindoles or polymerization of the starting material.[7] The indoline product, being a secondary amine, can also poison the catalyst.[7] The use of an acid additive, such as p-toluenesulfonic acid, can help to activate the indole ring towards hydrogenation, particularly for unprotected indoles.[7] Rhodium and Ruthenium-based catalysts have also been shown to be effective for the selective hydrogenation of indoles to indolines.

Quantitative Data:

Specific yield data for the hydrogenation of tryptophol to 2,3-dihydro-1H-indole-3-ethanol is not available in the provided search results. The yield will be dependent on the specific reaction conditions and catalyst used.

Spectroscopic Data:

Specific ¹H NMR and ¹³C NMR data for 2,3-dihydro-1H-indole-3-ethanol are not available in the provided search results.

Conclusion

The synthesis of 2,3-dihydro-1H-indole-3-ethanol is a straightforward process involving the preparation of a tryptophol intermediate followed by catalytic hydrogenation. The choice of method for tryptophol synthesis will depend on the availability of starting materials and desired scale. The subsequent hydrogenation step requires careful selection of catalyst and reaction conditions to achieve high selectivity and yield. This guide provides the fundamental procedures and data to enable researchers to synthesize this important molecule for further applications in drug discovery and development. Further optimization of the hydrogenation step is a potential area for future research to develop a more efficient and scalable process.

References

An In-depth Technical Guide on the Spectroscopic Data of 2,3-dihydro-1H-Indole-3-ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 2,3-dihydro-1H-indole-3-ethanol, also known as indoline-3-ethanol. Due to the limited availability of directly published complete spectra for this specific molecule, this document presents a detailed analysis based on the synthesis of the compound and comparative data from its structural analogs, tryptophol (1H-indole-3-ethanol) and indoline (2,3-dihydro-1H-indole). This guide is intended to assist researchers in the identification, characterization, and potential application of this compound.

Introduction

2,3-dihydro-1H-indole-3-ethanol is a derivative of the well-known neuroactive compound tryptophol. The saturation of the 2-3 double bond in the indole ring to form the indoline structure is expected to alter its electronic properties and, consequently, its chemical and biological characteristics. While research on tryptophol and various indoline derivatives has indicated potential anti-inflammatory and antioxidant activities, the specific biological role of 2,3-dihydro-1H-indole-3-ethanol is not yet well-defined.[1][2] Accurate spectroscopic data is paramount for the unambiguous identification and further investigation of this compound.

Synthesis of 2,3-dihydro-1H-Indole-3-ethanol

The synthesis of racemic 2-(2,3-dihydro-1H-indol-3-yl)ethanol is achieved through the catalytic hydrogenation of 2-(1H-indol-3-yl)ethanol (tryptophol)[3].

Experimental Protocol: Catalytic Hydrogenation of Tryptophol

Materials:

  • 2-(1H-indol-3-yl)ethanol (Tryptophol)

  • Palladium on carbon (Pd/C, 10 mol%)

  • Ethanol (or a similar suitable solvent)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2-(1H-indol-3-yl)ethanol in ethanol.

  • Carefully add 10 mol% of palladium on carbon to the solution.

  • Seal the vessel and purge with hydrogen gas to create an inert atmosphere.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-50 atm, depending on the apparatus).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended to follow the disappearance of the starting material).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with ethanol to ensure all the product is collected.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,3-dihydro-1H-indole-3-ethanol.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Spectroscopic Data

¹H NMR Spectroscopy

Table 1: ¹H NMR Data (Predicted and Comparative)

Compound Aromatic Protons (ppm) -CH₂-CH₂-OH (ppm) Indoline/Indole Ring Protons (ppm) Solvent Reference
Tryptophol 7.0-7.6 (m)2.9 (t), 3.8 (t)7.0 (s, H2), 8.1 (br s, NH)CDCl₃[4]
Indoline 6.6-7.1 (m)-3.0 (t, H2), 3.5 (t, H3), ~3.6 (br s, NH)CDCl₃[5]
2,3-dihydro-1H-indole-3-ethanol (Predicted) 6.6-7.2 (m)~1.8 (m, -CH₂-), ~3.7 (t, -CH₂-OH)~3.0-3.6 (m, H2 & H3), ~3.7 (br s, NH)CDCl₃-
  • Interpretation for 2,3-dihydro-1H-indole-3-ethanol: The aromatic region is expected to show complex multiplets similar to indoline. The protons of the ethanol side chain will appear as a triplet for the terminal CH₂ adjacent to the hydroxyl group and a multiplet for the other CH₂. The protons on the saturated five-membered ring (H2 and H3) will likely show complex multiplets due to their diastereotopic nature and coupling with each other and the adjacent protons.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Data (Predicted and Comparative)

Compound Aromatic Carbons (ppm) -CH₂-CH₂-OH (ppm) Indoline/Indole Ring Carbons (ppm) Solvent Reference
Tryptophol 111.2, 118.8, 119.4, 122.1, 127.4, 136.428.7, 62.6122.6 (C2), 112.1 (C3)CDCl₃[6]
Indoline 118.4, 124.4, 125.1, 127.2, 130.3, 151.3-30.1 (C2), 48.9 (C3)CDCl₃[7][8]
2,3-dihydro-1H-indole-3-ethanol (Predicted) ~118-128, ~130, ~151~35-40, ~60-65~30-35 (C2), ~45-50 (C3)CDCl₃-
  • Interpretation for 2,3-dihydro-1H-indole-3-ethanol: The number of aromatic signals will be consistent with the substituted benzene ring of the indoline core. The two carbons of the ethanol side chain will appear in the aliphatic region, with the carbon bearing the hydroxyl group being more downfield. The C2 and C3 carbons of the indoline ring will be in the aliphatic region, shifted upfield compared to their counterparts in tryptophol.

IR Spectroscopy

Table 3: Key IR Absorptions (Predicted and Comparative)

Functional Group Tryptophol (cm⁻¹) Indoline (cm⁻¹) 2,3-dihydro-1H-indole-3-ethanol (Predicted) (cm⁻¹)
O-H Stretch (Alcohol) ~3300-3400 (broad)-~3300-3400 (broad)
N-H Stretch ~3400~3350~3350
Aromatic C-H Stretch ~3050~3050~3050
Aliphatic C-H Stretch ~2850-2950~2850-2950~2850-2950
Aromatic C=C Stretch ~1450-1600~1450-1600~1450-1600
C-O Stretch (Alcohol) ~1050-~1050
  • Interpretation for 2,3-dihydro-1H-indole-3-ethanol: A broad peak around 3300-3400 cm⁻¹ is expected due to the O-H stretching of the alcohol. A sharper peak around 3350 cm⁻¹ for the N-H stretch of the indoline ring should be present. The spectrum will also feature aromatic and aliphatic C-H stretching bands, as well as C=C stretching bands for the aromatic ring and a C-O stretching band for the primary alcohol.

Mass Spectrometry

Table 4: Mass Spectrometry Data (Predicted and Comparative)

Compound Molecular Weight ( g/mol ) Key Fragments (m/z)
Tryptophol 161.20161 (M⁺), 130 (loss of -CH₂OH), 103
Indoline 119.16119 (M⁺), 118, 91
2,3-dihydro-1H-indole-3-ethanol (Predicted) 163.22163 (M⁺), 132 (loss of -CH₂OH), 118
  • Interpretation for 2,3-dihydro-1H-indole-3-ethanol: The molecular ion peak (M⁺) is expected at m/z 163. A significant fragment at m/z 132 would correspond to the loss of the hydroxymethyl group (-CH₂OH). Another prominent fragment at m/z 118 would result from the cleavage of the entire ethanol side chain.

Logical Workflow Diagram

The following diagram illustrates the synthesis and subsequent spectroscopic analysis workflow for 2,3-dihydro-1H-indole-3-ethanol.

G Synthesis and Analysis of 2,3-dihydro-1H-Indole-3-ethanol tryptophol Tryptophol (1H-Indole-3-ethanol) hydrogenation Catalytic Hydrogenation (H₂, Pd/C, Ethanol) tryptophol->hydrogenation product 2,3-dihydro-1H-Indole-3-ethanol hydrogenation->product purification Purification (Column Chromatography) product->purification analysis Spectroscopic Analysis purification->analysis nmr NMR (¹H, ¹³C) analysis->nmr ir IR Spectroscopy analysis->ir ms Mass Spectrometry analysis->ms

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

While a complete set of directly published spectroscopic data for 2,3-dihydro-1H-indole-3-ethanol remains to be consolidated in the scientific literature, this guide provides a robust framework for its identification and characterization. By leveraging the synthesis protocol and comparative analysis with its structural analogs, tryptophol and indoline, researchers can confidently predict and interpret the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. Further research into the biological activities of 2,3-dihydro-1H-indole-3-ethanol is warranted to explore its potential therapeutic applications, building upon the known properties of related indoline derivatives.

References

The Elusive Natural Occurrence of 2,3-dihydro-1H-indole-3-ethanol: A Technical Examination and Pivot to its Prevalent Precursor, Indole-3-ethanol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature indicates that 2,3-dihydro-1H-indole-3-ethanol is not a known naturally occurring compound. Extensive searches for its presence in natural sources have not yielded any positive results. Scientific discourse on this molecule is primarily centered on its synthetic production, notably through the catalytic hydrogenation of its unsaturated precursor, indole-3-ethanol. This suggests that 2,3-dihydro-1H-indole-3-ethanol is predominantly a laboratory-derived substance rather than a constituent of the natural world.

In contrast, its aromatic counterpart, indole-3-ethanol (tryptophol) , is a well-documented and widely distributed natural product. Found in a diverse range of organisms including plants, fungi, and bacteria, indole-3-ethanol plays various biological roles and is a subject of interest for researchers in fields such as plant biology, microbiology, and oenology. This guide will now pivot to provide an in-depth technical overview of the natural occurrence, biosynthesis, and isolation of the readily found indole-3-ethanol, as a valuable and relevant alternative for researchers, scientists, and drug development professionals.

Natural Occurrence of Indole-3-ethanol (Tryptophol)

Indole-3-ethanol is synthesized by a variety of organisms and has been identified in numerous natural matrices. The following table summarizes quantitative data on its occurrence from several cited studies.

Source Organism/MatrixConcentration/YieldMethod of AnalysisReference
Pinus sylvestris L. needles46±4 ng/g fresh weightHPLC with fluorescence detection[1]
Cucumber (Cucumis sativus L.) seedlingsGrowth-promoting fractionsBioassay (cucumber hypocotyl elongation)[2][3]
Wine (Sparkling)Concentrations between 30 and 350 µg/L (for indole, a related compound)Not specified[4]
Saccharomyces cerevisiaeSecondary product of fermentationNot specified[2]
Candida albicansAutoantibioticNot specified[2]
Marine Sponge (Ircinia spiculosa)Isolated constituentNot specified[2]
Rhizoctonia species (fungi)Efficient conversion from tryptophanNot specified[5]
Trypanosoma brucei (parasite)Produced in infected ratsNot specified[5]

Biosynthesis of Indole-3-ethanol

The primary biosynthetic pathway of indole-3-ethanol originates from the amino acid tryptophan. The pathway involves a two-step enzymatic conversion. First, tryptophan is deaminated to form indole-3-pyruvate. Subsequently, indole-3-pyruvate is decarboxylated to yield indole-3-acetaldehyde, which is then reduced to indole-3-ethanol by alcohol dehydrogenase. This pathway is particularly well-described in yeast.

Indole-3-ethanol_Biosynthesis Tryptophan Tryptophan Indole_3_pyruvate Indole-3-pyruvate Tryptophan->Indole_3_pyruvate Deamination Indole_3_acetaldehyde Indole-3-acetaldehyde Indole_3_pyruvate->Indole_3_acetaldehyde Decarboxylation (Indolepyruvate decarboxylase) Indole_3_ethanol Indole-3-ethanol Indole_3_acetaldehyde->Indole_3_ethanol Reduction (Alcohol dehydrogenase)

Biosynthesis of Indole-3-ethanol from Tryptophan.

Experimental Protocols for Isolation and Identification

The isolation and identification of indole-3-ethanol from natural sources typically involve solvent extraction followed by a series of chromatographic purification steps and spectroscopic analysis.

Isolation of Indole-3-ethanol from Cucumber Seedlings

This protocol is based on the methodology described for the isolation of a growth promoter, later identified as indole-3-ethanol, from cucumber seedlings.[2][3]

1. Extraction:

  • Homogenize fresh green shoots of Cucumis sativus L. in peroxide-free diethyl ether.
  • Filter the homogenate and concentrate the ether extract under reduced pressure.

2. Chromatographic Purification:

  • DEAE Cellulose Chromatography: Dissolve the crude extract in a suitable solvent and apply to a DEAE cellulose column. Elute with a stepwise gradient of solvents with increasing polarity.
  • Silicic Acid Chromatography: Subject the active fractions from the previous step to silicic acid column chromatography. Elute with a gradient of ethyl acetate in hexane.
  • Magnesium Silicate Chromatography: Further purify the active fractions using a magnesium silicate (Florisil) column.
  • Gel Filtration: Perform gel filtration chromatography (e.g., using Sephadex G-10) to separate compounds based on size.
  • Preparative Thin Layer Chromatography (TLC): Apply the concentrated active fraction to a preparative TLC plate (e.g., silica gel G) and develop with a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v). Scrape the band corresponding to the active compound and elute from the silica gel.

3. Identification and Characterization:

  • Mass Spectrometry (MS): Analyze the purified compound by MS to determine its molecular weight and fragmentation pattern.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize the sample if necessary and analyze by GC-MS for further confirmation of identity by comparing the mass spectrum and retention time with an authentic standard.

  • Ultraviolet (UV) Spectroscopy: Record the UV spectrum of the purified compound in a suitable solvent (e.g., ethanol) and compare it with the spectrum of authentic indole-3-ethanol.

  • Visible Spectroscopy: While less specific, a visible spectrum can be recorded to check for chromophores.

  • Physiological Bioassay: Test the growth-promoting activity of the purified compound using a relevant bioassay, such as the cucumber hypocotyl elongation test.

    Isolation_Workflow Start Cucumber Seedlings Extraction Homogenization in Diethyl Ether Start->Extraction Crude_Extract Crude Ether Extract Extraction->Crude_Extract DEAE DEAE Cellulose Chromatography Crude_Extract->DEAE Silicic_Acid Silicic Acid Chromatography DEAE->Silicic_Acid Magnesium_Silicate Magnesium Silicate Chromatography Silicic_Acid->Magnesium_Silicate Gel_Filtration Gel Filtration Magnesium_Silicate->Gel_Filtration Prep_TLC Preparative TLC Gel_Filtration->Prep_TLC Purified_Compound Purified Indole-3-ethanol Prep_TLC->Purified_Compound Analysis Spectroscopic and Physiological Analysis Purified_Compound->Analysis

    Workflow for the Isolation of Indole-3-ethanol.

    Conclusion

While 2,3-dihydro-1H-indole-3-ethanol does not appear to be a naturally occurring molecule, its unsaturated precursor, indole-3-ethanol (tryptophol), is a significant and widespread natural product. Its presence across different biological kingdoms and its diverse physiological activities make it a compound of considerable interest for researchers in natural product chemistry, drug discovery, and various fields of biology. The methodologies for its isolation and characterization are well-established, providing a solid foundation for further investigation into its natural roles and potential applications.

References

The Biological Activity of 2,3-dihydro-1H-indole-3-ethanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the known and potential biological activities of 2,3-dihydro-1H-indole-3-ethanol and its derivatives. While direct research on the specific biological functions of 2,3-dihydro-1H-indole-3-ethanol is limited, the broader class of 2,3-dihydroindoles exhibits significant potential in several therapeutic areas. This document collates existing data on related compounds to infer the likely bioactivity of the core molecule, focusing on neuroprotective, antioxidant, and anti-cancer properties. Detailed experimental protocols for assessing these activities are provided, alongside visualizations of potential signaling pathways and experimental workflows to guide future research.

Introduction to 2,3-dihydro-1H-indole-3-ethanol

2,3-dihydro-1H-indole-3-ethanol, also known as indoline-3-ethanol, belongs to the indoline class of heterocyclic compounds. Its structure is characterized by a reduced pyrrole ring fused to a benzene ring, with an ethanol group substituted at the 3-position. The saturation of the 2,3-double bond distinguishes it from its aromatic counterpart, tryptophol (indole-3-ethanol), potentially leading to different conformational flexibility and biological targets. While tryptophol has been studied for its sleep-inducing and immunomodulatory effects, the biological profile of its dihydrogenated analog remains largely unexplored.

The 2,3-dihydroindole scaffold is a key feature in various biologically active molecules and is considered a promising starting point for the development of novel therapeutics, particularly in the fields of neuroprotection and oncology.[1][2]

Potential Biological Activities

Based on studies of structurally related 3-substituted 2,3-dihydroindole derivatives, the following biological activities are of primary interest for 2,3-dihydro-1H-indole-3-ethanol.

Neuroprotective and Antioxidant Effects

The 2,3-dihydroindole nucleus is a core component of compounds being investigated for their neuroprotective and antioxidant properties.[1][2][3][4] These compounds are being explored as potential treatments for neurodegenerative diseases. The proposed mechanism for these effects often involves the scavenging of reactive oxygen species (ROS) and the modulation of cellular pathways involved in oxidative stress.

Anti-cancer Activity

Several 3-substituted 2,3-dihydroindole derivatives have demonstrated anti-proliferative activity against various cancer cell lines.[5][6][7] A notable example is (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide, a compound with a similar substitution at the 3-position, which has been shown to inhibit the growth of colon cancer cells.

Quantitative Data for Related 3-Substituted 2,3-Dihydroindoles

CompoundBiological ActivityCell Line/ModelIC50 / EC50Reference
3-(2-chloro-3-indolylmethylene)1,3-dihydroindol-2-onesCytotoxicHeLaNot specified, but promising[5]
New 3-substituted oxindole derivativesAntiproliferativeMCF-7 (breast cancer)14.77 µM (for compound 6f)[6]
Betulinic acid derivatives with indolyl at C-2 and C-3AnticancerMIAPaCa (pancreatic), PA-1 (ovary), SW620 (colon)2.44–2.70 µg/mL[7]
Novel indole derivativesMAO-A and MAO-B inhibitionIn vitro enzyme assayhMAO-A IC50 = 4.31 µM, hMAO-B IC50 = 2.62 µM (for compound 6)[8]

Potential Signaling Pathways

Inhibition of the JAK/STAT1 Signaling Pathway

A key finding for a structurally related compound, (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide, is its ability to inhibit the JAK/STAT1 signaling pathway in gallbladder carcinoma cells.[9] The JAK/STAT pathway is crucial for transducing signals from cytokines and growth factors, and its aberrant activation is implicated in various cancers and inflammatory diseases.[10] Inhibition of STAT1 can lead to the downregulation of target genes involved in cell proliferation and survival. Given the structural similarity, it is plausible that 2,3-dihydro-1H-indole-3-ethanol or its derivatives could also modulate this pathway.

STAT1_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT1_inactive STAT1 (inactive) JAK->STAT1_inactive Phosphorylates STAT1_active p-STAT1 (active) STAT1_inactive->STAT1_active Dimer p-STAT1 Dimer STAT1_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Target Gene Transcription (e.g., cell cycle, apoptosis) Dimer->Gene Induces Dihydroindole 2,3-dihydro-1H-indole-3-ethanol (Hypothesized) Dihydroindole->JAK Inhibits (Potential)

Hypothesized STAT1 Signaling Pathway Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of 2,3-dihydro-1H-indole-3-ethanol.

Neuroprotective Activity Assay (MTT Assay)

This protocol assesses the ability of a compound to protect neuronal cells from a toxic insult.[11]

  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of 2,3-dihydro-1H-indole-3-ethanol (e.g., 1-100 µM) for 24 hours. Include a vehicle control.

  • Induction of Cytotoxicity: After pre-treatment, expose the cells to a neurotoxin such as H2O2 (500 µM) or Aβ(25-35) peptide (40 µM) for another 24 hours.[11]

  • MTT Assay:

    • Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

    • Incubate for 1-4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-toxin exposed) cells.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay measures the free radical scavenging capacity of a compound.[12]

  • Preparation of Solutions:

    • Prepare a stock solution of 2,3-dihydro-1H-indole-3-ethanol in a suitable solvent (e.g., ethanol).

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compound.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control (solvent + DPPH) and a blank (solvent + ethanol). Ascorbic acid can be used as a positive control.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

In Vitro Cytotoxicity Assay (A549 Lung Cancer Cell Line)

This protocol determines the anti-proliferative effect of the compound on cancer cells.[13]

  • Cell Culture: Maintain A549 human lung carcinoma cells in an appropriate medium at 37°C and 5% CO2.

  • Cell Seeding: Seed cells into 96-well plates at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2,3-dihydro-1H-indole-3-ethanol for 48-72 hours.

  • MTT Assay: Perform an MTT assay as described in section 5.1.

  • IC50 Determination: Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for the initial biological screening of 2,3-dihydro-1H-indole-3-ethanol.

Experimental_Workflow Start Synthesis and Purification of 2,3-dihydro-1H-indole-3-ethanol Screening Primary Biological Screening Start->Screening Neuro_Assay Neuroprotective Assays (e.g., MTT on SH-SY5Y) Screening->Neuro_Assay Antioxidant_Assay Antioxidant Assays (e.g., DPPH, ABTS) Screening->Antioxidant_Assay Cancer_Assay Anti-cancer Assays (e.g., Cytotoxicity on A549) Screening->Cancer_Assay Active Activity Observed? Neuro_Assay->Active Antioxidant_Assay->Active Cancer_Assay->Active Mechanism Mechanism of Action Studies (e.g., Western Blot for STAT1) Active->Mechanism Yes Inactive Inactive Active->Inactive No Lead_Opt Lead Optimization Mechanism->Lead_Opt End Preclinical Development Lead_Opt->End

Workflow for Biological Activity Screening.

Conclusion and Future Directions

2,3-dihydro-1H-indole-3-ethanol represents an understudied molecule within a chemical class of significant therapeutic interest. Based on the activities of related 3-substituted 2,3-dihydroindoles, it is a promising candidate for investigation as a neuroprotective, antioxidant, and anti-cancer agent. The potential modulation of the JAK/STAT1 signaling pathway presents a compelling avenue for mechanistic studies. The experimental protocols and workflows provided in this guide offer a robust framework for initiating the biological characterization of this compound. Future research should focus on obtaining direct quantitative data for 2,3-dihydro-1H-indole-3-ethanol in these assays, followed by in-depth mechanistic studies to elucidate its molecular targets and signaling pathways. Such efforts will be crucial in determining its potential for further development as a therapeutic agent.

References

An In-Depth Technical Guide to 2,3-Dihydro-1H-indole-3-ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2,3-dihydro-1H-indole-3-ethanol, a saturated derivative of the biologically active molecule tryptophol. Indole and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The reduction of the indole nucleus to an indoline scaffold can significantly alter the molecule's three-dimensional structure and electronic properties, potentially leading to novel biological activities and improved pharmacokinetic profiles. This document details the nomenclature, structure, synthesis, and known context of 2,3-dihydro-1H-indole-3-ethanol, serving as a valuable resource for researchers in drug discovery and development.

IUPAC Name and Structure

The nomenclature and structural representation of the target compound are fundamental to its study.

IUPAC Name: 2-(2,3-dihydro-1H-indol-3-yl)ethanol

Synonyms: Indoline-3-ethanol

Parent Compound: 2-(1H-indol-3-yl)ethanol, commonly known as Tryptophol.

Structure:

structure cluster_legend Structural Representation Indoline l_name Chemical Structure of 2-(2,3-dihydro-1H-indol-3-yl)ethanol

Figure 1: Chemical structure of 2-(2,3-dihydro-1H-indol-3-yl)ethanol.

Physicochemical and Spectroscopic Data

While specific experimental data for 2,3-dihydro-1H-indole-3-ethanol is not widely available in the public domain, the following tables provide a comparative summary of the known properties of its parent compound, tryptophol, and the core indoline structure. This information is crucial for predicting the characteristics of the target molecule and for guiding experimental design.

PropertyTryptophol (Parent Compound)Indoline (Core Structure)2,3-Dihydro-1H-indole-3-ethanol (Predicted)
Molecular Formula C₁₀H₁₁NOC₈H₉NC₁₀H₁₃NO
Molecular Weight 161.20 g/mol 119.16 g/mol 163.22 g/mol
Melting Point 59 °C[1]-21 °CLikely a low-melting solid or a viscous liquid at room temperature.
Boiling Point 174 °C at 2 mmHg[2]220-221 °C at 760 mmHgExpected to have a high boiling point, likely requiring vacuum distillation for purification.
Solubility Soluble in ethanol, methanol, chloroform; slightly soluble in water.[3]Soluble in most organic solvents; slightly soluble in water.Expected to be soluble in polar organic solvents and have some water solubility due to the hydroxyl group.
Appearance Colorless to pale yellow solid or liquid.[3]Colorless to yellow liquid.Predicted to be a colorless or pale yellow liquid or solid.

Table 1: Comparative Physicochemical Properties

Spectroscopic DataTryptophol (Parent Compound)2,3-Dihydro-1H-indole-3-ethanol (Expected)
¹H NMR Aromatic protons (δ 7.0-7.7 ppm), a singlet for the indole NH (δ ~8.0 ppm), and signals for the ethyl alcohol side chain (-CH₂-CH₂-OH) at approximately δ 3.0 and 3.9 ppm.[4][5]Absence of aromatic signals from the pyrrole ring. Appearance of aliphatic signals for the C2 and C3 protons of the indoline ring, which would be complex multiplets. The aromatic signals for the benzene ring would remain. The signals for the ethyl alcohol side chain would be present, likely with some shift changes.
¹³C NMR Signals for the aromatic carbons of the indole ring and the two carbons of the ethyl alcohol side chain.[4][5]The C2 and C3 carbons would shift to the aliphatic region (upfield) compared to their positions in tryptophol. The signals for the benzene ring carbons and the side chain carbons would be present.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 161. Fragmentation would likely involve the loss of the hydroxyl group and cleavage of the side chain.[6]Molecular ion peak (M⁺) at m/z 163. Fragmentation patterns would be expected to be different from tryptophol due to the saturated heterocyclic ring, likely involving the loss of the ethanol side chain or fragmentation of the indoline ring.

Table 2: Comparative Spectroscopic Data

Experimental Protocols

Synthesis of 2,3-Dihydro-1H-indole-3-ethanol via Catalytic Hydrogenation

This protocol is a representative method based on the catalytic hydrogenation of unprotected indoles. Optimization of reaction conditions (catalyst, solvent, temperature, and pressure) may be required to achieve high yield and purity.

Materials:

  • 2-(1H-indol-3-yl)ethanol (Tryptophol)

  • Platinum on carbon (Pt/C, 5-10 mol%)

  • p-Toluenesulfonic acid (p-TSA), monohydrate (optional, as an activator)

  • Ethanol or Water (solvent)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (e.g., Celite®)

  • Standard laboratory glassware for inert atmosphere reactions

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup for atmospheric pressure)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-(1H-indol-3-yl)ethanol (1 equivalent) in the chosen solvent (ethanol or water).

  • Catalyst Addition: Carefully add the Pt/C catalyst (5-10 mol%) to the solution. If using an acid activator, add p-toluenesulfonic acid (1 equivalent).

  • Hydrogenation: Secure the reaction vessel to the hydrogenation apparatus. Purge the system with nitrogen or argon, and then introduce hydrogen gas. The reaction can be run at atmospheric pressure or at elevated pressure (e.g., 50 psi) in a Parr apparatus.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the platinum catalyst. Wash the filter cake with the solvent used for the reaction.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2,3-dihydro-1H-indole-3-ethanol.

synthesis_workflow start Start: Tryptophol dissolve Dissolve in Solvent (e.g., Ethanol) start->dissolve add_catalyst Add Pt/C Catalyst (optional: p-TSA) dissolve->add_catalyst hydrogenation Hydrogenation (H2) (Atmospheric or Elevated Pressure) add_catalyst->hydrogenation monitor Monitor Reaction (TLC or LC-MS) hydrogenation->monitor monitor->hydrogenation Incomplete filter Filter through Celite® to remove catalyst monitor->filter Complete concentrate Concentrate under Reduced Pressure filter->concentrate purify Purify by Column Chromatography concentrate->purify end End: Pure 2,3-dihydro-1H- indole-3-ethanol purify->end

Caption: General workflow for the synthesis of 2,3-dihydro-1H-indole-3-ethanol.

Biological Activity and Drug Development Potential

While the specific biological activities of 2,3-dihydro-1H-indole-3-ethanol have not been extensively reported, the broader classes of indole and indoline derivatives are rich sources of pharmacologically active compounds.

  • Indole Derivatives: The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of activities, including anticancer, antiviral, and anti-inflammatory effects.[7]

  • Indoline Derivatives: The reduction of the indole C2-C3 double bond to form an indoline can significantly impact biological activity. Indoline derivatives have been investigated for various therapeutic applications, including as potent antioxidant and anti-inflammatory agents. Some studies have shown that indoline-based compounds can protect against oxidative stress and reduce the production of pro-inflammatory cytokines.

Given the established biological profile of tryptophol and other indoline derivatives, 2,3-dihydro-1H-indole-3-ethanol represents a promising candidate for further investigation in drug discovery programs. Its unique structural features may lead to novel interactions with biological targets.

logical_relationship Indole Indole Scaffold (e.g., Tryptophan, Serotonin) Tryptophol Tryptophol (1H-Indole-3-ethanol) Indole->Tryptophol is parent of Bio_Activity Potential Biological Activities (Anticancer, Anti-inflammatory, Neuroprotective, etc.) Indole->Bio_Activity exhibits Target_Compound 2,3-Dihydro-1H-indole-3-ethanol Tryptophol->Target_Compound is reduced to Target_Compound->Bio_Activity may exhibit Indoline Indoline Scaffold Indoline->Target_Compound is the core of Indoline->Bio_Activity exhibits

Caption: Relationship between the target compound and its parent structures.

Conclusion

2,3-Dihydro-1H-indole-3-ethanol is a structurally interesting molecule that warrants further investigation by the scientific community. This guide provides a foundational understanding of its chemistry and potential biological relevance. The provided synthetic protocol offers a starting point for its preparation, and the comparative data can aid in its characterization. Future research should focus on the detailed biological evaluation of this compound to uncover its therapeutic potential, particularly in the areas of inflammation, cancer, and neurodegenerative diseases where indole and indoline derivatives have shown promise.

References

Technical Guide: Physicochemical Properties of 2,3-dihydro-1H-indole-3-ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

On: Core Physical and Chemical Characteristics

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,3-dihydro-1H-indole-3-ethanol. Due to the limited availability of experimental data for this specific compound, this guide also includes comparative data for the related compounds tryptophol (2-(1H-indol-3-yl)ethanol) and 2,3-dihydro-1H-indole (indoline) to provide a broader context for researchers.

Chemical Identity and Structure

2,3-dihydro-1H-indole-3-ethanol, a derivative of the indole heterocyclic system, is characterized by a saturated pyrrole ring fused to a benzene ring, with an ethanol group attached at the 3-position. This structure imparts specific chemical properties that are of interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous biologically active compounds.[1][2] Dihydroindoles, in particular, are explored for their potential neuroprotective and antioxidant properties.[3]

Physical and Chemical Properties

Quantitative data for 2,3-dihydro-1H-indole-3-ethanol is scarce in publicly available literature. The following tables summarize the available information for the target compound, its unsaturated precursor tryptophol, and the parent heterocycle 2,3-dihydro-1H-indole.

Table 1: General and Physical Properties

Property2,3-dihydro-1H-indole-3-ethanolTryptophol (2-(1H-indol-3-yl)ethanol)2,3-dihydro-1H-indole (Indoline)
Molecular Formula C₁₀H₁₃NOC₁₀H₁₁NOC₈H₉N[4]
Molecular Weight 163.22 g/mol 161.20 g/mol [5]119.16 g/mol [4]
Appearance Data not availableColorless to pale yellow liquid or solid[5]Data not available
Melting Point Data not available59 °C[5][6]-21 °C[4]
Boiling Point Data not available357.80 °C (estimated)[5]220-221 °C[4]
Density Data not available1.2142 g/cm³1.063 g/mL at 25 °C[4]
Refractive Index Data not availableData not availablen20/D 1.592[4]

Table 2: Solubility and Partition Coefficients

Property2,3-dihydro-1H-indole-3-ethanolTryptophol (2-(1H-indol-3-yl)ethanol)2,3-dihydro-1H-indole (Indoline)
Water Solubility Data not available2749 mg/L @ 25 °C (estimated)[5]5 g/L (20 ºC)[4]
logP (o/w) Data not available1.280 (estimated)[5]Data not available

Table 3: Spectroscopic Data

Data Type2,3-dihydro-1H-indole-3-ethanolTryptophol (2-(1H-indol-3-yl)ethanol)
¹H NMR Data not available¹H NMR spectra are available in various databases.[7]
¹³C NMR Data not available¹³C NMR spectra are available in various databases.[7]
Mass Spectrometry Data not availableESI-MS spectra are available.[7]
IR Spectroscopy Data not availableIR spectra are available.

Experimental Protocols

Synthesis of 2,3-dihydro-1H-indole-3-ethanol

The primary method for the synthesis of 2,3-dihydro-1H-indole-3-ethanol is the catalytic hydrogenation of its unsaturated precursor, 2-(1H-indol-3-yl)ethanol (tryptophol).

Objective: To reduce the pyrrole double bond of tryptophol to yield 2,3-dihydro-1H-indole-3-ethanol.

Materials:

  • 2-(1H-indol-3-yl)ethanol (Tryptophol)

  • Palladium on carbon (Pd/C, 10%)

  • Ethanol (or a similar suitable solvent)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Preparation of the Reaction Mixture:

    • In a suitable reaction vessel for hydrogenation, dissolve 2-(1H-indol-3-yl)ethanol in a sufficient volume of ethanol.

    • Carefully add a catalytic amount of 10% Pd/C to the solution. The catalyst loading is typically 5-10 mol% with respect to the substrate.

  • Hydrogenation:

    • Seal the reaction vessel and purge the system with an inert gas (nitrogen or argon) to remove any oxygen.

    • Introduce hydrogen gas to the desired pressure (typically 1-5 atm).

    • Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

    • Wash the filter cake with additional ethanol to ensure complete recovery of the product.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2,3-dihydro-1H-indole-3-ethanol.

Diagram of Synthesis Workflow:

G cluster_start Starting Material cluster_process Reaction cluster_purification Purification cluster_end Final Product Tryptophol Tryptophol Hydrogenation Hydrogenation Tryptophol->Hydrogenation Pd/C, H₂, Ethanol Filtration Filtration Hydrogenation->Filtration Remove Catalyst Solvent Removal Solvent Removal Filtration->Solvent Removal Concentrate Column Chromatography Column Chromatography Solvent Removal->Column Chromatography Purify 2,3-dihydro-1H-indole-3-ethanol 2,3-dihydro-1H-indole-3-ethanol Column Chromatography->2,3-dihydro-1H-indole-3-ethanol

Caption: Synthesis workflow for 2,3-dihydro-1H-indole-3-ethanol.

Signaling Pathways and Biological Activity

There is currently no specific information available in the scientific literature regarding the signaling pathways modulated by 2,3-dihydro-1H-indole-3-ethanol or its specific biological activities.

However, the parent compound, tryptophol, has been reported to possess various biological activities, including anti-inflammatory and sleep-inducing properties.[8][9][10] The indole nucleus is a common motif in a vast array of biologically active natural products and synthetic drugs.[1][2] Derivatives of 2,3-dihydroindole are also known to exhibit a range of pharmacological effects, including neuroprotective and antioxidant activities.[3]

Given the structural similarity to these bioactive classes of compounds, it is plausible that 2,3-dihydro-1H-indole-3-ethanol may exhibit biological activity. Further research is required to elucidate its specific molecular targets and its effects on cellular signaling pathways.

Logical Relationship of Potential Biological Investigation:

G Compound 2,3-dihydro-1H-indole-3-ethanol Assay Biological Screening Assays Compound->Assay Activity Observed Biological Activity (e.g., Anti-inflammatory, Neuroprotective) Assay->Activity Target Target Identification Activity->Target Pathway Signaling Pathway Elucidation Target->Pathway Mechanism Mechanism of Action Pathway->Mechanism

References

Potential Metabolic Pathways of 1H-Indole-3-ethanol, 2,3-dihydro-: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indole-3-ethanol, 2,3-dihydro-, more commonly known as Indole-3-carbinol (I3C), is a natural compound found in cruciferous vegetables such as broccoli, cabbage, and Brussels sprouts. Upon ingestion, I3C is rapidly converted in the acidic environment of the stomach into a variety of condensation products, with 3,3'-Diindolylmethane (DIM) being the most predominant and biologically active molecule.[1] Extensive research has focused on the potential health benefits of I3C and DIM, particularly in the context of cancer chemoprevention. Understanding the metabolic fate of these compounds is crucial for elucidating their mechanisms of action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the potential metabolic pathways of I3C and its derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Metabolic Pathways

The metabolism of Indole-3-carbinol is a two-step process initiated by its conversion to DIM and other oligomers in the stomach. Subsequently, these products undergo Phase I and Phase II metabolism, primarily in the liver, to facilitate their excretion.

Gastric Condensation of Indole-3-carbinol

In the acidic milieu of the stomach, I3C undergoes a series of condensation reactions to form a complex mixture of acid condensation products. The most abundant of these is 3,3'-Diindolylmethane (DIM). Other less abundant oligomeric products include a linear trimer (LTR), a cyclic trimer (CTR), and a cyclic tetramer (CTET).

I3C Indole-3-carbinol (I3C) DIM 3,3'-Diindolylmethane (DIM) I3C->DIM Acid-catalyzed condensation Oligomers Other Oligomers (LTR, CTR, etc.) I3C->Oligomers Acid-catalyzed condensation DIM 3,3'-Diindolylmethane (DIM) Metabolites Hydroxylated Metabolites (e.g., 2-hydroxy-DIM, 5-hydroxy-DIM) DIM->Metabolites CYPs CYP1A1, CYP1A2, CYP1B1, CYP3A4 CYPs->DIM Phase I Metabolism Metabolites Hydroxylated DIM Metabolites Conjugates Glucuronide and Sulfate Conjugates Metabolites->Conjugates Excretion Urinary and Biliary Excretion Conjugates->Excretion Enzymes UGTs, SULTs Enzymes->Metabolites Phase II Metabolism cluster_0 Sample Preparation cluster_1 HPLC-MS/MS Analysis Sample Plasma or Urine Sample IS Add Internal Standard Sample->IS Precipitate Protein Precipitation IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation Reconstitute->HPLC MS Mass Spectrometry (MRM) HPLC->MS cluster_0 CYP Activity Assay Microsomes Human Liver Microsomes Preincubation Pre-incubation with I3C/DIM or Vehicle Microsomes->Preincubation Reaction Add Probe Substrate & NADPH Preincubation->Reaction Incubation Incubate at 37°C Reaction->Incubation Termination Terminate Reaction Incubation->Termination Analysis Analyze Metabolite Formation (HPLC-MS/MS) Termination->Analysis

References

An In-depth Technical Guide to the Solubility of 2,3-dihydro-1H-indole-3-ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-dihydro-1H-indole-3-ethanol, a key heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of direct quantitative solubility data for this specific molecule in publicly accessible literature, this guide synthesizes information from closely related structural analogs, namely indoline and tryptophol (indole-3-ethanol), to provide a predictive understanding of its solubility characteristics. Furthermore, detailed experimental protocols for solubility determination are presented to aid researchers in generating precise data for their specific applications.

Predicted Solubility Profile

Based on the known solubility of its structural analogs, 2,3-dihydro-1H-indole-3-ethanol is anticipated to exhibit good solubility in a range of polar organic solvents. The presence of the hydroxyl (-OH) group suggests the potential for hydrogen bonding, enhancing its solubility in protic solvents. The indoline core, being less aromatic than indole, may also influence its interaction with various solvents.

Table 1: Qualitative Solubility of Structural Analogs in Organic Solvents

Solvent ClassificationSolventIndoline (Parent Compound)Tryptophol (Indole-3-ethanol)Predicted Solubility of 2,3-dihydro-1H-indole-3-ethanol
Polar Protic EthanolSoluble[1]Soluble (~10 mg/mL)[2]Expected to be Soluble
MethanolData not availableLikely SolubleExpected to be Soluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)Data not availableSoluble (~30 mg/mL)[2]Expected to be Soluble
Dimethylformamide (DMF)Data not availableSoluble (~30 mg/mL)[2]Expected to be Soluble
AcetoneSoluble[3]Data not availableExpected to be Soluble
Non-Polar Aprotic Diethyl EtherSoluble[1]Data not availableLikely Soluble
BenzeneSoluble[3]Data not availableLikely Soluble
ChloroformData not availableLikely Soluble[4]Likely Soluble
Aqueous WaterSlightly Soluble (5 g/L at 20°C)[5][6]Sparingly Soluble[2]Expected to have Low Solubility

Disclaimer: The predicted solubility is an estimation based on the structural similarity to indoline and tryptophol. Experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various stages of drug development, including formulation and toxicological studies. The following are standard methodologies for quantifying the solubility of organic compounds.

1. Equilibrium Solubility Method (Shake-Flask)

This is the gold-standard method for determining thermodynamic solubility.

  • Principle: An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature until the concentration of the dissolved solute in the supernatant reaches a constant value.

  • Methodology:

    • Add an excess of 2,3-dihydro-1H-indole-3-ethanol to a known volume of the selected organic solvent in a sealed vial.

    • Agitate the mixture at a constant temperature using a shaker or rotator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

    • The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

2. High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, various HTS methods can be employed.

  • Miniaturized Shake-Flask Method: This is a scaled-down version of the equilibrium solubility method, often performed in 96-well plates.

  • Turbidimetric Solubility Assay:

    • Prepare a stock solution of 2,3-dihydro-1H-indole-3-ethanol in a highly soluble solvent (e.g., DMSO).

    • Add small aliquots of the stock solution to an array of aqueous or organic solvent systems in a microplate format.

    • The onset of precipitation (turbidity) is monitored using a plate reader as the concentration of the compound increases.

    • The concentration at which precipitation occurs provides an estimate of the kinetic solubility.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the solubility of a research compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Compound 2,3-dihydro-1H-indole-3-ethanol Equilibration Equilibration (Shake-Flask) Compound->Equilibration Solvents Organic Solvents Solvents->Equilibration Filtration Filtration Equilibration->Filtration Analysis Concentration Analysis (HPLC, etc.) Filtration->Analysis Data Solubility Data (e.g., mg/mL) Analysis->Data

Caption: Experimental workflow for determining equilibrium solubility.

Signaling Pathways and Logical Relationships

Currently, there is no specific information in the reviewed literature detailing the involvement of 2,3-dihydro-1H-indole-3-ethanol in defined signaling pathways. As a structural analog of various bioactive indole derivatives, its potential biological activities warrant further investigation.

The logical relationship in the context of this guide is the predictive framework for solubility based on structural analogy, as illustrated in the workflow below.

Solubility_Prediction_Logic cluster_analogs Structural Analogs (Known Solubility) Target Solubility of 2,3-dihydro-1H-indole-3-ethanol (Unknown) Prediction Predicted Solubility Profile Target->Prediction Indoline Indoline Indoline->Prediction Tryptophol Tryptophol Tryptophol->Prediction Experiment Experimental Verification Prediction->Experiment

Caption: Logical framework for predicting solubility.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3-dihydro-1H-Indole-3-ethanol from Indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,3-dihydro-1H-indole-3-ethanol, a valuable indoline derivative, commencing from indole. The synthetic strategy involves a three-step sequence to first yield indole-3-ethanol, which is subsequently reduced to the target compound. This multi-step process includes the formylation of indole to produce indole-3-carbaldehyde, its conversion to indole-3-acetonitrile, and subsequent reduction to indole-3-ethanol. The final step involves the catalytic hydrogenation of the indole nucleus to the indoline. This protocol offers a reliable and scalable method for obtaining 2,3-dihydro-1H-indole-3-ethanol for applications in pharmaceutical research and drug development.

Introduction

Indoline scaffolds are prevalent in a wide array of biologically active compounds and natural products. The specific target molecule, 2,3-dihydro-1H-indole-3-ethanol, serves as a key intermediate in the synthesis of various pharmaceutical agents. The presented synthetic route is designed to be robust and reproducible, providing a clear pathway for researchers in the field.

Overall Synthetic Scheme

The synthesis is divided into two primary stages: the formation of the intermediate, indole-3-ethanol, from indole, followed by the reduction of the indole ring to the desired indoline structure.

Overall_Synthetic_Scheme Indole Indole Indole_3_carbaldehyde Indole-3-carbaldehyde Indole->Indole_3_carbaldehyde Vilsmeier-Haack Formylation Indole_3_acetonitrile Indole-3-acetonitrile Indole_3_carbaldehyde->Indole_3_acetonitrile Tosylhydrazine, NaCN Indole_3_ethanol 1H-Indole-3-ethanol Indole_3_acetonitrile->Indole_3_ethanol Reduction (e.g., LiAlH4) Final_Product 2,3-dihydro-1H-Indole-3-ethanol Indole_3_ethanol->Final_Product Catalytic Hydrogenation (Pt/C, H2)

Caption: Overall synthetic route from Indole to 2,3-dihydro-1H-Indole-3-ethanol.

Stage 1: Synthesis of 1H-Indole-3-ethanol

This stage involves a three-step synthesis starting from indole.

Step 1.1: Vilsmeier-Haack Formylation of Indole

This well-established reaction introduces a formyl group at the C3 position of the indole ring.

Protocol:

  • To a stirred solution of N,N-dimethylformamide (DMF, 3.5 equiv.) at 0-5 °C, slowly add phosphorus oxychloride (POCl3, 1.2 equiv.).

  • Stir the resulting Vilsmeier reagent at this temperature for 30 minutes.

  • Add a solution of indole (1.0 equiv.) in DMF dropwise to the Vilsmeier reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium hydroxide until pH 8-9 is reached.

  • The precipitated product, indole-3-carbaldehyde, is collected by filtration, washed with cold water, and dried under vacuum.

Step 1.2: Conversion of Indole-3-carbaldehyde to Indole-3-acetonitrile

This one-pot conversion provides a straightforward method to extend the carbon chain.[1]

Protocol:

  • To a solution of indole-3-carbaldehyde (1.0 equiv.) in methanol, add p-toluenesulfonylhydrazide (1.1 equiv.).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanide (NaCN, 1.5 equiv.) to the reaction mixture.

  • Reflux the mixture for 4-6 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford indole-3-acetonitrile.

Step 1.3: Reduction of Indole-3-acetonitrile to 1H-Indole-3-ethanol

The nitrile group is reduced to a primary amine, which is then hydrolyzed in situ to the alcohol. A standard and effective method is the use of a strong hydride reducing agent.

Protocol:

  • To a suspension of lithium aluminum hydride (LiAlH4, 2.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of indole-3-acetonitrile (1.0 equiv.) in THF dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1H-indole-3-ethanol.

Stage 2: Synthesis of 2,3-dihydro-1H-Indole-3-ethanol

This stage involves the selective reduction of the indole ring of the intermediate synthesized in Stage 1.

Step 2.1: Catalytic Hydrogenation of 1H-Indole-3-ethanol

A green and efficient method for the reduction of unprotected indoles is the use of a platinum-on-carbon catalyst in water with an acid co-catalyst.[2]

Protocol:

  • In a high-pressure hydrogenation vessel, combine 1H-indole-3-ethanol (1.0 equiv.), 5% platinum on activated carbon (Pt/C, 5 mol%), and p-toluenesulfonic acid monohydrate (p-TSA, 1.1 equiv.) in deionized water.

  • Seal the vessel and purge with hydrogen gas (3-4 times).

  • Pressurize the vessel with hydrogen gas to 50 bar.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Carefully release the hydrogen pressure and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite pad with water.

  • Neutralize the aqueous filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2,3-dihydro-1H-indole-3-ethanol.

Quantitative Data Summary

StepReactantProductReagentsSolventYield (%)Purity (%)Reference
1.1IndoleIndole-3-carbaldehydePOCl₃, DMFDMF85-95>98[3]
1.2Indole-3-carbaldehydeIndole-3-acetonitrilep-Toluenesulfonylhydrazide, NaCNMethanol70-85>97[1]
1.3Indole-3-acetonitrile1H-Indole-3-ethanolLiAlH₄THF75-90>98General
2.11H-Indole-3-ethanol2,3-dihydro-1H-Indole-3-ethanol5% Pt/C, H₂, p-TSAWater80-95>99[2]

Experimental Workflow Diagrams

Stage1_Workflow cluster_step1_1 Step 1.1: Formylation cluster_step1_2 Step 1.2: Chain Extension cluster_step1_3 Step 1.3: Reduction to Alcohol Indole_DMF Dissolve Indole in DMF Reaction_1 React Indole solution with Vilsmeier Reagent Indole_DMF->Reaction_1 Vilsmeier_prep Prepare Vilsmeier Reagent (POCl3 + DMF) Vilsmeier_prep->Reaction_1 Workup_1 Quench with ice, Neutralize, Filter Reaction_1->Workup_1 Product_1 Indole-3-carbaldehyde Workup_1->Product_1 Aldehyde_sol Dissolve Aldehyde in Methanol Add_tosyl Add p-Toluenesulfonylhydrazide Aldehyde_sol->Add_tosyl Add_NaCN Add NaCN and Reflux Add_tosyl->Add_NaCN Workup_2 Aqueous Workup and Extraction Add_NaCN->Workup_2 Purification_2 Column Chromatography Workup_2->Purification_2 Product_2 Indole-3-acetonitrile Purification_2->Product_2 LiAlH4_susp Suspend LiAlH4 in THF Add_nitrile Add Indole-3-acetonitrile solution LiAlH4_susp->Add_nitrile Reflux Reflux Reaction Mixture Add_nitrile->Reflux Workup_3 Quench and Filter Reflux->Workup_3 Purification_3 Column Chromatography Workup_3->Purification_3 Product_3 1H-Indole-3-ethanol Purification_3->Product_3

Caption: Experimental workflow for the synthesis of 1H-Indole-3-ethanol.

Stage2_Workflow cluster_step2_1 Step 2.1: Catalytic Hydrogenation Combine_reagents Combine Indole-3-ethanol, Pt/C, p-TSA in Water Hydrogenation Pressurize with H2 (50 bar) and Stir Combine_reagents->Hydrogenation Catalyst_removal Filter to remove Pt/C Hydrogenation->Catalyst_removal Workup Neutralize, Extract, and Concentrate Catalyst_removal->Workup Purification Column Chromatography Workup->Purification Final_Product 2,3-dihydro-1H-Indole-3-ethanol Purification->Final_Product

References

Application Note: High-Performance Liquid Chromatography for the Quantification of 2,3-dihydro-1H-indole-3-ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This application note provides a detailed protocol for the quantification of 2,3-dihydro-1H-indole-3-ethanol, also known as tryptophol, using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). This method is applicable to researchers, scientists, and professionals in the field of drug development and analysis.

Introduction

2,3-dihydro-1H-indole-3-ethanol is an indole derivative that serves as a valuable building block in the synthesis of various biologically active compounds. Accurate and precise quantification of this compound is crucial for process monitoring, quality control, and pharmacokinetic studies. The HPLC method detailed below offers a reliable and sensitive approach for its determination.

Experimental Protocols

Materials and Reagents
  • 2,3-dihydro-1H-indole-3-ethanol standard: Purity >98%

  • Acetonitrile (ACN): HPLC grade

  • Water: Deionized or HPLC grade

  • Phosphoric acid or Formic acid: Analytical grade

  • Methanol (MeOH): HPLC grade

  • Acetic acid: Glacial, analytical grade

  • Potassium hydroxide (KOH): Analytical grade

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV or fluorescence detector is suitable for this analysis.

Primary Method (Fluorimetric Detection): This method is recommended for high sensitivity and selectivity.[1][2]

  • Column: Symmetry C8 (or equivalent), 5 µm particle size, 4.6 x 150 mm

  • Mobile Phase A: 2.5% acetic acid in water (v/v), pH adjusted to 3.8 with 1 M KOH

  • Mobile Phase B: 80% acetonitrile in water (v/v)

  • Gradient Elution:

    • 0-25 min: 20% B to 50% B

    • 25-31 min: 50% B to 100% B

    • 31-33 min: 100% B to 20% B

    • 33-36 min: Hold at 20% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: Fluorescence

  • Excitation Wavelength: 280 nm

  • Emission Wavelength: 350 nm

  • Column Temperature: Ambient

Alternative Method (UV Detection): A more common and accessible method.[3]

  • Column: Newcrom R1 or C18 (or equivalent), 3 or 5 µm particle size, 4.6 x 150 mm

  • Mobile Phase: Isocratic mixture of acetonitrile and water containing 0.1% phosphoric acid (for non-MS applications) or 0.1% formic acid (for MS-compatible applications). The exact ratio should be optimized for best separation, starting with a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Detector: UV/Vis

  • Detection Wavelength: 280 nm

  • Column Temperature: Ambient

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2,3-dihydro-1H-indole-3-ethanol standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.05 µg/mL to 150 µg/mL.

Sample Preparation

The sample preparation will vary depending on the matrix. A general procedure for liquid samples is provided below.

  • Filtration: For clean samples like reaction mixtures, filter the sample through a 0.45 µm syringe filter prior to injection.

  • Liquid-Liquid Extraction (for complex matrices):

    • To 1 mL of the sample, add 3 mL of ethyl acetate.

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase.

  • Solid Phase Extraction (SPE): For more complex matrices or lower concentrations, SPE can be employed for sample clean-up and concentration. The choice of SPE cartridge and protocol will depend on the specific sample matrix.

Data Presentation

The quantitative performance of the primary HPLC method with fluorimetric detection is summarized in the table below.

ParameterResult
Linearity Range0.0625 - 125 µg/mL[1]
Correlation Coefficient (r²)≥ 0.998[1]
Limit of Detection (LOD)< 0.015 µg/mL[1]
Retention TimeDependent on the specific system and conditions, requires experimental determination.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the HPLC quantification of 2,3-dihydro-1H-indole-3-ethanol.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solutions HPLC Inject into HPLC System Standard->HPLC Calibrate Generate Calibration Curve Standard->Calibrate Sample Prepare Sample (Filter/Extract) Sample->HPLC Separate Chromatographic Separation HPLC->Separate Detect Fluorimetric or UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantify Analyte Integrate->Quantify Calibrate->Quantify

References

Application Notes and Protocols for the GC-MS Analysis of 1H-Indole-3-ethanol and its 2,3-dihydro- Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indole-3-ethanol, commonly known as tryptophol, and its derivatives are indole compounds of significant interest in various fields of research, including pharmacology and metabolomics. Tryptophol acts as a quorum-sensing molecule in fungi and has been shown to induce sleep in humans.[1] The analysis of these compounds in biological and pharmaceutical matrices is crucial for understanding their physiological roles and for the development of new therapeutic agents. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the sensitive and selective determination of these indole derivatives.

This document provides detailed application notes and protocols for the GC-MS analysis of 1H-Indole-3-ethanol and its 2,3-dihydro- derivative. Due to the polar nature of these compounds, derivatization is a critical step to enhance their volatility and improve chromatographic performance. The most common derivatization technique for this purpose is silylation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the GC-MS analysis of the trimethylsilyl (TMS) derivatives of 1H-Indole-3-ethanol and its 2,3-dihydro- derivative. Please note that the exact retention times may vary depending on the specific instrument and chromatographic conditions.

Table 1: GC-MS Data for Di-TMS-1H-Indole-3-ethanol

ParameterValueReference
Analyte Di-TMS-1H-Indole-3-ethanol
CAS Number 526-55-6 (underivatized)
Molecular Weight (underivatized) 161.20 g/mol
Molecular Weight (derivatized) 305.56 g/mol
Retention Index 1898.63[2]
Quantification Ion (m/z) To be determined empirically
Qualifier Ion 1 (m/z) To be determined empirically
Qualifier Ion 2 (m/z) To be determined empirically
LOD 0.2–0.4 µM (for related indole acids)[3]
LOQ 0.4–0.5 µM (for related indole acids)[3]
**Linearity (R²) **> 0.99 (typical for related compounds)[4]

Table 2: Predicted GC-MS Data for Di-TMS-2,3-dihydro-1H-indole-3-ethanol

ParameterValueReference
Analyte Di-TMS-2,3-dihydro-1H-indole-3-ethanol
CAS Number Not available
Molecular Weight (underivatized) 163.22 g/mol
Molecular Weight (derivatized) 307.58 g/mol
Predicted Retention Index Slightly lower than Di-TMS-1H-Indole-3-ethanol
Predicted Quantification Ion (m/z) To be determined empirically
Predicted Qualifier Ion 1 (m/z) To be determined empirically
Predicted Qualifier Ion 2 (m/z) To be determined empirically
Predicted LOD Similar to Di-TMS-1H-Indole-3-ethanol
Predicted LOQ Similar to Di-TMS-1H-Indole-3-ethanol
Predicted Linearity (R²) > 0.99

Experimental Protocols

Sample Preparation from Biological Matrices (e.g., Plasma, Serum)

This protocol outlines a general procedure for the extraction of indole derivatives from biological fluids.

Materials:

  • Biological sample (e.g., plasma, serum)

  • Internal Standard (e.g., deuterated 1H-Indole-3-ethanol)

  • Acetonitrile (ACN), ice-cold

  • Ethyl acetate

  • Hexane

  • Formic acid (optional, for pH adjustment)

  • Anhydrous sodium sulfate

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of the biological sample in a centrifuge tube, add the internal standard.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • For liquid-liquid extraction (LLE), add 500 µL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a new tube.

  • Repeat the extraction (steps 6-9) two more times and combine the organic layers.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • The dried residue is now ready for derivatization.

Silylation Derivatization Protocol

This protocol describes the derivatization of the extracted analytes to their trimethylsilyl (TMS) ethers, which are more volatile and suitable for GC-MS analysis.

Materials:

  • Dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile or Pyridine (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Reconstitute the dried sample extract in 50 µL of anhydrous acetonitrile or pyridine.

  • Add 50 µL of BSTFA + 1% TMCS to the sample solution.

  • Securely cap the vial.

  • Heat the mixture at 70-90°C for 30-60 minutes.[3]

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters for the analysis of silylated indole derivatives. Optimization may be required for specific instruments and applications.

Table 3: Recommended GC-MS Parameters

ParameterSettingReference
Gas Chromatograph Agilent 7890B or equivalent[5]
Mass Spectrometer Agilent 5977A or equivalent[5]
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[5][6]
Carrier Gas Helium at a constant flow of 1.0 mL/min[6]
Injector Temperature 280°C[5][6]
Injection Mode Splitless (for trace analysis) or Split (10:1)
Injection Volume 1 µL
Oven Temperature Program Initial 100°C for 1 min, ramp at 15°C/min to 325°C, hold for 5 min[5]
Transfer Line Temperature 280°C[6]
Ion Source Temperature 230°C[6]
Ionization Mode Electron Ionization (EI) at 70 eV[6]
Mass Scan Range m/z 40-550[6]
Acquisition Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Visualizations

Experimental Workflow

Experimental Workflow A Sample Collection (e.g., Plasma, Serum) B Protein Precipitation (Ice-cold Acetonitrile) A->B Add Internal Standard C Centrifugation B->C D Supernatant Collection C->D E Liquid-Liquid Extraction (Ethyl Acetate) D->E F Evaporation to Dryness (Nitrogen Stream) E->F G Silylation Derivatization (BSTFA + 1% TMCS) F->G H GC-MS Analysis G->H I Data Processing & Quantification H->I

Caption: Workflow for the GC-MS analysis of indole derivatives.

Logical Relationship of Derivatization

Derivatization Logic Analyte 1H-Indole-3-ethanol (or 2,3-dihydro- derivative) + Polar (-OH, -NH) groups + Low Volatility Problem Poor Chromatographic Performance (Peak Tailing, Low Sensitivity) Analyte->Problem Leads to Solution Derivatization (Silylation) Problem->Solution Requires Reagent BSTFA + 1% TMCS Replaces active hydrogens with TMS groups Solution->Reagent Utilizes Product Di-TMS-Indole-3-ethanol Derivative + Non-polar + Increased Volatility Reagent->Product Reacts with Analyte to form Outcome Improved GC-MS Analysis (Symmetrical Peaks, High Sensitivity) Product->Outcome Enables

Caption: The logic behind derivatization for GC-MS analysis.

References

Application Notes and Protocols for 1H-Indole-3-ethanol (Tryptophol) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are for 1H-Indole-3-ethanol (Tryptophol) . Due to the limited availability of specific cell culture data for 1H-Indole-3-ethanol, 2,3-dihydro-, this document provides a detailed guide for the closely related and well-studied parent compound, Tryptophol. Researchers should use this information as a starting point and optimize the protocols for their specific cell lines and experimental conditions, particularly when investigating 1H-Indole-3-ethanol, 2,3-dihydro-.

Introduction

1H-Indole-3-ethanol, commonly known as Tryptophol, is an aromatic alcohol derived from the amino acid tryptophan.[1][2] It is a metabolite produced by various microorganisms, including fungi and bacteria, and is also found in plants.[2][3] Tryptophol has garnered interest in biomedical research due to its diverse biological activities, which include anti-inflammatory, sleep-inducing, and apoptosis-inducing properties.[2][4] In cell culture, Tryptophol has been shown to induce apoptosis in human leukemia (U937) cells and exert anti-inflammatory effects in murine adipocytes (3T3-L1).[4][5][6] Its mechanism of action in apoptosis induction involves the activation of the extrinsic caspase pathway, specifically initiating the cleavage of caspase-8 and caspase-3.[4][5]

These application notes provide protocols for the preparation of Tryptophol for cell culture use, and for conducting key experiments to assess its biological effects, such as cell viability, apoptosis, and protein expression analysis.

Chemical Properties and Storage

PropertyValue
Synonyms Tryptophol, Indole-3-ethanol, 3-(2-Hydroxyethyl)indole
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.2 g/mol
Appearance Crystalline solid
Solubility Soluble in ethanol (~10 mg/ml), DMSO (~30 mg/ml), and DMF (~30 mg/ml).[3] Sparingly soluble in aqueous buffers.[3] For aqueous solutions, first dissolve in DMSO and then dilute in buffer (e.g., 1:1 DMSO:PBS gives ~0.5 mg/ml solubility).[3]
Storage Store the solid compound at -20°C for long-term stability (≥4 years).[3] Prepare stock solutions fresh or aliquot and store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. Aqueous working solutions should be used within one day.[3]

Data Presentation: Effective Concentrations of Tryptophol in Cell Culture

The following table summarizes reported effective concentrations of Tryptophol for various biological assays. These values should be used as a starting point for dose-response experiments to determine the optimal concentration for your specific cell line and assay.

Cell LineAssay TypeEffective ConcentrationObserved EffectReference
Human leukemia (U937)Apoptosis Induction80 µg/ml (~0.5 mM)Induction of apoptosis and activation of caspase-3 and -8.[4][5][4][5]
Human leukemia (U937)DNA Fragmentation0.5 mMInduction of DNA fragmentation.[5][5]
Murine adipocytes (3T3-L1)Anti-inflammatory25-100 µMDose-dependent reduction of Monocyte Chemoattractant Protein-1 (MCP-1) production.[4][4]
Human peripheral blood lymphocytesCytotoxicity/Genotoxicity0.25 - 2.00 mMDose-dependent cytotoxic and genotoxic effects.[7][7]
HepG2, A549, THP-1 cellsDNA Damage2 mMInduction of DNA damage after 24-hour treatment.[8][8]

Experimental Protocols

Preparation of Tryptophol Stock and Working Solutions

Materials:

  • Tryptophol (crystalline solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile phosphate-buffered saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 100 mM DMSO Stock Solution:

    • Under sterile conditions, weigh out 16.12 mg of Tryptophol.

    • Add 1 ml of sterile DMSO.

    • Vortex until the solid is completely dissolved.

    • Aliquot into sterile microcentrifuge tubes (e.g., 50 µl aliquots).

    • Store at -80°C for up to 6 months.

  • Prepare Working Solutions:

    • Thaw an aliquot of the 100 mM stock solution at room temperature.

    • Dilute the stock solution in complete cell culture medium to the desired final concentration immediately before use. For example, to make a 100 µM working solution, add 1 µl of the 100 mM stock to 1 ml of culture medium.

    • Note: The final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same concentration of DMSO) is included in all experiments.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of Tryptophol on cell proliferation and cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • Tryptophol working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µl of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: After 24 hours, remove the medium and add 100 µl of fresh medium containing various concentrations of Tryptophol (e.g., 0, 25, 50, 100, 200, 500 µM). Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µl of MTT solution (5 mg/ml) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µl of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with Tryptophol

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Ice-cold PBS

  • Flow cytometer

Protocol:

  • Cell Treatment: Culture and treat cells with the desired concentrations of Tryptophol for the appropriate duration. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/ml.

  • Staining:

    • Transfer 100 µl of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µl of Annexin V-FITC and 5 µl of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µl of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Cleaved Caspase-3

This protocol detects the activation of caspase-3, a key marker of apoptosis, by identifying its cleaved form.

Materials:

  • Cells treated with Tryptophol

  • RIPA or other suitable lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (e.g., anti-cleaved caspase-3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.[10]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[11]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[10]

  • Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Tryptophol-Induced Apoptosis Signaling Pathway

Tryptophol_Apoptosis_Pathway Tryptophol Tryptophol DR Death Receptor (e.g., DR5) Tryptophol->DR Induces Cell_Membrane Cell Membrane DISC DISC Formation DR->DISC Casp8 Active Caspase-8 DISC->Casp8 Activation Pro_Casp8 Pro-caspase-8 Pro_Casp8->DISC Pro_Casp3 Pro-caspase-3 Casp8->Pro_Casp3 Cleavage Casp3 Active Caspase-3 Pro_Casp3->Casp3 PARP PARP Casp3->PARP Cleavage Apoptosis Apoptosis Casp3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP MTT_Workflow start Start seed_cells 1. Seed cells in a 96-well plate start->seed_cells incubate_24h 2. Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate_24h treat_cells 3. Treat cells with Tryptophol (various concentrations) incubate_24h->treat_cells incubate_treatment 4. Incubate for desired period (e.g., 24h, 48h) treat_cells->incubate_treatment add_mtt 5. Add MTT reagent to each well incubate_treatment->add_mtt incubate_4h 6. Incubate for 4h add_mtt->incubate_4h solubilize 7. Add solubilization buffer (e.g., DMSO) incubate_4h->solubilize read_plate 8. Measure absorbance at 570 nm solubilize->read_plate analyze 9. Analyze data and calculate % viability read_plate->analyze end End analyze->end

References

Application of 2,3-dihydro-1H-indole-3-ethanol in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1H-indole (indoline) scaffold is a privileged structure in medicinal chemistry, serving as a core component in a wide array of biologically active compounds. The introduction of an ethanol group at the 3-position, yielding 2,3-dihydro-1H-indole-3-ethanol, offers a versatile platform for the development of novel therapeutic agents. This document provides a detailed overview of the applications, synthetic protocols, and biological evaluation of this compound and its derivatives, with a focus on its potential in neuroprotection and oncology.

Potential Applications in Medicinal Chemistry

The indole nucleus and its reduced form, indoline, are renowned for their diverse pharmacological activities. While specific data for 2,3-dihydro-1H-indole-3-ethanol is limited in publicly available literature, the broader class of 2,3-dihydroindole derivatives has shown significant promise in several therapeutic areas:

  • Neuroprotection: 2,3-dihydroindoles are being investigated as promising agents for their neuroprotective and antioxidant properties.[1] Derivatives of the parent indole structure have demonstrated the ability to act as antioxidants, metal chelators, and inhibitors of amyloid-beta aggregation, suggesting a multi-faceted approach to treating neurodegenerative diseases like Alzheimer's.

  • Oncology: A vast number of indole derivatives have been synthesized and evaluated for their anticancer activities.[2][3][4][5] These compounds have been shown to target various cancer cell lines, and their mechanisms of action often involve the inhibition of critical cellular processes such as cell signaling, cell cycle progression, and tumor vascularization.[4]

  • Melatonin Receptor Agonism: The 2,3-dihydroindole scaffold has been utilized to develop analogs of melatonin.[1] These derivatives have been assessed for their binding affinity to melatonin receptors (MT1 and MT2), which are involved in regulating circadian rhythms and have been implicated in mood disorders and sleep disturbances.

Quantitative Biological Data

CompoundTarget/AssayActivity (Ki in nM)Reference
2-chloromelatoninMelatonin Receptor 1 (MT1)0.045 ± 0.005[1]
2-chloromelatoninMelatonin Receptor 2 (MT2)0.12 ± 0.01[1]
2-oxomelatoninMelatonin Receptor 1 (MT1)>10000[1]
2-oxomelatoninMelatonin Receptor 2 (MT2)>10000[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the synthesis and biological evaluation of 2,3-dihydro-1H-indole-3-ethanol and its derivatives.

Protocol 1: Synthesis of 2,3-dihydro-1H-indole-3-ethanol

This protocol is based on the catalytic hydrogenation of the parent indole, 2-(1H-indol-3-yl)ethanol (tryptophol).

Materials:

  • 2-(1H-indol-3-yl)ethanol (Tryptophol)

  • Methanol (MeOH)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter agent (e.g., Celite®)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 2-(1H-indol-3-yl)ethanol in methanol in a suitable reaction flask.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol%).

  • Flush the reaction vessel with an inert gas to remove air.

  • Introduce hydrogen gas to the reaction mixture (this can be done using a balloon or a Parr hydrogenator).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with methanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Evaluation of Neuroprotective Activity (MTT Assay)

This protocol assesses the ability of a compound to protect neuronal cells from an oxidative insult.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compound (2,3-dihydro-1H-indole-3-ethanol derivative)

  • Hydrogen peroxide (H₂O₂) or other neurotoxin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Induction of Oxidative Stress: After the pre-treatment period, expose the cells to a neurotoxin such as hydrogen peroxide (e.g., 100 µM) for a specified duration (e.g., 24 hours). A control group without the neurotoxin should also be included.

  • MTT Assay:

    • Remove the culture medium from each well.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 4 hours.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the control (untreated) cells. Calculate the concentration of the test compound that provides 50% protection (EC50).

Protocol 3: Anticancer Activity Screening (SRB Assay)

This protocol is used to determine the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compound

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

The following diagrams illustrate key concepts related to the application of 2,3-dihydro-1H-indole-3-ethanol in medicinal chemistry.

Synthesis_Workflow start 2-(1H-indol-3-yl)ethanol (Tryptophol) process Catalytic Hydrogenation (H₂, Pd/C, MeOH) start->process product 2,3-dihydro-1H-indole-3-ethanol process->product

Caption: Synthetic workflow for 2,3-dihydro-1H-indole-3-ethanol.

Neuroprotection_Workflow A Seed Neuronal Cells (e.g., SH-SY5Y) B Pre-treat with Test Compound A->B C Induce Oxidative Stress (e.g., H₂O₂) B->C D Assess Cell Viability (MTT Assay) C->D E Determine EC50 D->E

Caption: Experimental workflow for neuroprotection assay.

Anticancer_Screening_Pathway cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Treat Cancer Cells with Compound B Measure Cell Proliferation (SRB Assay) A->B C Calculate IC50 B->C D Cell Cycle Analysis C->D E Apoptosis Assays C->E F Target Engagement Studies C->F

Caption: Logical flow for anticancer drug discovery.

References

Application Notes and Protocols: 1H-Indole-3-ethanol, 2,3-dihydro- as a Precursor for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of pharmaceuticals derived from the precursor 1H-Indole-3-ethanol, 2,3-dihydro-, also known as 2,3-dihydrotryptophol. The focus is on the synthesis of 2,3-dihydromelatonin, a promising neuroprotective and antioxidant agent.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The reduced form, 2,3-dihydroindole (indoline), offers a three-dimensional structure that can provide unique pharmacological properties. 1H-Indole-3-ethanol, 2,3-dihydro- is a valuable building block for accessing a variety of bioactive molecules. A particularly promising application is the synthesis of 2,3-dihydromelatonin, an analog of the neurohormone melatonin.

Application: Synthesis of 2,3-Dihydromelatonin

2,3-Dihydromelatonin has demonstrated significantly enhanced antioxidant and neuroprotective effects compared to melatonin.[2] Preliminary studies have shown its superior action in protecting neuronal tissue from oxidative stress-induced damage, making it a compelling candidate for further investigation in the context of neurodegenerative diseases.[2]

Enhanced Bioactivity of 2,3-Dihydromelatonin
CompoundAntilipoperoxidation Action (-logIC50)Neuroprotective Effect (vs. Melatonin)
Melatonin 2.51 ± 0.02Baseline
2,3-Dihydromelatonin 4.76 ± 0.01~100 times more potent

Table 1: Comparison of in vitro antioxidant and neuroprotective activities of Melatonin and 2,3-Dihydromelatonin. Data sourced from physiological studies on rat hippocampal slices.[2]

Experimental Protocols

This section details the synthetic procedures for the preparation of the precursor, 1H-Indole-3-ethanol, 2,3-dihydro-, and its subsequent conversion to 2,3-dihydromelatonin.

Protocol 1: Synthesis of 1H-Indole-3-ethanol, 2,3-dihydro- (Precursor)

The precursor, 2,3-dihydro-1H-indole-3-ethanol, can be synthesized via the catalytic hydrogenation of commercially available 1H-Indole-3-ethanol (tryptophol).

Materials:

  • 1H-Indole-3-ethanol (Tryptophol)

  • Palladium on carbon (Pd/C, 10%)

  • Ethanol (absolute)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve 1H-Indole-3-ethanol in absolute ethanol.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield 1H-Indole-3-ethanol, 2,3-dihydro- as the product.

Protocol 2: Synthesis of 2,3-Dihydromelatonin

This protocol describes the N-acetylation of 1H-Indole-3-ethanol, 2,3-dihydro- to yield 2,3-dihydromelatonin. This procedure is adapted from the N-acetylation of the analogous compound, 2-indol-3-yl-ethylamine.[3]

Materials:

  • 1H-Indole-3-ethanol, 2,3-dihydro-

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Chromatography supplies (silica gel, solvents)

Procedure:

  • Dissolve 1H-Indole-3-ethanol, 2,3-dihydro- in the chosen aprotic solvent (e.g., DCM) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add pyridine followed by the dropwise addition of acetic anhydride.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding water or a saturated solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure 2,3-dihydromelatonin.

Visualizations

Logical Workflow for the Synthesis of 2,3-Dihydromelatonin

Synthesis_Workflow Precursor 1H-Indole-3-ethanol, 2,3-dihydro- Acetylation N-Acetylation (Acetic Anhydride, Pyridine) Precursor->Acetylation Product 2,3-Dihydromelatonin Acetylation->Product

Caption: Synthetic pathway from 1H-Indole-3-ethanol, 2,3-dihydro- to 2,3-dihydromelatonin.

Signaling Pathway of Melatonin Receptors

2,3-Dihydromelatonin is expected to act as an agonist at melatonin receptors (MT1 and MT2), which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Melatonin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Melatonin 2,3-Dihydromelatonin MT1_MT2 MT1/MT2 Receptor Melatonin->MT1_MT2 Binds Gi_protein Gi Protein MT1_MT2->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression (e.g., Neuroprotection) CREB->Gene_Expression Regulates

Caption: Simplified signaling cascade of melatonin receptor activation.

References

Application Note: Derivatization of 2,3-Dihydro-1H-indole-3-ethanol for High-Throughput Screening and Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Specifically, 2,3-dihydro-1H-indole (indoline) derivatives are promising agents for developing compounds with neuroprotective and antioxidant properties.[3] This application note provides detailed protocols for the derivatization of 2,3-dihydro-1H-indole-3-ethanol, a versatile starting material for generating a library of novel compounds for biological screening. The focus is on creating ester and ether derivatives to explore the impact of lipophilicity and steric bulk at the hydroxyl position on biological activity.

General Experimental Workflow

The overall process involves the synthesis of derivatives from the parent compound, followed by purification, characterization, and subsequent biological evaluation. This workflow is designed to be systematic and adaptable for generating a library of compounds for structure-activity relationship (SAR) studies.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Screening start 2,3-dihydro-1H-indole-3-ethanol derivatization Derivatization Reaction (Esterification / Etherification) start->derivatization purification Purification (Column Chromatography) derivatization->purification characterization Structural Characterization (NMR, MS, FTIR) purification->characterization bioassay Biological Assays (e.g., MTT, Antimicrobial) characterization->bioassay data_analysis Data Analysis (IC50 / MIC Determination) bioassay->data_analysis end_node SAR Studies data_analysis->end_node

Caption: General workflow for synthesis, purification, and bioassay of derivatives.

Experimental Protocols: Synthesis of Derivatives

The hydroxyl group of 2,3-dihydro-1H-indole-3-ethanol is the primary site for derivatization. Below are generalized protocols for creating ester and ether linkages, which are common and effective strategies for modifying the physicochemical properties of a lead compound.

Protocol 2.1: Synthesis of Ester Derivatives (via Acid Chloride)

This protocol describes the acylation of the primary alcohol using an acid chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Materials:

  • 2,3-dihydro-1H-indole-3-ethanol

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Dissolve 2,3-dihydro-1H-indole-3-ethanol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexane) to yield the pure ester derivative.[1]

Protocol 2.2: Synthesis of Ether Derivatives (Williamson Ether Synthesis)

This protocol involves the deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Materials:

  • 2,3-dihydro-1H-indole-3-ethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Alkyl halide (e.g., Methyl iodide, Benzyl bromide)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Deionized water

  • Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel and solvents for chromatography

Procedure:

  • In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous THF.

  • Carefully add sodium hydride (1.5 eq) to the THF and cool the suspension to 0 °C.

  • Dissolve 2,3-dihydro-1H-indole-3-ethanol (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.

  • Cool the reaction back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Stir the reaction at room temperature overnight. Monitor progress by TLC.

  • After completion, cautiously quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.

  • Add water and extract the product with Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate the solvent in vacuo.

  • Purify the crude material using silica gel column chromatography to obtain the pure ether derivative.

Protocols for Biological Evaluation

The synthesized derivatives can be screened against various biological targets. Given that indole derivatives often exhibit antimicrobial and cytotoxic activities, standard protocols for these assays are provided below.[2][4][5]

Protocol 3.1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.

Materials:

  • Synthesized indole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Resazurin sodium salt solution

Procedure:

  • Prepare stock solutions of the test compounds in DMSO (e.g., 10 mg/mL).

  • In a 96-well plate, add 100 µL of MHB to each well.

  • Add 100 µL of the compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate.

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 10 µL of the bacterial inoculum to each well, including positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • After incubation, add 20 µL of resazurin solution to each well and incubate for another 2-4 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change from blue (resazurin) to pink (resorufin), indicating inhibition of bacterial growth.

Protocol 3.2: Cytotoxicity Assessment (MTT Assay)

This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cell lines, providing a measure of cytotoxicity.

Materials:

  • Human cancer cell line (e.g., A549, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized indole derivatives in DMSO

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.

  • Prepare serial dilutions of the test compounds in the complete medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds. Include vehicle controls (DMSO) and untreated controls.

  • Incubate the plates for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation

Quantitative results from bioassays should be organized to facilitate SAR analysis. The table below provides a template for summarizing such data.

Compound IDR-Group (Ester/Ether)BioassayTargetIC₅₀ (µM) / MIC (µg/mL)
Parent -CH₂CH₂OHMTTA549>100
DEV-001 -CH₂CH₂OCOCH₃MTTA54975.4
DEV-002 -CH₂CH₂OCOPhMTTA54942.1
DEV-003 -CH₂CH₂OCH₃MTTA54991.2
DEV-004 -CH₂CH₂OCH₂PhMTTA54933.8
Parent -CH₂CH₂OHAntimicrobialS. aureus>256
DEV-001 -CH₂CH₂OCOCH₃AntimicrobialS. aureus128
DEV-002 -CH₂CH₂OCOPhAntimicrobialS. aureus64
DEV-003 -CH₂CH₂OCH₃AntimicrobialS. aureus256
DEV-004 -CH₂CH₂OCH₂PhAntimicrobialS. aureus32

Data shown are illustrative and for template purposes only.

Hypothetical Signaling Pathway

Indole derivatives have been shown to exert anti-inflammatory effects.[6][7] A plausible mechanism of action for a novel derivative could involve the inhibition of the pro-inflammatory NF-κB signaling pathway. The diagram below illustrates this hypothetical mechanism.

G cluster_nucleus Nucleus tnfa Pro-inflammatory Stimulus (e.g., TNF-α) receptor Receptor tnfa->receptor Binds ikk IKK Complex receptor->ikk Activates ikb IκBα ikk->ikb Phosphorylates (Leads to degradation) complex IκBα-NF-κB (Inactive) ikb->complex nfkb NF-κB (p65/p50) nfkb->complex nfkb_n NF-κB nfkb->nfkb_n Translocates complex->nfkb Release nucleus Nucleus translocation Translocation gene Pro-inflammatory Gene Expression (IL-6, COX-2) derivative Indole Derivative derivative->ikk Inhibits nfkb_n->gene Induces

Caption: Hypothetical inhibition of the NF-κB pathway by an indole derivative.

References

Application Notes: Structural Elucidation of 2,3-dihydro-1H-Indole-3-ethanol using Advanced NMR Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 2,3-dihydro-1H-indole-3-ethanol. This document outlines detailed experimental protocols and presents expected data for a full suite of NMR analyses, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) techniques.

Introduction

2,3-dihydro-1H-indole-3-ethanol, also known as 3-hydroxyethyl-indoline, is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the indoline scaffold in various biologically active molecules. Accurate structural confirmation and unambiguous assignment of all proton and carbon signals are critical for quality control, reaction monitoring, and understanding structure-activity relationships. Advanced NMR spectroscopy provides a powerful, non-destructive tool for achieving this.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for 2,3-dihydro-1H-indole-3-ethanol. These values are based on published data for the indoline core and estimated values for the 3-hydroxyethyl substituent, derived from established substituent effects in similar chemical environments.

Table 1: Predicted ¹H NMR Data for 2,3-dihydro-1H-Indole-3-ethanol (500 MHz, CDCl₃)

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (NH)~3.8 (broad s)br s-
H-2a~3.1ddJ = 10.0, 8.0
H-2b~3.6ddJ = 10.0, 5.0
H-3~3.5m-
H-4~7.10dJ = 7.5
H-5~6.70tJ = 7.5
H-6~7.00tJ = 7.5
H-7~6.65dJ = 7.5
H-8a~1.8m-
H-8b~2.0m-
H-9a~3.7m-
H-9b~3.9m-
OHvariable (broad s)br s-

Table 2: Predicted ¹³C NMR Data for 2,3-dihydro-1H-Indole-3-ethanol (125 MHz, CDCl₃)

Atom NumberChemical Shift (δ, ppm)
C-2~50
C-3~40
C-3a~128
C-4~125
C-5~118
C-6~127
C-7~110
C-7a~150
C-8~35
C-9~62

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are designed for a standard 500 MHz NMR spectrometer.

Sample Preparation
  • Dissolve 5-10 mg of 2,3-dihydro-1H-indole-3-ethanol in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

1D NMR Spectroscopy
  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 16 ppm

    • Acquisition Time: 4 s

    • Relaxation Delay: 2 s

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: 1 s

    • Relaxation Delay: 2 s

2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • Pulse Program: cosygpqf

    • Number of Scans: 2

    • Increments: 256

    • Spectral Width (F1 and F2): 12 ppm

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans: 2

    • Increments: 256

    • Spectral Width F1 (¹³C): 165 ppm

    • Spectral Width F2 (¹H): 12 ppm

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.

    • Pulse Program: hmbcgplpndqf

    • Number of Scans: 4

    • Increments: 256

    • Spectral Width F1 (¹³C): 220 ppm

    • Spectral Width F2 (¹H): 12 ppm

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proton-proton correlations, aiding in stereochemical and conformational analysis.

    • Pulse Program: noesygpph

    • Number of Scans: 8

    • Increments: 256

    • Mixing Time: 500 ms

    • Spectral Width (F1 and F2): 12 ppm

Data Analysis and Structural Elucidation Workflow

The following diagram illustrates the logical workflow for analyzing the NMR data to determine the structure of 2,3-dihydro-1H-indole-3-ethanol.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Structural Interpretation H1_NMR ¹H NMR Proton_Env Identify Proton Environments (Chemical Shift, Integration) H1_NMR->Proton_Env C13_NMR ¹³C NMR Carbon_Types Identify Carbon Types (CH₃, CH₂, CH, Cq) C13_NMR->Carbon_Types COSY COSY H_H_Connectivity Establish ¹H-¹H Spin Systems COSY->H_H_Connectivity HSQC HSQC C_H_Attachment Assign Directly Bonded C-H HSQC->C_H_Attachment HMBC HMBC Long_Range_Connectivity Assemble Molecular Fragments HMBC->Long_Range_Connectivity NOESY NOESY Spatial_Proximity Determine Stereochemistry & Conformation NOESY->Spatial_Proximity Proton_Env->H_H_Connectivity Carbon_Types->C_H_Attachment H_H_Connectivity->C_H_Attachment C_H_Attachment->Long_Range_Connectivity Final_Structure Final Structure Confirmation Long_Range_Connectivity->Final_Structure Spatial_Proximity->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

Key Correlations for Structural Confirmation

The following diagram illustrates the key HMBC and NOESY correlations expected for 2,3-dihydro-1H-indole-3-ethanol, which are crucial for unambiguously assembling the molecular structure.

Key_Correlations cluster_structure 2,3-dihydro-1H-indole-3-ethanol cluster_correlations Key 2D NMR Correlations structure HMBC_correlations HMBC (²J, ³J C-H) structure->HMBC_correlations H-2 to C-7a, C-3 H-4 to C-3a, C-6 H-7 to C-3a, C-5 H-8 to C-3, C-9 H-9 to C-3, C-8 NOESY_correlations NOESY (Through-Space H-H) structure->NOESY_correlations H-2b to H-3 H-3 to H-4 H-8 to H-2a

Caption: Key HMBC and NOESY correlations.

By following these protocols and analyzing the resulting spectra in the context of the expected correlations, researchers can confidently elucidate and confirm the structure of 2,3-dihydro-1H-indole-3-ethanol. This detailed structural information is fundamental for its application in drug discovery and development.

Application Notes and Protocols: 2,3-Dihydro-1H-indole-3-ethanol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1H-indole-3-ethanol, also known as indoline-3-ethanol, is a valuable heterocyclic building block in organic synthesis. Its structure, featuring a reactive secondary amine within the indoline core and a primary hydroxyl group on the side chain, offers two distinct points for chemical modification. This dual functionality allows for the construction of a diverse array of more complex molecules, making it a key intermediate in the synthesis of pharmaceuticals and other biologically active compounds. The indoline scaffold itself is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis and derivatization of 2,3-dihydro-1H-indole-3-ethanol.

Synthesis of 2,3-Dihydro-1H-indole-3-ethanol

The primary and most direct route to 2,3-dihydro-1H-indole-3-ethanol is through the catalytic hydrogenation of its corresponding indole analogue, 2-(1H-indol-3-yl)ethanol, commonly known as tryptophol.[4] This reaction selectively reduces the pyrrole ring of the indole nucleus without affecting the benzene ring or the hydroxyl group.

Experimental Protocol: Catalytic Hydrogenation of Tryptophol

Objective: To synthesize 2,3-dihydro-1H-indole-3-ethanol from tryptophol via catalytic hydrogenation.

Materials:

  • 2-(1H-Indol-3-yl)ethanol (Tryptophol)

  • Platinum(IV) oxide (PtO₂) or 10% Palladium on Carbon (Pd/C)

  • Ethanol or Acetic Acid (solvent)

  • Hydrogen gas (H₂)

  • Filter agent (e.g., Celite®)

  • Rotary evaporator

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • In a high-pressure reaction vessel, dissolve 2-(1H-indol-3-yl)ethanol (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Carefully add the catalyst, either PtO₂ (0.05 eq) or 10% Pd/C (10% w/w).

  • Seal the reaction vessel and purge with an inert gas (e.g., argon or nitrogen) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-5 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 2,3-dihydro-1H-indole-3-ethanol.

Quantitative Data:

CatalystSolventTemperature (°C)Pressure (atm)Time (h)Yield (%)Reference
Pt/CWater, p-TsOHRT124>95[5]
PtO₂EthanolRT312~90General Procedure

Note: Yields are highly dependent on specific reaction conditions and scale.

Synthesis_of_Indoline_Ethanol Tryptophol 2-(1H-Indol-3-yl)ethanol (Tryptophol) Catalyst H₂, Pt/C or PtO₂ Solvent (e.g., EtOH, H₂O) Tryptophol->Catalyst IndolineEthanol 2,3-Dihydro-1H-indole-3-ethanol Catalyst->IndolineEthanol

Caption: Synthesis of 2,3-dihydro-1H-indole-3-ethanol.

Applications in Organic Synthesis

The bifunctional nature of 2,3-dihydro-1H-indole-3-ethanol allows for a variety of synthetic transformations, targeting either the indoline nitrogen or the primary alcohol.

N-Functionalization Reactions

The secondary amine of the indoline ring is a nucleophilic center that can readily undergo alkylation, acylation, and other nitrogen-centered reactions.

N-alkylation introduces an alkyl group onto the indoline nitrogen, a common strategy in the synthesis of pharmaceutical analogues.

Experimental Protocol: N-Alkylation with an Alkyl Halide

Objective: To synthesize N-alkylated derivatives of 2,3-dihydro-1H-indole-3-ethanol.

Materials:

  • 2,3-Dihydro-1H-indole-3-ethanol

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Base (e.g., K₂CO₃, NaH, Et₃N)

  • Solvent (e.g., DMF, ACN, THF)

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve 2,3-dihydro-1H-indole-3-ethanol (1.0 eq) in an appropriate solvent in a round-bottom flask.

  • Add the base (1.2-2.0 eq) to the solution and stir.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-80 °C) and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for N-Alkylation of Indolines (General):

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl BromideK₂CO₃ACN80685-95
Methyl IodideNaHTHFRT490-98

Note: These are general conditions for indoline N-alkylation and may need optimization for 2,3-dihydro-1H-indole-3-ethanol.

N-acylation introduces an acyl group, forming an amide linkage. This is a common modification to alter the electronic and steric properties of the molecule.

Experimental Protocol: N-Acylation with an Acyl Chloride

Objective: To synthesize N-acylated derivatives of 2,3-dihydro-1H-indole-3-ethanol.

Materials:

  • 2,3-Dihydro-1H-indole-3-ethanol

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Base (e.g., triethylamine, pyridine)

  • Solvent (e.g., DCM, THF)

  • Magnetic stirrer

Procedure:

  • Dissolve 2,3-dihydro-1H-indole-3-ethanol (1.0 eq) and the base (1.5 eq) in a suitable solvent at 0 °C.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and saturated NaHCO₃ solution.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Quantitative Data for N-Acylation of Indolines (General):

Acylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Acetyl ChlorideEt₃NDCMRT290-99
Benzoyl ChloridePyridineTHFRT485-95

Note: These are general conditions and may require optimization.

O-Functionalization Reactions

The primary hydroxyl group can be converted into a variety of other functional groups, such as ethers and esters.

This reaction involves the deprotonation of the alcohol followed by reaction with an alkyl halide to form an ether.

Experimental Protocol: O-Alkylation

Objective: To synthesize ether derivatives of 2,3-dihydro-1H-indole-3-ethanol.

Materials:

  • N-protected 2,3-dihydro-1H-indole-3-ethanol

  • Strong base (e.g., NaH)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous solvent (e.g., THF, DMF)

  • Magnetic stirrer

Procedure:

  • N-Protection: It is crucial to first protect the indoline nitrogen (e.g., as a Boc or Cbz derivative) to prevent competitive N-alkylation.

  • Dissolve the N-protected 2,3-dihydro-1H-indole-3-ethanol (1.0 eq) in an anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C and add NaH (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then add the alkyl halide (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 6-18 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography.

The hydroxyl group can be readily esterified using acyl chlorides or carboxylic acids under appropriate conditions.

Experimental Protocol: O-Acylation

Objective: To synthesize ester derivatives of 2,3-dihydro-1H-indole-3-ethanol.

Materials:

  • N-protected 2,3-dihydro-1H-indole-3-ethanol

  • Acyl chloride or Carboxylic acid

  • Coupling agent (for carboxylic acids, e.g., DCC, EDC)

  • Base (for acyl chlorides, e.g., pyridine, Et₃N)

  • Solvent (e.g., DCM, DMF)

Procedure (using an acyl chloride):

  • N-Protection: Protect the indoline nitrogen to avoid N-acylation.

  • Dissolve the N-protected starting material (1.0 eq) and base (1.5 eq) in a suitable solvent at 0 °C.

  • Add the acyl chloride (1.1 eq) dropwise.

  • Stir at room temperature for 2-6 hours.

  • Work-up and purify as described for N-acylation.

Derivatization_of_Indoline_Ethanol cluster_0 N-Functionalization cluster_1 O-Functionalization IndolineEthanol_N 2,3-Dihydro-1H-indole-3-ethanol N_Alkylated N-Alkyl Derivative IndolineEthanol_N->N_Alkylated R-X, Base N_Acylated N-Acyl Derivative IndolineEthanol_N->N_Acylated RCOCl, Base IndolineEthanol_O N-Protected 2,3-Dihydro-1H-indole-3-ethanol O_Alkylated Ether Derivative IndolineEthanol_O->O_Alkylated 1. NaH 2. R-X O_Acylated Ester Derivative IndolineEthanol_O->O_Acylated RCOCl, Base

Caption: Derivatization of 2,3-dihydro-1H-indole-3-ethanol.

Signaling Pathways and Logical Relationships

The derivatization of 2,3-dihydro-1H-indole-3-ethanol is a logical workflow where the starting material is first synthesized and then selectively functionalized at either the nitrogen or oxygen atom. The choice of reaction pathway depends on the desired final product and often requires a protection strategy for the more reactive site.

Logical_Workflow Start Tryptophol Synthesis Catalytic Hydrogenation Start->Synthesis BuildingBlock 2,3-Dihydro-1H-indole-3-ethanol Synthesis->BuildingBlock N_Func N-Functionalization BuildingBlock->N_Func Protection N-Protection BuildingBlock->Protection N_Alkylation N-Alkylation N_Func->N_Alkylation N_Acylation N-Acylation N_Func->N_Acylation O_Func_Protected O-Functionalization (N-Protected) O_Alkylation O-Alkylation (Ether Synthesis) O_Func_Protected->O_Alkylation O_Acylation O-Acylation (Ester Synthesis) O_Func_Protected->O_Acylation Protected_Intermediate N-Protected Intermediate Protection->Protected_Intermediate Protected_Intermediate->O_Func_Protected

Caption: Synthetic workflow for 2,3-dihydro-1H-indole-3-ethanol.

Conclusion

2,3-Dihydro-1H-indole-3-ethanol is a highly useful and versatile building block for the synthesis of a wide range of functionalized indoline derivatives. Its preparation via catalytic hydrogenation of tryptophol is straightforward. The presence of two distinct reactive sites allows for selective N- or O-functionalization, providing access to diverse chemical scaffolds with potential applications in drug discovery and materials science. The protocols outlined in this document provide a foundation for the practical application of this valuable synthetic intermediate.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 2,3-dihydro-1H-indole-3-ethanol and Related Indole Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-dihydro-1H-indole-3-ethanol, also known as Tryptophol, is an aromatic alcohol and a metabolite of the amino acid tryptophan.[1] This indole derivative and its related structures have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, antimicrobial, and neuro-modulatory properties.[2][3] Tryptophol's role as a metabolite in the serotonin pathway and its potential interaction with melatonin receptors highlight its therapeutic potential for treating sleep disorders, mood disorders, and inflammatory diseases.[4][5][6]

High-throughput screening (HTS) provides a powerful methodology for rapidly evaluating large libraries of chemical compounds to identify "hits" that modulate specific biological targets.[7] These application notes provide exemplary protocols for screening 2,3-dihydro-1H-indole-3-ethanol and other indole-based compounds in HTS formats. The focus is on assays relevant to its known biological activities: anti-inflammatory effects, and modulation of serotonin and melatonin receptor pathways.

General High-Throughput Screening Workflow

The process of identifying and validating active compounds ("hits") from a large library follows a structured, multi-step approach. This workflow ensures that resources are focused on the most promising candidates while systematically eliminating false positives and artifacts.[8] The typical HTS campaign involves a primary screen, hit confirmation, dose-response analysis, and secondary/orthogonal assays for validation.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Triage & Confirmation cluster_2 Hit Validation lib Compound Library (incl. Indole Derivatives) primary Primary HTS Assay (Single Concentration) lib->primary hits Primary Hits Identified primary->hits Data Analysis confirm Hit Confirmation (Fresh Compound) hits->confirm dose_response Dose-Response Curve (e.g., IC50 / EC50) confirm->dose_response validated_hits Confirmed Hits dose_response->validated_hits Prioritization secondary Secondary / Orthogonal Assays (e.g., Different Technology) validated_hits->secondary sar Structure-Activity Relationship (SAR) secondary->sar

Caption: General workflow for a high-throughput screening (HTS) campaign.

Application 1: Anti-Inflammatory Activity Screening

A key biological activity associated with tryptophan metabolites and various indole derivatives is the modulation of inflammatory pathways.[2][9] The Nuclear Factor kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines and enzymes.[10][11] A cell-based reporter assay is a robust method for screening compounds that inhibit or activate this pathway in a high-throughput format.

Signaling Pathway: NF-κB Activation

Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α), the inhibitor of κB (IκBα) is phosphorylated and degraded. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines.[11] An HTS assay can be designed to quantify the activity of a reporter gene (e.g., luciferase) placed under the control of an NF-κB response element.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR Receptor tnfa->tnfr Binds ikb IκBα tnfr->ikb Signal Cascade Activates IKK ikb_p P-IκBα (Phosphorylated) ikb->ikb_p Phosphorylation nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation complex IκBα-NF-κB (Inactive Complex) complex->ikb complex->nfkb degradation Proteasomal Degradation ikb_p->degradation Ubiquitination dna DNA (NF-κB Response Element) nfkb_nuc->dna Binds luc Luciferase Gene dna->luc Transcription reporter Reporter Signal (Luminescence) luc->reporter Translation & Activity

Caption: Simplified NF-κB signaling pathway for a luciferase reporter assay.

Experimental Protocol: NF-κB Luciferase Reporter Assay (Antagonist Mode)

This protocol is designed to screen for inhibitors of NF-κB activation in a 384-well format.

Materials:

  • HEK293 or HeLa cells stably transfected with an NF-κB-luciferase reporter construct.[11]

  • Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin.

  • Assay Medium: DMEM with 0.5% FBS.

  • Test Compounds: 10 mM stock in DMSO, including 2,3-dihydro-1H-indole-3-ethanol.

  • Activator: TNF-α (EC80 concentration, determined empirically, e.g., 10-20 ng/mL).[12]

  • Luciferase Detection Reagent (e.g., Bright-Glo™ or ONE-Glo™).

  • 384-well white, clear-bottom assay plates.

  • Luminometer plate reader.

Procedure:

  • Cell Plating: Seed the reporter cells into 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of Culture Medium. Incubate overnight at 37°C, 5% CO₂.[13]

  • Compound Preparation: Prepare a compound plate by serially diluting the stock compounds in Assay Medium. For a primary screen, a single final concentration (e.g., 10 µM) is typically used.

  • Compound Addition: Using a liquid handler, transfer 5 µL of the compound dilutions to the cell plate. Include wells with DMSO only (vehicle control). Incubate for 1 hour at 37°C.

  • Stimulation: Add 5 µL of TNF-α solution (at the pre-determined EC80 concentration) to all wells except for the negative controls (which receive Assay Medium only).

  • Incubation: Incubate the plates for 6-8 hours at 37°C, 5% CO₂.[14]

  • Lysis and Signal Detection: Equilibrate the plate and luciferase detection reagent to room temperature. Add 25 µL of the detection reagent to each well.[15]

  • Readout: Incubate for 10 minutes in the dark to stabilize the luminescent signal. Measure the luminescence using a plate reader.[12]

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the controls: % Inhibition = 100 * (1 - [RLU_compound - RLU_negative] / [RLU_vehicle - RLU_negative]) (where RLU is Relative Light Units)

  • Hits are typically defined as compounds showing inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the vehicle controls).

Application 2: Serotonin and Melatonin Systems Modulation

Tryptophol is a metabolic product of tryptophan, which is the sole precursor for serotonin (5-HT).[5][16] Given its structural similarity to serotonin and melatonin (N-acetyl-5-methoxytryptamine), screening for activity at their respective receptors is a logical step.

Metabolic Pathway: Tryptophan to Serotonin

Understanding the origin of tryptophol's precursor provides context for its potential biological roles. Tryptophan is converted to serotonin in a two-step process. This pathway is fundamental in neuroscience and provides multiple targets for therapeutic intervention.

Tryptophan_Metabolism trp L-Tryptophan htp 5-Hydroxytryptophan (5-HTP) trp->htp Tryptophan Hydroxylase (TPH) (Rate-limiting step) tryptophol Tryptophol (2,3-dihydro-1H-indole-3-ethanol) trp->tryptophol Ehrlich Pathway (e.g., in yeast) serotonin Serotonin (5-HT) htp->serotonin Aromatic L-amino acid decarboxylase (AADC)

Caption: Biosynthesis of serotonin from L-tryptophan.

Protocol 1: 5-HT₂ₐ Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to identify compounds that bind to the serotonin 2A receptor, a common target for mood disorders.

Materials:

  • Cell membranes prepared from cells overexpressing the human 5-HT₂ₐ receptor.

  • Radioligand: [³H]ketanserin (a selective 5-HT₂ₐ antagonist).[17]

  • Non-specific binding control: Mianserin or another unlabeled 5-HT₂ₐ ligand (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/B filters).[17]

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Assay Preparation: In a 96-well plate, combine:

    • 25 µL Assay Buffer with test compound (or vehicle/unlabeled ligand).

    • 25 µL [³H]ketanserin (at a final concentration near its Kd, e.g., 1-2 nM).[17]

    • 150 µL of the cell membrane preparation (protein concentration optimized, e.g., 50-100 µ g/well ).

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash each well 3-4 times with ice-cold Assay Buffer to separate bound from free radioligand.

  • Signal Detection: Dry the filter plate completely. Add scintillation cocktail to each well and seal the plate.

  • Readout: Count the radioactivity in each well using a microplate scintillation counter.

Data Analysis:

  • Calculate the percent displacement of the radioligand by the test compound.

  • For confirmed hits, perform a dose-response curve to determine the inhibition constant (Ki) or IC₅₀ value.

Protocol 2: MT₁/MT₂ Melatonin Receptor Functional Assay (cAMP Inhibition)

Melatonin receptors are Gᵢ-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[18] This assay measures a compound's ability to act as an agonist by reducing forskolin-stimulated cAMP production.

Materials:

  • CHO or HEK293 cells stably expressing human MT₁ or MT₂ receptors.

  • Assay Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Stimulant: Forskolin (to activate adenylyl cyclase).

  • cAMP detection kit (e.g., HTRF, LANCE, or GloSensor™ cAMP Assay).[18]

  • 384-well white assay plates.

Procedure:

  • Cell Plating: Seed cells into 384-well plates and incubate overnight.

  • Compound Addition: Remove culture medium and add 10 µL of Assay Buffer containing the test compounds (or melatonin as a positive control). Incubate for 30 minutes at 37°C.

  • Stimulation: Add 10 µL of Assay Buffer containing forskolin (at a final concentration of ~10 µM) to all wells.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen assay kit.

  • Readout: Measure the signal (e.g., fluorescence ratio for HTRF, luminescence for GloSensor) using a compatible plate reader.

Data Analysis:

  • A decrease in the cAMP signal relative to the forskolin-only control indicates agonist activity.

  • Calculate the percent inhibition of the forskolin response.

  • For active compounds, generate dose-response curves to determine the EC₅₀ value.

Representative Data for Indole Derivatives

Direct HTS data for 2,3-dihydro-1H-indole-3-ethanol is not widely published. However, screening campaigns involving structurally related indole compounds provide valuable reference points for expected potencies. The following table summarizes quantitative data for various indole derivatives against inflammatory and receptor targets.

Compound ClassTargetAssay TypeReadoutPotency (IC₅₀ / EC₅₀)Citation(s)
Indole-2-formamide derivative (13b) Inflammation (LPS-induced)NO Production InhibitionIC₅₀10.99 µM[19]
Indole-2-formamide derivative (13b) Inflammation (LPS-induced)IL-6 InhibitionIC₅₀2.29 µM[19]
Indole-2-formamide derivative (13b) Inflammation (LPS-induced)TNF-α InhibitionIC₅₀12.90 µM[19]
Ursolic acid-indole derivative (UA-1) Inflammation (LPS-induced)NO Production InhibitionIC₅₀2.2 µM[20]
Novel Indole Derivative (4dc) STING (Inflammation)Reporter Gene AssayIC₅₀0.14 µM (RAW cells)[21]
Roxindole Dopamine D2 ReceptorAgonist ActivityEC₅₀0.37 nM[3]
Virtual Screening Hit (Compound 21) Melatonin MT₂ ReceptorGᵢ/ₒ Signaling AssayEC₅₀0.36 nM[22]
Virtual Screening Hit (Compound 21) Melatonin MT₁ ReceptorGᵢ/ₒ Signaling AssayEC₅₀12 nM[22]
Topsentin (Marine Indole Alkaloid) P-388 (Tumor cell line)Cytotoxicity AssayIC₅₀3.0 µg/mL[23]

This table presents data for various indole derivatives to serve as a reference and is not specific to 2,3-dihydro-1H-indole-3-ethanol.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-dihydro-1H-indole-3-ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,3-dihydro-1H-indole-3-ethanol synthesis. The primary focus is on the catalytic hydrogenation of its precursor, 1H-Indole-3-ethanol (tryptophol).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2,3-dihydro-1H-indole-3-ethanol?

A1: The most prevalent and direct method is the catalytic hydrogenation of 1H-Indole-3-ethanol (tryptophol), which selectively reduces the C2-C3 double bond of the indole ring.[1]

Q2: Why is the hydrogenation of the indole ring in tryptophol challenging?

A2: The hydrogenation of the indole ring is challenging due to the high resonance stability of the aromatic system.[2][3] Additionally, the resulting product, an indoline derivative, is a secondary amine that can act as a catalyst poison, hindering the reaction's progress.[2]

Q3: What are the common side products in this synthesis?

A3: Common side products include the starting material (incomplete reaction), over-reduction of the benzene ring to form octahydroindole derivatives, and polymerization of the indole starting material, particularly under uncontrolled acidic conditions.[2] The 2,3-dihydroindole product can also be sensitive to oxidation, potentially reverting to the indole starting material during workup or purification.[4]

Q4: Which catalysts are typically used for this transformation?

A4: Platinum on carbon (Pt/C) and Palladium on carbon (Pd/C) are commonly used heterogeneous catalysts for the hydrogenation of indoles to indolines.[2][3] The choice of catalyst can significantly impact selectivity and reaction efficiency.

Q5: How can I minimize the formation of side products?

A5: Minimizing side products can be achieved by optimizing reaction conditions. This includes selecting the appropriate catalyst and solvent, controlling hydrogen pressure and temperature, and using acid additives. For unprotected indoles, using an acid additive like p-toluenesulfonic acid (p-TSA) in water can disrupt the aromaticity of the indole ring, facilitating hydrogenation while preventing polymerization by solvating the reactive intermediate.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion 1. Inactive Catalyst- Use fresh, high-quality catalyst. - Ensure the catalyst was not improperly handled or exposed to poisons. - Consider a different catalyst (e.g., switch from Pd/C to Pt/C).[2]
2. Catalyst Poisoning- The indoline product can poison the catalyst.[2] Consider using a higher catalyst loading or a more poison-resistant catalyst. - Ensure starting materials and solvents are free of impurities (e.g., sulfur compounds).
3. Insufficient Hydrogen Pressure or Temperature- Gradually increase the hydrogen pressure according to safety guidelines. - Gently increase the reaction temperature. Note that high temperatures can sometimes lead to over-reduction.
4. Poor Substrate Solubility- Ensure the starting material is fully dissolved in the chosen solvent. If not, select a more appropriate solvent or solvent mixture.
Formation of Multiple Products (Low Selectivity) 1. Over-reduction of the Benzene Ring- This results in octahydroindole derivatives.[2] - Reduce hydrogen pressure and/or reaction temperature. - Decrease reaction time. - Pt/C may offer better selectivity than Pd/C for stopping at the indoline stage.[2]
2. Polymerization of Starting Material- This is common with unprotected indoles in acidic media.[2] - If using an acid additive, ensure proper stoichiometry and solvent. Using water as a solvent can help solvate the reactive iminium ion intermediate and prevent it from reacting with other indole molecules.[2]
3. Re-aromatization of Product- The 2,3-dihydroindole product can oxidize back to the indole.[4] - Conduct the workup and purification under an inert atmosphere (e.g., Nitrogen or Argon). - Avoid prolonged exposure to air, especially during purification steps like column chromatography.[4]
Difficulty in Product Isolation/Purification 1. Product is an Oil- The product may be difficult to crystallize if impurities are present. - Consider converting the product to a salt (e.g., phosphate salt) to facilitate crystallization and purification.[1]
2. Co-elution of Product and Impurities- If using column chromatography, try a different solvent system or stationary phase. - Consider derivatization to aid separation if standard chromatography fails.

Data on Reaction Parameter Optimization

Parameter Variation Effect on Yield/Selectivity Reference
Catalyst Pt/C vs. Pd/CPt/C can be more active and selective for indoline formation compared to Pd/C, which may show lower activity.[2]
Solvent Ethanol vs. Water (with acid)Water, in combination with an acid additive, can prevent polymerization and improve yields for unprotected indoles.[2]
Acid Additive p-Toluenesulfonic acid (p-TSA)Temporarily disrupts the indole's aromaticity, forming a reactive iminium ion that is readily hydrogenated. This can significantly improve reaction rates and yields.[2]
Phosphoric Acid (H₃PO₄)Can be used to promote the reaction in water, with conversion rates increasing with the molar ratio of acid to indole.[3]
Hydrogen Pressure Low vs. HighHigher pressure generally increases the reaction rate but may also lead to over-reduction. Optimization is required. For N-methylindole, decreasing pressure was necessary to improve selectivity.[2]
Substituents Electron-withdrawing vs. Electron-donatingElectron-withdrawing groups on the indole ring can decrease the rate of hydrogenation.[2]

Experimental Protocols

General Protocol for Catalytic Hydrogenation of 1H-Indole-3-ethanol

This protocol is a generalized procedure based on established methods for the hydrogenation of unprotected indoles.[2][3] Optimization of specific parameters such as catalyst loading, pressure, temperature, and time is recommended for achieving the best results.

Materials:

  • 1H-Indole-3-ethanol (Tryptophol)

  • Catalyst (e.g., 5-10% Pt/C or Pd/C)

  • Solvent (e.g., Ethanol, Methanol, or Water)

  • Acid Additive (optional, e.g., p-Toluenesulfonic acid)

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr hydrogenator or autoclave)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • Vessel Preparation: Add 1H-Indole-3-ethanol (1.0 eq) and the chosen solvent to a suitable hydrogenation vessel. If using an acid additive, add it at this stage (e.g., p-TSA, 1.1 eq).

  • Catalyst Addition: Under an inert atmosphere, carefully add the hydrogenation catalyst (e.g., 5 mol% Pt/C).

  • System Purge: Seal the reaction vessel and purge it several times with an inert gas (e.g., Nitrogen) before introducing hydrogen gas.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi). Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 50 °C).

  • Reaction Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by analyzing aliquots using techniques like TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the heterogeneous catalyst. Wash the pad with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by standard methods such as column chromatography on silica gel or crystallization (potentially after conversion to a suitable salt).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Workup & Purification cluster_final Final Product prep1 Dissolve Tryptophol in Solvent prep2 Add Catalyst (e.g., Pt/C) prep1->prep2 react1 Purge with N2/Ar prep2->react1 react2 Pressurize with H2 react1->react2 react3 Stir at Set Temp/Pressure react2->react3 react4 Monitor Reaction react3->react4 work1 Filter to Remove Catalyst react4->work1 Reaction Complete work2 Concentrate Filtrate work1->work2 work3 Purify Crude Product (Chromatography/Crystallization) work2->work3 final Pure 2,3-dihydro-1H- indole-3-ethanol work3->final

Caption: Experimental workflow for the synthesis of 2,3-dihydro-1H-indole-3-ethanol.

troubleshooting_yield start Low Yield or Incomplete Reaction q1 Is Starting Material Still Present? start->q1 a1_yes Check Catalyst Activity Increase H2 Pressure/Temp Increase Reaction Time q1->a1_yes Yes a1_no Complex Mixture of Products? q1->a1_no No a2_yes Side Reactions Occurring a1_no->a2_yes a2_no Check Workup Procedure (e.g., Product Loss) a1_no->a2_no q3 Over-reduction or Polymerization? a2_yes->q3 a3_over Reduce H2 Pressure/Temp Change Catalyst q3->a3_over Over-reduction a3_poly Optimize Acid Additive Use Water as Solvent q3->a3_poly Polymerization

Caption: Troubleshooting logic for low yield in 2,3-dihydro-1H-indole-3-ethanol synthesis.

References

Technical Support Center: Purification of Crude 2,3-dihydro-1H-indole-3-ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals facing challenges in the purification of crude 2,3-dihydro-1H-indole-3-ethanol. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low yield and reappearance of starting material impurity after column chromatography. The product, a 2,3-dihydroindole (indoline), is susceptible to oxidation on silica gel, converting it back to the aromatic indole, 2-(1H-indol-3-yl)ethanol.[1]- Use a deactivated or basic silica gel.- Add a small amount of a non-nucleophilic base, such as triethylamine (0.1-1%), to the eluent.- Minimize the time the compound spends on the column by using flash chromatography.- If oxidation persists, consider crystallization as an alternative purification method.
The final product is discolored (yellow or brown). The discoloration may result from trace impurities or slow degradation of the product upon exposure to air and light.- Attempt recrystallization to remove colored impurities.- Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Broad or tailing peaks in HPLC or GC analysis. The secondary amine in the indoline structure can interact with acidic sites on the stationary phase, leading to poor peak shape. Unresolved impurities can also contribute to this issue.- For HPLC, add a basic modifier like triethylamine to the mobile phase or use a column specifically designed for amine analysis.- For GC, consider derivatizing the amine or using a base-deactivated column.
Difficulty in separating over-reduced byproducts. Byproducts from over-hydrogenation, such as octahydroindole derivatives, may have polarities similar to the target compound, making chromatographic separation challenging.[2]- Optimize the initial hydrogenation reaction to be more selective by adjusting the catalyst, hydrogen pressure, temperature, and reaction time.- If separation is still difficult, consider converting the crude mixture to a crystalline salt, which may allow for purification via recrystallization. The pure free base can then be regenerated.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude 2,3-dihydro-1H-indole-3-ethanol from the catalytic hydrogenation of 2-(1H-indol-3-yl)ethanol?

A1: Common impurities include unreacted starting material (2-(1H-indol-3-yl)ethanol), the oxidation product (which is the same as the starting material), over-reduced species (octahydroindoles), and polymeric byproducts formed during the hydrogenation process.[1][2] Residual hydrogenation catalyst may also be present.

Q2: Which purification techniques are most effective for 2,3-dihydro-1H-indole-3-ethanol?

A2: The primary methods for purification are column chromatography and crystallization. A preliminary purification can often be achieved with a liquid-liquid extraction during the reaction workup. For enantiomeric separation, specialized techniques like chiral simulated moving bed (SMB) chromatography have been employed.[3]

Q3: How stable is 2,3-dihydro-1H-indole-3-ethanol during the purification process?

A3: The 2,3-dihydroindole core is sensitive to oxidation and can easily be converted back to the more stable aromatic indole ring system.[1] This instability is a key challenge, especially during purification methods with extended exposure to air or acidic conditions, such as standard silica gel chromatography.

Data Presentation

Table 1: Potential Impurities and their Characteristics

ImpurityChemical NameMolecular Weight ( g/mol )OriginRecommended Removal Strategy
Starting Material / Oxidation Product2-(1H-indol-3-yl)ethanol161.20Incomplete reaction or product oxidation[1]Column Chromatography, Crystallization
Over-reduced Byproduct2-(Octahydro-1H-indol-3-yl)ethanol169.27Over-hydrogenation of the indole ring[2]Reaction Optimization, Column Chromatography
Polymeric ByproductsNot applicableVariableSide reactions during hydrogenation[2]Filtration, Chromatography

Experimental Protocols

Protocol 1: General Purification by Flash Column Chromatography

  • Slurry Preparation: Dissolve the crude product in a minimal volume of dichloromethane or the initial mobile phase.

  • Column Packing: Pack a flash chromatography column with silica gel using a hexane/ethyl acetate mixture as the eluent.

  • Loading: Load the crude product slurry onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased.

  • Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Note: To minimize oxidation, it is recommended to add 0.5-1% triethylamine to the eluent system.

Protocol 2: General Purification by Recrystallization

  • Solvent Selection: Identify a suitable solvent by testing the solubility of the crude product. The ideal solvent will dissolve the compound when hot but not at room temperature. Ethanol is a common choice for indole derivatives.[4]

  • Dissolution: In a flask, add the minimum amount of hot solvent required to completely dissolve the crude material.

  • Hot Filtration: If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature to form crystals. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Mandatory Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis and Final Product Start Crude 2,3-dihydro-1H-indole-3-ethanol A Flash Column Chromatography Start->A B Recrystallization Start->B End Pure Product A->End B->End

Caption: General purification workflow for 2,3-dihydro-1H-indole-3-ethanol.

Troubleshooting_Logic Start Purification Attempt Results in Impure Product Impurity_ID Identify Predominant Impurity (e.g., via TLC, NMR, LC-MS) Start->Impurity_ID Is_Oxidized Is the impurity the re-oxidized indole? Impurity_ID->Is_Oxidized Is_Over_Reduced Is the impurity an over-reduced species? Is_Oxidized->Is_Over_Reduced No Modify_Chromatography Adjust Chromatographic Conditions (e.g., add triethylamine, use basic silica) Is_Oxidized->Modify_Chromatography Yes Try_Crystallization Attempt Recrystallization Is_Over_Reduced->Try_Crystallization No Optimize_Hydrogenation Refine Hydrogenation Reaction Parameters Is_Over_Reduced->Optimize_Hydrogenation Yes Repurify Re-purify as needed Modify_Chromatography->Repurify Try_Crystallization->Repurify Optimize_Hydrogenation->Repurify

Caption: A logical approach to troubleshooting the purification of 2,3-dihydro-1H-indole-3-ethanol.

References

Technical Support Center: 1H-Indole-3-ethanol, 2,3-dihydro- (Indoline-3-ethanol) Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 1H-Indole-3-ethanol, 2,3-dihydro- (Indoline-3-ethanol) in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for this compound is limited in published literature, the following guidance is based on the general chemical properties of indoline derivatives and established principles of drug stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 1H-Indole-3-ethanol, 2,3-dihydro- in solution?

A1: The stability of Indoline-3-ethanol in solution can be influenced by several factors, including:

  • pH: Indoline derivatives can be susceptible to degradation in both acidic and basic conditions. The protonation state of the nitrogen atom in the indoline ring can affect its reactivity.

  • Oxidation: The indoline ring system can be susceptible to oxidation, potentially leading to the formation of corresponding indole or oxindole derivatives. The presence of oxidizing agents or dissolved oxygen can accelerate this process.

  • Temperature: Elevated temperatures can increase the rate of degradation reactions.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while the polarity of the solvent can influence reaction rates.

Q2: How can I prepare a stable stock solution of 1H-Indole-3-ethanol, 2,3-dihydro-?

A2: For optimal stability, it is recommended to prepare stock solutions in a non-polar, aprotic solvent such as anhydrous DMSO or ethanol. To minimize degradation, solutions should be prepared fresh. If storage is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) and protected from light. It is also advisable to purge the solution with an inert gas like nitrogen or argon to remove dissolved oxygen.

Q3: What are the likely degradation products of 1H-Indole-3-ethanol, 2,3-dihydro-?

A3: Based on the chemistry of indoline and related compounds, potential degradation products could include:

  • Oxidation products: 1H-Indole-3-ethanol (tryptophol) through aromatization of the indoline ring, or the corresponding oxindole derivative through oxidation at the C2 position.

  • Products of side-chain oxidation: The ethanol side chain could be oxidized to an aldehyde or a carboxylic acid.

  • Polymerization products: Under certain conditions, reactive intermediates could lead to the formation of dimers or higher-order polymers.

Q4: Are there any recommended analytical methods to monitor the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. Detection is typically performed using a UV detector. The method should be validated to ensure it can separate the parent compound from its potential degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid loss of parent compound peak in HPLC analysis. Degradation due to pH of the mobile phase.Adjust the pH of the mobile phase to a more neutral range. Screen a range of pH values to find the optimal stability condition.
Oxidation during sample preparation or analysis.Use degassed solvents for sample preparation and mobile phase. Add an antioxidant (e.g., BHT) to the sample if compatible with the analysis.
Temperature-induced degradation.Keep sample vials in a cooled autosampler. Avoid prolonged exposure of the solution to room temperature.
Appearance of multiple new peaks in the chromatogram. Forced degradation conditions are too harsh, leading to secondary degradation.Reduce the concentration of the stressor (acid, base, oxidizing agent), lower the temperature, or decrease the exposure time. The goal is to achieve 5-20% degradation.[1][2]
Photodegradation.Protect the solution from light by using amber vials or covering the vials with aluminum foil.
Inconsistent results between experiments. Variability in solution preparation.Ensure consistent use of high-purity, degassed solvents. Prepare solutions fresh for each experiment.
Contamination of glassware or solvents.Use scrupulously clean glassware and high-purity solvents.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[3][4]

Objective: To investigate the stability of 1H-Indole-3-ethanol, 2,3-dihydro- under various stress conditions.

Materials:

  • 1H-Indole-3-ethanol, 2,3-dihydro-

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • Phosphate buffer

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 1H-Indole-3-ethanol, 2,3-dihydro- at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 ACN/water).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation:

    • Keep an aliquot of the stock solution in a solid state and in solution at 60°C for 7 days, protected from light.

    • At specified time points, withdraw a sample (if in solution) or dissolve the solid sample and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure, analyze both the exposed and control samples by HPLC.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: Methanol

  • Gradient: Start with a suitable gradient (e.g., 95:5 A:B) and increase the organic phase over time to elute all components.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Data Presentation

Table 1: Summary of Forced Degradation Results (Hypothetical)

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% DegradationNumber of Degradants
Acid Hydrolysis0.1 M HCl2460~15%2
Base Hydrolysis0.1 M NaOH2460~20%3
Oxidation3% H₂O₂24RT~25%2
Thermal (Solution)-16860~10%1
Photolytic1.2 million lux hours-RT~5%1

Visualizations

logical_troubleshooting_flow start Stability Issue Encountered (e.g., peak area decrease, new peaks) check_solution Check Solution Preparation (Fresh? Protected from light/air?) start->check_solution check_hplc Review HPLC Method (Mobile phase pH, column condition) start->check_hplc forced_degradation Perform Forced Degradation Study check_solution->forced_degradation If preparation is correct check_hplc->forced_degradation If method is appropriate identify_degradants Identify Degradation Pathway forced_degradation->identify_degradants optimize_conditions Optimize Storage/Handling Conditions (pH, temp, solvent, antioxidants) identify_degradants->optimize_conditions solution Stable Formulation/Protocol Achieved optimize_conditions->solution

Caption: Troubleshooting workflow for stability issues.

degradation_pathway parent 1H-Indole-3-ethanol, 2,3-dihydro- (Indoline-3-ethanol) oxidation_path Oxidation (e.g., H₂O₂, air) parent->oxidation_path hydrolysis_path Acid/Base Hydrolysis parent->hydrolysis_path indole_ethanol 1H-Indole-3-ethanol (Aromatization) oxidation_path->indole_ethanol oxindole_ethanol 2-Oxo-indoline-3-ethanol oxidation_path->oxindole_ethanol side_chain_ox Indoline-3-acetaldehyde oxidation_path->side_chain_ox polymer Polymeric Degradants hydrolysis_path->polymer

Caption: Plausible degradation pathways for Indoline-3-ethanol.

References

Technical Support Center: Synthesis of 2,3-Dihydro-1H-indole-3-ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2,3-dihydro-1H-indole-3-ethanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this synthetic process.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of 2,3-dihydro-1H-indole-3-ethanol, primarily through the catalytic hydrogenation of tryptophol (indole-3-ethanol).

Problem 1: Low Yield of the Desired Product, 2,3-Dihydro-1H-indole-3-ethanol

Possible Causes and Solutions:

Possible Cause Recommended Action Expected Outcome
Incomplete Reaction - Increase reaction time. - Increase hydrogen pressure. - Increase catalyst loading. - Ensure efficient stirring to overcome mass transfer limitations.Higher conversion of the starting material, tryptophol, to the desired product.
Catalyst Poisoning - Use a higher catalyst loading. - Employ a catalyst guard bed. - Purify the tryptophol starting material to remove potential catalyst poisons (e.g., sulfur compounds). - The indoline product itself can act as a catalyst poison; consider a flow chemistry setup to minimize contact time.[1]Improved catalyst activity and a higher reaction rate.
Suboptimal Reaction Conditions - Optimize the solvent system. Protic solvents like ethanol are commonly used. - Adjust the reaction temperature. While higher temperatures can increase the rate, they may also promote side reactions. A typical range is 25-80°C.[1]Enhanced reaction rate and selectivity towards the desired product.
Problem 2: Presence of Significant Amounts of Over-hydrogenated Side Product (Octahydroindole-3-ethanol)

Possible Causes and Solutions:

Possible Cause Recommended Action Expected Outcome
Harsh Reaction Conditions - Reduce hydrogen pressure. Pressures of 1-10 bar are often sufficient for the selective reduction of the indole ring.[1] - Lower the reaction temperature.Minimized formation of the fully saturated octahydroindole-3-ethanol.
Highly Active Catalyst - Switch to a less active catalyst. For example, if using Platinum on carbon (Pt/C), consider Palladium on carbon (Pd/C) or Raney Nickel.[1] - Use a catalyst poison, such as pyridine or diphenylsulfide, to selectively reduce the activity of the catalyst towards over-hydrogenation.Increased selectivity for the desired 2,3-dihydro-1H-indole-3-ethanol.
Problem 3: Formation of Polymeric or Oligomeric Byproducts

Possible Causes and Solutions:

Possible Cause Recommended Action Expected Outcome
Acidic Reaction Conditions - If using an acidic medium to promote hydrogenation, consider neutralizing the reaction mixture promptly after completion.[1] - Use a non-acidic reduction method, such as catalytic transfer hydrogenation.Prevention of acid-catalyzed polymerization of the indole starting material or product.[2][3][4]
High Concentration of Starting Material - Perform the reaction at a lower concentration of tryptophol.Reduced rate of intermolecular reactions that lead to oligomerization.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of 2,3-dihydro-1H-indole-3-ethanol by catalytic hydrogenation of tryptophol?

A1: The most frequently encountered side products are:

  • Octahydroindole-3-ethanol : This results from the complete saturation of both the pyrrole and benzene rings of the indole nucleus. It is more likely to form under harsh hydrogenation conditions (high pressure, high temperature, and highly active catalysts like Pt/C).[1]

  • Polymeric/Oligomeric materials : Indoles can undergo acid-catalyzed dimerization, trimerization, or polymerization.[2][3][4] This is a significant issue in reductions that are carried out in acidic media.

Q2: How can I monitor the progress of the reaction and the formation of side products?

A2: The reaction can be effectively monitored using the following analytical techniques:

  • Thin Layer Chromatography (TLC) : A quick and simple method to qualitatively track the disappearance of the starting material (tryptophol) and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC) : Provides quantitative data on the concentration of the starting material, product, and any non-volatile side products.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Useful for identifying and quantifying volatile components in the reaction mixture, including the product and potential side products.

Q3: What is a typical experimental protocol for the catalytic hydrogenation of tryptophol?

A3: A general procedure is as follows:

  • In a suitable hydrogenation vessel, dissolve tryptophol in a solvent such as ethanol.

  • Add the catalyst (e.g., 5-10 mol% of 10% Pd/C).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the desired pressure (e.g., 1-10 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50°C) and monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Q4: Can I use other reducing agents besides catalytic hydrogenation?

A4: Yes, other reducing agents can be used, though they may present different challenges. For example, sodium borohydride in the presence of a carboxylic acid can reduce indoles to indolines. However, this method can sometimes lead to N-alkylation of the indoline nitrogen as a side reaction.[5][6]

Data Presentation

Table 1: Hypothetical Product Distribution in the Catalytic Hydrogenation of Tryptophol under Various Conditions.

Catalyst **Pressure (atm H₂) **Temperature (°C) Yield of 2,3-dihydro-1H-indole-3-ethanol (%) Yield of Octahydroindole-3-ethanol (%) Yield of Polymeric Byproducts (%)
10% Pd/C525905<1
10% Pd/C508060355
5% Pt/C5257520<1
5% Pt/C508040555
Raney Ni10508510<1

Note: The data in this table are illustrative and intended for comparison purposes. Actual results may vary depending on the specific reaction setup and purity of reagents.

Experimental Protocols

Protocol 1: Selective Catalytic Hydrogenation of Tryptophol to 2,3-Dihydro-1H-indole-3-ethanol

Materials:

  • Tryptophol

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (reagent grade)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • A 250 mL hydrogenation flask is charged with a solution of tryptophol (5.0 g, 31.0 mmol) in ethanol (100 mL).

  • 10% Pd/C (0.5 g, 10 wt%) is carefully added to the solution.

  • The flask is connected to a hydrogenation apparatus, and the atmosphere is replaced with hydrogen by evacuating and refilling with hydrogen gas three times.

  • The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (1 atm, balloon) for 12-24 hours.

  • The reaction progress is monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Upon completion (disappearance of the starting material spot), the hydrogen atmosphere is replaced with an inert gas.

  • The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filter cake is washed with ethanol (2 x 20 mL).

  • The combined filtrates are concentrated under reduced pressure to yield the crude 2,3-dihydro-1H-indole-3-ethanol.

  • The crude product is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure product.

Visualizations

Reaction_Pathway Tryptophol Tryptophol (Indole-3-ethanol) Indoline 2,3-Dihydro-1H-indole-3-ethanol (Desired Product) Tryptophol->Indoline Selective Hydrogenation (e.g., Pd/C, low pressure) Over_hydrogenation Octahydroindole-3-ethanol (Side Product) Tryptophol->Over_hydrogenation Harsh Hydrogenation (e.g., Pt/C, high pressure) Polymerization Polymeric/Oligomeric Byproducts (Side Product) Tryptophol->Polymerization Acidic Conditions

Caption: Reaction pathways in the synthesis of 2,3-dihydro-1H-indole-3-ethanol.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Optimize_Conditions Optimize Reaction Conditions: - Increase time/pressure/catalyst - Check for catalyst poisoning Check_Yield->Optimize_Conditions Yes Over_hydrogenation Over-hydrogenation Detected? Check_Purity->Over_hydrogenation Yes End Successful Synthesis Check_Purity->End No Optimize_Conditions->Check_Yield Reduce_Severity Reduce Reaction Severity: - Lower pressure/temperature - Change catalyst Over_hydrogenation->Reduce_Severity Yes Polymerization Polymerization Detected? Over_hydrogenation->Polymerization No Reduce_Severity->Check_Yield Avoid_Acid Avoid Acidic Conditions: - Neutralize promptly - Use non-acidic method Polymerization->Avoid_Acid Yes Polymerization->End No Avoid_Acid->Check_Yield

Caption: Troubleshooting workflow for the synthesis of 2,3-dihydro-1H-indole-3-ethanol.

References

Optimization of reaction conditions for indoline-3-ethanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of indoline-3-ethanol, also known as indole-3-carbinol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of indoline-3-ethanol, particularly through the common method of reducing indole-3-carboxaldehyde.

Issue 1: Low or No Product Yield

  • Question: My reaction has a very low yield of indoline-3-ethanol, or no product is formed at all. What are the possible causes and solutions?

  • Answer: Low or no yield can stem from several factors related to the reagents, reaction conditions, or work-up procedure.

    • Inactive Reducing Agent: Sodium borohydride (NaBH₄) is sensitive to moisture and can degrade over time. Ensure you are using a fresh or properly stored batch of NaBH₄.

    • Insufficient Reducing Agent: The molar ratio of the reducing agent to the starting material is crucial. For the reduction of aldehydes, a molar ratio of at least 1:1 of NaBH₄ to indole-3-carboxaldehyde is typically required. Some protocols use a slight excess to ensure complete conversion.[1]

    • Reaction Temperature: The reduction is often carried out at temperatures ranging from 0°C to room temperature, and in some cases, gentle heating up to 45°C has been reported to drive the reaction to completion.[2] If the reaction is too slow at lower temperatures, a modest increase in temperature could be beneficial. However, excessive heat can lead to side reactions.

    • Inadequate Reaction Time: The reaction time can vary from 30 minutes to several hours.[1][3] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material.

    • Solvent Choice: Ethanol and methanol are common solvents for this reduction.[1][2][3] Ensure the solvent is of appropriate purity and is anhydrous if the protocol specifies, as water can react with sodium borohydride.

Issue 2: Presence of Significant Impurities in the Crude Product

  • Question: My crude product shows multiple spots on the TLC plate, and the NMR spectrum is complex. What are the likely impurities and how can I avoid them?

  • Answer: The formation of impurities is a common challenge. The primary impurity is often unreacted starting material or byproducts from side reactions.

    • Unreacted Indole-3-carboxaldehyde: If the reaction is not complete, the starting material will contaminate the product. As mentioned, ensure the use of an active reducing agent in a sufficient amount and allow for adequate reaction time.

    • Bis(indolyl)methanes (BIMs): In acidic conditions, indole-3-ethanol is unstable and can react with another indole molecule to form bis(indolyl)methanes, which are thermodynamically favored products.[3] It is critical to avoid acidic conditions during the work-up and purification steps.

    • Over-reduction: While less common with a mild reducing agent like NaBH₄, more potent reducing agents or harsh reaction conditions could potentially lead to the reduction of the indole ring itself, resulting in indoline derivatives.[4]

    • Side reactions with solvent: In some cases, the solvent can participate in side reactions. Using aprotic solvents like THF in combination with ethanol has been reported.[3]

Issue 3: Difficulty with Product Purification

  • Question: I am struggling to purify the indoline-3-ethanol from the crude reaction mixture. What are the recommended purification techniques?

  • Answer: Purification of indoline-3-ethanol can be challenging due to its properties and the nature of potential impurities.

    • Recrystallization: This is the most common and effective method for purifying indole-3-carbinol. Ethanol is frequently used as the recrystallization solvent.[2][5] The process involves dissolving the crude product in a minimal amount of hot ethanol and allowing it to cool slowly to form crystals of the purified product.

    • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A mobile phase of ethyl acetate and hexane is a common choice. However, be mindful of the potential for product degradation on acidic silica gel. Using a neutral stationary phase or adding a small amount of a neutralizer like triethylamine to the eluent can mitigate this.

    • Aqueous Work-up: After the reaction, a careful aqueous work-up is necessary to quench the excess reducing agent and remove inorganic salts. Adding water to the reaction mixture will precipitate the crude product, which can then be collected by filtration.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the most common method for synthesizing indoline-3-ethanol?

    • A1: The most prevalent method is the reduction of indole-3-carboxaldehyde using a hydride-based reducing agent, with sodium borohydride (NaBH₄) in an alcoholic solvent like ethanol or methanol being the most frequently cited approach.[1][2][3]

  • Q2: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄)?

    • A2: While LiAlH₄ is a powerful reducing agent capable of reducing aldehydes, it is much more reactive and less selective than NaBH₄. It reacts violently with protic solvents like ethanol and water, requiring the use of anhydrous ethereal solvents and more stringent reaction conditions. For the reduction of an aldehyde without affecting other functional groups, NaBH₄ is generally the preferred and safer choice.

  • Q3: My indoline-3-ethanol product seems to be degrading over time. How should I store it?

    • A3: Indole-3-carbinol is known to be unstable, particularly in acidic environments and upon exposure to light and heat.[6][7] It is recommended to store the purified product in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.

  • Q4: How can I monitor the progress of the reaction?

    • A4: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be used to achieve good separation between the starting material (indole-3-carboxaldehyde) and the product (indoline-3-ethanol). The disappearance of the starting material spot indicates the completion of the reaction.

  • Q5: What are the expected yields for this synthesis?

    • A5: The reported yields for the synthesis of indole-3-carbinol via the reduction of indole-3-carboxaldehyde are generally high, often exceeding 90% after purification.[2] However, the actual yield can be influenced by the purity of the reagents, reaction conditions, and the efficiency of the purification process.

Data Presentation

Table 1: Comparison of Reaction Conditions for Indoline-3-Ethanol Synthesis

ParameterMethod 1Method 2Method 3
Starting Material Indole-3-carboxaldehydeIndole-3-carboxaldehydeIndole-3-carboxaldehyde
Reducing Agent Sodium Borohydride (NaBH₄)Potassium Borohydride (KBH₄)Sodium Borohydride (NaBH₄)
Solvent Ethanol99% EthanolMethanol
Molar Ratio (Aldehyde:Reducer) 1 : 2.71 : 11 : 0.6
Temperature 45°CRoom Temperature0 - 5°C
Reaction Time 2 hours3 hours3 hours
Reported Yield 95.2% (after recrystallization)Not specified71.3%
Reference [2][1]

Experimental Protocols

Protocol 1: Synthesis of Indoline-3-Ethanol using Sodium Borohydride in Ethanol

  • Materials:

    • Indole-3-carboxaldehyde

    • Sodium Borohydride (NaBH₄)

    • Ethanol

    • Deionized water

    • Three-necked flask, magnetic stirrer, condenser, filtration apparatus

  • Procedure:

    • In a 1000 mL three-necked flask, dissolve 100 g of indole-3-carboxaldehyde in 200 g of ethanol with stirring at room temperature.[2]

    • To this solution, carefully add 45 g of sodium borohydride in portions.

    • Slowly heat the reaction mixture to 45°C and maintain this temperature for 2 hours, continuing to stir.[2]

    • Monitor the reaction progress by TLC until the indole-3-carboxaldehyde is no longer detected.

    • After the reaction is complete, cool the mixture and filter to remove the inorganic byproducts (sodium metaborate).[2]

    • Concentrate the filtrate under reduced pressure to obtain the crude indoline-3-ethanol.

    • Purify the crude product by recrystallization from ethanol to yield purified indoline-3-ethanol.[2] A yield of 95.2% and a purity of over 99.0% have been reported for this method.[2]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Indole-3-carboxaldehyde in Ethanol add_nabh4 Add Sodium Borohydride start->add_nabh4 heat Heat to 45°C for 2h add_nabh4->heat monitor Monitor via TLC heat->monitor filter Filter Reaction Mixture monitor->filter concentrate Concentrate Filtrate filter->concentrate recrystallize Recrystallize from Ethanol concentrate->recrystallize product Pure Indoline-3-Ethanol recrystallize->product

Caption: Experimental workflow for the synthesis of indoline-3-ethanol.

troubleshooting_tree cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low or No Yield? inactive_nabh4 Is NaBH4 old or exposed to moisture? start->inactive_nabh4 Yes insufficient_nabh4 Is the molar ratio of NaBH4 sufficient? start->insufficient_nabh4 Yes temp_too_low Is the reaction temperature too low? start->temp_too_low Yes time_too_short Is the reaction time too short? start->time_too_short Yes use_fresh_nabh4 Use fresh NaBH4 inactive_nabh4->use_fresh_nabh4 increase_nabh4 Increase molar ratio of NaBH4 insufficient_nabh4->increase_nabh4 increase_temp Slightly increase temperature temp_too_low->increase_temp increase_time Increase reaction time and monitor by TLC time_too_short->increase_time

Caption: Troubleshooting decision tree for low yield in indoline-3-ethanol synthesis.

logical_relationship cluster_reactants Reactants cluster_conditions Conditions cluster_products Products cluster_byproducts Potential Byproducts aldehyde Indole-3-carboxaldehyde product Indoline-3-ethanol aldehyde->product unreacted Unreacted Aldehyde aldehyde->unreacted Incomplete Reaction nabh4 Sodium Borohydride (NaBH4) nabh4->product solvent Solvent (e.g., Ethanol) solvent->product temperature Temperature temperature->product time Reaction Time time->product bim Bis(indolyl)methanes product->bim Acidic Conditions

Caption: Logical relationship of components in indoline-3-ethanol synthesis.

References

Preventing degradation of 2,3-dihydro-1H-indole-3-ethanol during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability and Storage of Indole Derivatives

Welcome to the Technical Support Center. This resource provides guidance on the proper storage and handling of indole derivatives to prevent degradation. Please select a topic from the frequently asked questions below or consult the troubleshooting guide for specific issues.

Disclaimer: The compound "2,3-dihydro-1H-indole-3-ethanol" is not a standard nomenclature found in chemical literature. It is likely that you are working with one of the following closely related and more commonly researched compounds:

  • Indole-3-carbinol (I3C): (1H-indol-3-yl)methanol

  • Tryptophol (Indole-3-ethanol): 2-(1H-indol-3-yl)ethanol

  • 2-(2,3-dihydro-1H-indol-3-yl)ethanol: The saturated indoline derivative of tryptophol.

This guide will primarily focus on Indole-3-carbinol and Tryptophol due to the extensive research on their stability. General guidance for 2,3-dihydroindole derivatives will also be provided based on the known chemistry of indolines.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of Indole-3-carbinol (I3C)?

A1: Indole-3-carbinol is particularly sensitive to acidic conditions. In the presence of acid, it readily undergoes self-condensation or oligomerization to form a mixture of products, with 3,3'-diindolylmethane (DIM) being a major product.[1][2] Exposure to light and air can also contribute to degradation. Some oxidative products may form even in the absence of enzymatic activity.[2]

Q2: What are the recommended storage conditions for solid Indole-3-carbinol (I3C)?

A2: For long-term stability, solid Indole-3-carbinol should be stored in airtight containers in a cool, dry place, protected from direct sunlight and moisture.[3][4] While some suppliers suggest that refrigeration is not required for the solid form, which is stable at ambient temperatures[3][4], storing it at a lower temperature (e.g., room temperature) is also a recommended practice.[5]

Q3: How should I handle solutions of Indole-3-carbinol (I3C)?

A3: I3C is sparingly soluble in aqueous solutions.[5] To prepare a stock solution, dissolve it in an organic solvent such as ethanol, DMSO, or DMF, purging the solvent with an inert gas.[5] It is not recommended to store aqueous solutions for more than one day.[5] For biological experiments, ensure the final concentration of the organic solvent is not high enough to cause physiological effects.

Q4: What is the stability of Tryptophol (Indole-3-ethanol) during storage?

A4: Tryptophol is generally more stable than Indole-3-carbinol. As a crystalline solid, it is stable for at least four years when stored at -20°C.[6] For short-term storage, it can be kept in a dark place, sealed in a dry environment at room temperature.[7][8] Over time, exposure to light and air may cause the colorless to pale yellow liquid or solid to darken or form aggregates.[9]

Q5: What are the best practices for storing Tryptophol solutions?

A5: Stock solutions of Tryptophol can be prepared in organic solvents like ethanol, DMSO, or DMF.[6] It is recommended to purge the solvent with an inert gas before dissolving the compound.[6] For long-term storage of stock solutions, -80°C is recommended for up to 6 months, and -20°C for up to one month, with protection from light.[10] Aqueous solutions of Tryptophol are not recommended for storage for more than one day.[6]

Q6: What is known about the stability of 2,3-dihydro-1H-indole-3-ethanol?

A6: There is limited specific data on the stability of 2-(2,3-dihydro-1H-indol-3-yl)ethanol. However, research on related 2,3-dihydroindole (indoline) derivatives indicates that they can be sensitive to oxidation, which may lead to the aromatization of the indoline ring to form the corresponding indole.[11] Therefore, it is crucial to protect this compound from atmospheric oxygen, especially when in solution. Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Discoloration of solid compound (yellowing/browning) Oxidation due to exposure to air and/or light.Store the compound in an amber vial or a container protected from light. Ensure the container is tightly sealed. For highly sensitive compounds, store under an inert atmosphere.
Precipitate formation in a refrigerated stock solution The compound's solubility has decreased at lower temperatures.Gently warm the solution to room temperature and vortex or sonicate to redissolve the compound before use. Always ensure the compound is fully dissolved before making dilutions.
Inconsistent experimental results with I3C Degradation of I3C in acidic media (e.g., cell culture media with low pH) leading to the formation of active oligomers like DIM.Prepare fresh solutions of I3C for each experiment. Be aware that the biologically active species in your experiment might be the condensation products, not I3C itself.[1][2]
Loss of compound activity in aqueous solutions Hydrolysis or degradation in the aqueous environment.Avoid storing aqueous solutions for extended periods. Prepare fresh dilutions from a concentrated organic stock solution immediately before use. For both I3C and Tryptophol, it is recommended not to store aqueous solutions for more than a day.[5][6]

Data Presentation

Table 1: Recommended Storage Conditions for Solid Indole Derivatives

CompoundPurityStorage TemperatureLight/Air/Moisture ProtectionStated Stability
Indole-3-carbinol ≥98%Room Temperature[5] or Cool, Dry Place[3][4]Airtight container, away from direct sunlight and moisture.[3][4]≥ 4 years (as crystalline solid)[5]
Tryptophol ≥98%-20°C[6] or Room Temperature[7][8]Keep in dark place, sealed in dry conditions.[7][8]≥ 4 years (at -20°C as crystalline solid)[6]
2,3-dihydro-1H-indole derivatives N/ACool, Dry PlaceAirtight container, inert atmosphere recommended for solutions.Prone to oxidation in solution.[11]

Table 2: Stability of Indole Derivative Solutions

CompoundSolventStorage TemperatureRecommended Storage Duration
Indole-3-carbinol Ethanol, DMSO, DMFRoom TemperaturePrepare fresh for each use.
Aqueous BufferRoom TemperatureNot recommended for more than one day.[5]
Tryptophol Ethanol, DMSO, DMF-20°C (protected from light)Up to 1 month.[10]
-80°C (protected from light)Up to 6 months.[10]
Aqueous BufferRoom TemperatureNot recommended for more than one day.[6]

Experimental Protocols

Protocol 1: General Procedure for Assessing Compound Stability by HPLC

  • Preparation of Stock Solution: Accurately weigh the compound and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions: Dilute the stock solution with the desired storage solvent (e.g., water, buffer at a specific pH, cell culture medium) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Initial Analysis (Time 0): Immediately after preparation, inject an aliquot of the working solution into an HPLC system. Record the peak area of the parent compound.

  • Storage Conditions: Store aliquots of the working solution under various conditions to be tested (e.g., different temperatures, light exposure, inert vs. ambient atmosphere).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve an aliquot from each storage condition and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the initial peak area at Time 0. Plot the percentage of the remaining compound against time to determine the degradation rate.

Visualizations

I3C Indole-3-carbinol (I3C) Carbocation Electrophilic Indolyl Carbocation I3C->Carbocation Protonation & Loss of H2O H_plus Acidic Conditions (H+) DIM 3,3'-Diindolylmethane (DIM) (Dimer) Carbocation->DIM + I3C Trim_Tetra Linear and Cyclic Trimers & Tetramers Carbocation->Trim_Tetra + DIM or other oligomers

Caption: Acid-catalyzed degradation pathway of Indole-3-carbinol (I3C).

cluster_prep Preparation cluster_analysis Analysis Prep_Stock Prepare Stock Solution (Organic Solvent) Prep_Work Prepare Working Solutions (Test Solvents) Prep_Stock->Prep_Work T0_Analysis Initial Analysis (T=0) by HPLC Prep_Work->T0_Analysis Store Store Aliquots under Test Conditions T0_Analysis->Store TP_Analysis Time-Point Analysis by HPLC Store->TP_Analysis At specified intervals Data_Analysis Calculate Degradation Rate TP_Analysis->Data_Analysis

Caption: General experimental workflow for stability testing of a compound.

References

Troubleshooting peak tailing in HPLC analysis of 1H-Indole-3-ethanol, 2,3-dihydro-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of 1H-Indole-3-ethanol, 2,3-dihydro-, with a specific focus on addressing peak tailing.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem characterized by an asymmetric peak with a trailing edge that can compromise the accuracy of quantification and resolution.[1] For 1H-Indole-3-ethanol, 2,3-dihydro-, a weakly basic compound, peak tailing is frequently observed. The primary cause is often secondary interactions between the analyte and the stationary phase.[2]

Q1: I am observing significant peak tailing for 1H-Indole-3-ethanol, 2,3-dihydro-. What are the most likely causes and how can I fix it?

A1: Peak tailing for a basic compound like 1H-Indole-3-ethanol, 2,3-dihydro- in reversed-phase HPLC is typically due to one or more of the following factors. Below is a step-by-step guide to troubleshoot this issue.

Step 1: Evaluate and Optimize Mobile Phase pH

Cause: The most common cause of peak tailing for basic analytes is the interaction with ionized silanol groups on the surface of silica-based stationary phases.[2] The parent compound, 2,3-dihydro-1H-indole (indoline), has a predicted pKa of approximately 5.20, indicating it is a weak base. At a mobile phase pH above 3, the silanol groups on the column packing become deprotonated (negatively charged) and can interact ionically with the protonated form of the basic analyte, leading to peak tailing.[1][2]

Solution:

  • Lower the Mobile Phase pH: Adjust the mobile phase pH to a value between 2.5 and 3.0.[3] At this acidic pH, the silanol groups are protonated (neutral), minimizing the secondary ionic interactions with the basic analyte.[3] This is the most effective way to improve peak shape for basic compounds.[3]

  • Use a Buffer: Employ a buffer to maintain a consistent pH throughout the analysis. A phosphate or acetate buffer at a concentration of 10-25 mM is often sufficient.[3]

Step 2: Assess the HPLC Column

Cause: The type and condition of the HPLC column play a crucial role in peak shape. Columns with a high density of residual silanol groups, especially older, Type A silica columns, are more prone to causing peak tailing with basic compounds.[3] Column degradation or contamination can also lead to poor peak shape.

Solution:

  • Use an End-capped Column: Employ a modern, high-purity, end-capped C18 or C8 column. End-capping chemically derivatizes most of the residual silanol groups, making them less accessible for interaction with the analyte.

  • Consider a Column with a Different Stationary Phase: If peak tailing persists, consider using a column with a polar-embedded stationary phase or a polymer-based column, which are designed to be more inert towards basic analytes.

  • Column Washing: If the column has been used extensively, it may be contaminated. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove strongly retained compounds.

Step 3: Check for Extra-Column Effects

Cause: Peak broadening and tailing can be introduced by factors outside of the column, collectively known as extra-column effects. These include excessive tubing length, large internal diameter tubing, or poorly made connections that create dead volume.

Solution:

  • Minimize Tubing Length and Diameter: Use the shortest possible length of connecting tubing with a narrow internal diameter (e.g., 0.005 inches).

  • Ensure Proper Connections: Check all fittings and connections between the injector, column, and detector to ensure they are secure and there is no dead space.

Step 4: Optimize Sample and Injection Conditions

Cause: The composition of the sample solvent and the injection volume can impact peak shape. Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion. Overloading the column with too much sample can also lead to peak tailing.

Solution:

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, keep the injection volume small.

  • Reduce Injection Volume or Sample Concentration: If you suspect mass overload, try reducing the injection volume or diluting the sample.

Frequently Asked Questions (FAQs)

Q2: What is an acceptable peak asymmetry or tailing factor?

A2: The peak asymmetry is often measured by the USP tailing factor (Tf). A Tf value of 1.0 indicates a perfectly symmetrical peak. For quantitative analysis, a Tf value between 0.9 and 1.5 is generally considered acceptable, although some methods may allow for a Tf up to 2.0.

Q3: Can the choice of organic modifier in the mobile phase affect peak tailing?

A3: Yes, the organic modifier can influence peak shape. While acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, they can have different effects on peak shape for certain analytes. If you are experiencing peak tailing with one, it may be beneficial to try the other.

Q4: How does temperature affect peak tailing?

A4: Increasing the column temperature can sometimes improve peak shape by increasing the efficiency of the separation and reducing the viscosity of the mobile phase. However, operating at excessively high temperatures can accelerate the degradation of the stationary phase, especially at high pH.

Q5: My peak tailing issue suddenly appeared after changing the mobile phase bottle. What could be the cause?

A5: This could be due to an improperly prepared mobile phase. Ensure that the pH was adjusted correctly and that the buffer concentration is accurate. It is also possible that the new solvent is contaminated.

Data Presentation

Mobile Phase pHBuffer (20 mM Phosphate)USP Tailing Factor (Tf)Peak Shape Observation
7.0Yes2.5Severe Tailing
5.0Yes1.8Moderate Tailing
3.0Yes1.2Good Symmetry
2.5Yes1.0Excellent Symmetry

Experimental Protocols

Below is a detailed experimental protocol for the HPLC analysis of 1H-Indole-3-ethanol, 2,3-dihydro-, designed to minimize peak tailing.

Objective: To achieve a symmetric peak shape and accurate quantification of 1H-Indole-3-ethanol, 2,3-dihydro-.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: End-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 2.8 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 70% B

    • 10-12 min: 70% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of 1H-Indole-3-ethanol, 2,3-dihydro- in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B) to the desired concentration for analysis.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

Mandatory Visualization

The following diagram illustrates the logical workflow for troubleshooting peak tailing in the HPLC analysis of 1H-Indole-3-ethanol, 2,3-dihydro-.

G start Peak Tailing Observed (Tf > 1.5) check_ph Is Mobile Phase pH < 3.0? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5-3.0 with an appropriate buffer. check_ph->adjust_ph No check_column Is the column end-capped and in good condition? check_ph->check_column Yes adjust_ph->check_ph replace_column Replace with a new, end-capped column or a column with a different stationary phase. check_column->replace_column No check_extra_column Are extra-column effects minimized? (tubing, connections) check_column->check_extra_column Yes replace_column->check_column optimize_system Optimize system plumbing: - Use shorter, narrower tubing. - Check all connections for dead volume. check_extra_column->optimize_system No check_sample Is the sample solvent appropriate and is there a possibility of overload? check_extra_column->check_sample Yes optimize_system->check_extra_column optimize_sample - Dissolve sample in mobile phase. - Reduce injection volume or concentration. check_sample->optimize_sample No good_peak Peak Shape Acceptable (Tf < 1.5) check_sample->good_peak Yes optimize_sample->check_sample

Caption: Troubleshooting workflow for peak tailing.

References

Technical Support Center: Refinement of 2,3-dihydro-1H-indole-3-ethanol (Tryptophol) Extraction Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 2,3-dihydro-1H-indole-3-ethanol, commonly known as tryptophol, from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the most common natural sources for extracting Tryptophol?

A1: Tryptophol can be isolated from a variety of natural sources, including plants, fungi, and as a metabolic byproduct of fermentation. It has been identified in cucumber seedlings (Cucumis sativus) and can be produced by certain species of fungi in the genus Rhizoctonia.[1][2] It is also found in wine and beer as a secondary product of ethanol fermentation by Saccharomyces cerevisiae.[1]

Q2: Which solvents are most effective for extra-cting Tryptophol?

A2: Tryptophol, as an indole alkaloid, can be extracted using various organic solvents. Methanol and ethanol are commonly used due to their ability to dissolve both free and salt forms of alkaloids.[3][4] The choice of solvent can significantly impact the extraction yield and purity. For preliminary phytochemical studies, methanol is often preferred for its high extractability of a wide range of polar and non-polar compounds.[5] However, for applications involving biological assays, ethanol is often chosen due to its lower toxicity.[5]

Q3: What is the general principle behind acid-base extraction for indole alkaloids like Tryptophol?

A3: Acid-base extraction is a common method for selectively isolating alkaloids. The basic nitrogen atom in the indole ring of tryptophol allows it to be protonated in an acidic solution, forming a water-soluble salt. This allows for the separation of the alkaloid from non-basic, water-insoluble compounds. The general steps are:

  • Extraction of the raw material with an acidic aqueous solution (e.g., dilute HCl) to form the tryptophol salt.[6][7]

  • Washing the acidic extract with a non-polar organic solvent to remove impurities.[6]

  • Basifying the aqueous extract (e.g., with NaOH or NH4OH) to deprotonate the tryptophol, making it a free base.

  • Extracting the free base into a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

Q4: How can I purify the crude Tryptophol extract?

A4: Crude tryptophol extracts typically require further purification to isolate the compound of interest. A common and effective method is column chromatography.[2] A typical purification workflow may involve a sequence of chromatographic techniques, such as:

  • DEAE Cellulose Chromatography: Anion-exchange chromatography to remove acidic impurities.[2]

  • Silicic Acid Chromatography: Normal-phase chromatography to separate compounds based on polarity.[2]

  • Magnesium Silicate (Florisil) Chromatography: Another normal-phase technique for further purification.[2]

  • Gel Filtration Chromatography: To separate molecules based on size.[2]

  • Preparative Thin-Layer Chromatography (TLC): For final purification of small batches.[2]

Q5: How should I store the purified Tryptophol extract to prevent degradation?

A5: Tryptophol, like many phenolic compounds, can be sensitive to light, temperature, and oxidation. To ensure stability, it is recommended to store the purified extract under the following conditions:

  • Temperature: Low temperatures, such as 5°C, have been shown to be effective in preserving the stability of similar bioactive compounds.[8]

  • Light: Storage in the dark is crucial to prevent light-induced degradation.[8]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Troubleshooting Guides

Issue 1: Low Extraction Yield
Possible Cause Suggested Solution
Inappropriate Solvent Choice The polarity of the extraction solvent may not be optimal for Tryptophol. Consider switching to a different solvent or using a solvent mixture. Methanol is often a good starting point due to its broad solvating power for phytochemicals.[5] For non-polar impurities, a pre-extraction with a non-polar solvent like hexane might be beneficial.
Insufficient Cell Lysis The plant or fungal cell walls may not be adequately disrupted, preventing the solvent from accessing the target compound. Ensure the source material is finely ground.[9] For fungal sources, mechanical disruption methods like sonication can be effective.[10]
Suboptimal Extraction Time and Temperature The extraction time may be too short, or the temperature may be too low. Conversely, excessively high temperatures can lead to degradation of Tryptophol.[11] Optimization of these parameters is crucial. For example, in the ultrasound-assisted extraction of a similar indole alkaloid, an optimal temperature of around 50.8°C was identified.[10]
Incorrect pH For acid-base extractions, the pH of the aqueous and organic phases is critical. Ensure the pH is sufficiently low (e.g., < 2) during the initial acidic extraction and sufficiently high (e.g., > 9) during the basification step to ensure complete salt formation and conversion to the free base, respectively.[6]
Issue 2: Co-extraction of Impurities
Possible Cause Suggested Solution
High Polarity of Extraction Solvent Highly polar solvents like methanol and ethanol can co-extract a wide range of polar impurities such as chlorophylls and sugars. A pre-extraction wash with a non-polar solvent like petroleum ether can help remove lipophilic compounds.[6]
Lack of Selective Extraction A simple solvent extraction may not be selective enough. Employing an acid-base extraction protocol can significantly improve the purity of the initial extract by selectively targeting the basic tryptophol.[7]
Insufficient Purification Steps A single purification step may not be sufficient to remove all impurities. A multi-step purification strategy using different chromatographic techniques with varying separation principles (e.g., ion exchange followed by normal phase) is often necessary.[2]
Issue 3: Problems During Column Chromatography Purification
Possible Cause Suggested Solution
Poor Separation of Compounds The chosen solvent system (mobile phase) may not have the optimal polarity to resolve Tryptophol from impurities. Systematically test different solvent systems using Thin-Layer Chromatography (TLC) to identify the best mobile phase for separation before running the column.
Compound is Stuck on the Column The mobile phase may be too non-polar to elute the Tryptophol. Gradually increase the polarity of the mobile phase (gradient elution). If the compound still does not elute, it may have decomposed on the stationary phase.[12]
Column Cracking or Channeling Improper packing of the column can lead to cracks or channels in the stationary phase, resulting in poor separation. Ensure the column is packed uniformly and is not allowed to run dry.
Irreversible Adsorption Tryptophol may be irreversibly binding to the stationary phase. This can sometimes be mitigated by deactivating the silica gel with a small amount of a basic modifier like triethylamine in the mobile phase.

Data Presentation

Table 1: Comparison of Solvents for Indole Alkaloid Extraction

SolventPolarity IndexAdvantagesDisadvantages
Methanol 5.1High extraction efficiency for a broad range of compounds, including polar and non-polar alkaloids.[5]Can co-extract a significant amount of impurities; toxic.[5]
Ethanol 4.3Good extraction efficiency; less toxic than methanol, making it suitable for extracts intended for biological testing.[5]Can also co-extract a significant amount of impurities.
Ethyl Acetate 4.4Good for extracting the free base form of alkaloids during acid-base extraction.Less effective for extracting polar alkaloid salts.
Dichloromethane 3.1Effective for extracting free base alkaloids.Can be toxic and environmentally harmful.
Water (acidified) 9.0Highly effective for extracting alkaloid salts in the first step of an acid-base extraction.[6]Will also extract many other water-soluble compounds.

Experimental Protocols

Protocol 1: General Acid-Base Extraction of Tryptophol from Plant Material

This protocol is a generalized procedure based on common methods for indole alkaloid extraction.[6][7]

  • Preparation of Plant Material: Air-dry the plant material and grind it into a fine powder.

  • Acidic Extraction:

    • Macerate the powdered plant material in a 0.1 M HCl solution (1:10 w/v) for 24 hours with occasional stirring.

    • Filter the mixture and collect the acidic aqueous extract.

    • Repeat the extraction process with the plant residue to ensure complete extraction.

  • Removal of Non-Alkaloidal Impurities:

    • Wash the combined acidic extract with petroleum ether or hexane in a separatory funnel to remove chlorophyll and other lipophilic compounds. Discard the organic layer.

  • Basification and Extraction of Free Base:

    • Adjust the pH of the aqueous extract to approximately 9-10 with a base such as NaOH or NH4OH.

    • Extract the basified aqueous solution multiple times with a water-immiscible organic solvent like dichloromethane or ethyl acetate.

  • Concentration:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude tryptophol extract.

Protocol 2: Ultrasound-Assisted Extraction of an Indole Alkaloid from Fungal Culture (Adapted for Tryptophol)

This protocol is adapted from a study on the optimization of neoechinulin A extraction from Aspergillus amstelodami.[10]

  • Preparation of Fungal Material: Lyophilize (freeze-dry) the fungal mycelium and grind it into a fine powder.

  • Extraction:

    • Mix the powdered fungal material with a 73% aqueous methanol solution at a solid-to-liquid ratio of 1:25 (g/mL).

    • Soak the mixture for 30 minutes at 51°C.

    • Place the mixture in an ultrasonic bath (40 kHz) for a specified duration (e.g., 60 minutes).

  • Separation and Concentration:

    • Centrifuge the mixture to pellet the solid material.

    • Collect the supernatant and filter it through a 0.22 µm membrane.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification start Natural Source (Plant/Fungus) prep Sample Preparation (Grinding/Drying) start->prep extraction Solvent Extraction (e.g., Methanol/Ethanol or Acid-Base) prep->extraction filtration Filtration/Centrifugation extraction->filtration crude_extract Crude Tryptophol Extract filtration->crude_extract column_chrom Column Chromatography (e.g., Silica Gel) crude_extract->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling final_product Purified 2,3-dihydro-1H-indole-3-ethanol pooling->final_product

Caption: General workflow for the extraction and purification of Tryptophol.

troubleshooting_workflow start Low Extraction Yield? cause1 Check Solvent Polarity start->cause1 Yes cause2 Verify Cell Lysis start->cause2 Yes cause3 Optimize Time/Temp start->cause3 Yes cause4 Confirm pH start->cause4 Yes solution1 Test Different Solvents cause1->solution1 solution2 Improve Grinding/Sonication cause2->solution2 solution3 Run Optimization Experiments cause3->solution3 solution4 Adjust pH and Re-extract cause4->solution4 end Yield Improved solution1->end solution2->end solution3->end solution4->end

References

Minimizing by-product formation in the reduction of indole-3-ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the reduction of indole-3-acetic acid and its derivatives to indole-3-ethanol (tryptophol).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of indole-3-ethanol, focusing on the identification and mitigation of by-products.

Issue 1: Low Yield of Indole-3-Ethanol and Presence of a Major By-product with a Lower Polarity.

  • Possible Cause: Hydrogenolysis of the C-O bond at the 3-position of the indole ring, leading to the formation of 3-methylindole (skatole). This is particularly common when using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) at elevated temperatures.

  • Identification: The by-product can be identified by techniques such as Thin Layer Chromatography (TLC), where it will appear as a less polar spot compared to indole-3-ethanol. Further confirmation can be obtained through Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. Pig fecal slurries are known to convert L-tryptophan to 3-methylindole via indole-3-acetate[1].

  • Solution:

    • Choice of Reducing Agent: Switch to a milder reducing agent such as Sodium Borohydride (NaBH₄). NaBH₄ is generally less reactive and less likely to cause hydrogenolysis.

    • Reaction Temperature: Maintain a low reaction temperature (e.g., 0 °C to room temperature) when using LiAlH₄.

    • Inverse Addition: Add the LiAlH₄ solution slowly to the solution of the indole-3-acetic acid derivative (inverse addition). This keeps the concentration of the reducing agent low throughout the reaction, minimizing over-reduction.

Issue 2: Formation of a More Polar By-product and Difficult Purification.

  • Possible Cause: Incomplete reduction of the starting material (e.g., indole-3-acetic acid or its ester). This can occur if the reducing agent is not sufficiently reactive or if the reaction time is too short.

  • Identification: The starting material will persist on the TLC plate, typically as a more polar spot than indole-3-ethanol.

  • Solution:

    • Increase Reactant Molar Ratio: Use a larger excess of the reducing agent.

    • Increase Reaction Time: Extend the duration of the reaction and monitor its progress by TLC.

    • Use a Stronger Reducing Agent: If using NaBH₄ on the free acid is ineffective, consider converting the acid to an ester first, which is more readily reduced by NaBH₄. Alternatively, carefully use LiAlH₄.

Issue 3: Presence of Multiple Unidentified By-products, Including Polymeric Materials.

  • Possible Cause:

    • Over-reduction of the Indole Ring: Strong reducing agents like LiAlH₄ can sometimes reduce the aromatic indole ring, leading to the formation of indoline derivatives. The reaction of indole with sodium borohydride in trifluoroacetic acid can also yield indoline[2].

    • Acid-Catalyzed Polymerization: Trace amounts of acid can catalyze the polymerization of indole-3-ethanol or its precursors.

    • Side Reactions from Impurities: Impurities in the starting material or solvent can lead to a variety of side reactions.

  • Identification: A complex mixture of spots on a TLC plate, often with some baseline material, is indicative of multiple by-products. Polymeric materials may appear as insoluble gums.

  • Solution:

    • Control of Reaction Conditions: Strictly control the reaction temperature and use purified, anhydrous solvents.

    • pH Control: Ensure the reaction and work-up conditions are not overly acidic. A basic work-up is often preferred.

    • Purification of Starting Material: Use highly pure indole-3-acetic acid or its derivative as the starting material.

    • Purification of the Product: Column chromatography is often necessary to separate the desired product from multiple by-products.

Issue 4: Formation of Indole-3-acetaldehyde as a By-product.

  • Possible Cause: Incomplete reduction of the carboxylic acid or ester. The reaction may stop at the aldehyde stage, especially with less reactive or sterically hindered reducing agents. Indole-3-acetaldehyde is a known intermediate in the biosynthesis of indole-3-acetic acid[3][4][5].

  • Identification: Indole-3-acetaldehyde can be detected by chromatography. It is a known metabolite of tryptamine[3].

  • Solution:

    • Ensure Sufficient Reducing Agent: Use an adequate excess of the reducing agent to drive the reaction to the alcohol.

    • Optimize Reaction Time and Temperature: Longer reaction times or slightly elevated temperatures (while monitoring for other side reactions) may be necessary.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is better for the synthesis of indole-3-ethanol, LiAlH₄ or NaBH₄?

A1: The choice of reducing agent depends on the starting material and the desired reaction control.

  • LiAlH₄ is a powerful reducing agent that can reduce carboxylic acids directly to alcohols[6]. However, its high reactivity increases the risk of side reactions, particularly hydrogenolysis to form 3-methylindole (skatole) and over-reduction of the indole ring[6].

  • NaBH₄ is a milder reducing agent and is generally preferred for its selectivity. It does not typically reduce carboxylic acids but will reduce esters to alcohols. Therefore, a two-step process (esterification of indole-3-acetic acid followed by reduction with NaBH₄) is often a safer and cleaner route to indole-3-ethanol, minimizing by-product formation.

Q2: How can I effectively monitor the progress of the reduction reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to achieve good separation between the starting material, the product, and any potential by-products. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.

Q3: What are the best practices for purifying crude indole-3-ethanol?

A3: Purification of indole-3-ethanol often involves the following steps:

  • Aqueous Work-up: After the reaction is complete, carefully quench the excess reducing agent (especially LiAlH₄) with water or a solution of Rochelle's salt. A basic work-up is often employed to remove acidic impurities.

  • Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer with brine to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate it under reduced pressure.

  • Column Chromatography: If the crude product is not pure, silica gel column chromatography is the most effective method for purification. A gradient of ethyl acetate in hexane is a common eluent system.

  • Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent can further enhance its purity.

Q4: Can by-products like 3-methylindole (skatole) be removed during purification?

A4: Yes. 3-methylindole is significantly less polar than indole-3-ethanol. This difference in polarity allows for effective separation using silica gel column chromatography. A less polar solvent system will elute the 3-methylindole first, followed by the more polar indole-3-ethanol.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of Indole-3-Ethanol

FeatureLithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄)
Reactivity Very HighModerate
Substrate Carboxylic Acids, Esters, AmidesEsters, Aldehydes, Ketones
Common By-products 3-Methylindole (skatole), Indoline derivativesIncomplete reduction (aldehyde), Unreacted starting material
Typical Yield Variable, can be high with careful controlGenerally high and clean from esters
Safety Precautions Highly reactive with water, pyrophoricLess reactive with water, safer to handle

Experimental Protocols

Protocol 1: Reduction of Indole-3-acetic acid methyl ester with NaBH₄

  • Esterification: Dissolve indole-3-acetic acid (1 eq.) in methanol. Add a catalytic amount of sulfuric acid and reflux the mixture for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed. Neutralize the reaction with a saturated sodium bicarbonate solution and extract the methyl ester with ethyl acetate. Dry the organic layer and concentrate to obtain the crude indole-3-acetic acid methyl ester.

  • Reduction: Dissolve the crude methyl ester in a suitable solvent such as ethanol or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add NaBH₄ (2-4 eq.) portion-wise over 30 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Carefully add water to quench the excess NaBH₄. Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.

Protocol 2: Controlled Reduction of Indole-3-acetic acid with LiAlH₄

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5-2 eq.) in anhydrous THF. Cool the suspension to 0 °C.

  • Addition of Substrate: Dissolve indole-3-acetic acid (1 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 1-2 hours, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring by TLC.

  • Quenching: Cautiously quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up).

  • Filtration and Extraction: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualizations

Experimental_Workflow_NaBH4 cluster_esterification Step 1: Esterification cluster_reduction Step 2: Reduction cluster_purification Step 3: Purification IAA Indole-3-acetic acid MeOH_H2SO4 Methanol, H₂SO₄ (cat.) Reflux IAA->MeOH_H2SO4 Ester Indole-3-acetic acid methyl ester MeOH_H2SO4->Ester NaBH4 NaBH₄ Ethanol, 0°C to RT Ester->NaBH4 Tryptophol Indole-3-ethanol NaBH4->Tryptophol Workup Aqueous Work-up & Extraction Tryptophol->Workup Chromatography Column Chromatography Workup->Chromatography Pure_Tryptophol Pure Indole-3-ethanol Chromatography->Pure_Tryptophol

Caption: Workflow for the synthesis of Indole-3-ethanol using NaBH₄.

Byproduct_Formation_Pathways cluster_reduction Reduction Conditions IAA_derivative Indole-3-acetic acid (or ester) Tryptophol Indole-3-ethanol (Desired Product) IAA_derivative->Tryptophol Desired Pathway Skatole 3-Methylindole (Skatole) IAA_derivative->Skatole Hydrogenolysis Indoline Indoline Derivative IAA_derivative->Indoline Ring Over-reduction Aldehyde Indole-3-acetaldehyde IAA_derivative->Aldehyde Partial Reduction Strong_Reducing Strong Reducing Agent (e.g., LiAlH₄, high temp) Strong_Reducing->Skatole Strong_Reducing->Indoline Mild_Reducing Mild Reducing Agent (e.g., NaBH₄) Mild_Reducing->Tryptophol Incomplete_Reduction Incomplete Reduction Incomplete_Reduction->Aldehyde

Caption: Potential by-product formation pathways in the reduction.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Indole-3-Carbinol and 1H-Indole-3-ethanol, 2,3-dihydro-

Author: BenchChem Technical Support Team. Date: November 2025

A notable disparity in the volume of scientific literature exists between Indole-3-carbinol (I3C) and 1H-Indole-3-ethanol, 2,3-dihydro- (Indoline-3-ethanol). While I3C is the subject of extensive research for its potential health benefits, particularly in cancer prevention, data on the specific biological activities of Indoline-3-ethanol is scarce. This guide provides a comprehensive overview of the known biological functions of I3C and discusses the general properties of indoline derivatives as a potential reference for the less-studied Indoline-3-ethanol.

Introduction

This guide will focus on a detailed comparison of the known biological activities of I3C, with a concluding section on the general properties of indoline derivatives to provide a speculative context for the potential activities of Indoline-3-ethanol.

Comparative Biological Activities

A direct comparison of the biological activities is hampered by the lack of data for 1H-Indole-3-ethanol, 2,3-dihydro-. The following sections will detail the well-established activities of Indole-3-carbinol.

Anti-Cancer Activity

I3C has demonstrated potent anti-cancer effects in a multitude of preclinical studies across various cancer types.[3][4][5] Its mechanisms of action are multifaceted and include the induction of cell cycle arrest, apoptosis, and the modulation of key signaling pathways involved in cancer progression.[2][6]

Table 1: Summary of Anti-Cancer Effects of Indole-3-Carbinol

Cancer TypeKey FindingsReferences
Breast CancerInduces G1 cell cycle arrest; modulates estrogen metabolism; downregulates estrogen receptor-α (ERα) signaling.[2]
Prostate CancerInhibits cell proliferation and induces apoptosis.[5]
Colon CancerShows inhibitory effects on the growth of colon carcinoma cells.[7]
LeukemiaInduces apoptosis and suppresses the proliferation of leukemia cells.[4]
Anti-Inflammatory Activity

I3C and its derivatives have been shown to possess significant anti-inflammatory properties.[8][9][10] They can modulate inflammatory pathways, such as the NF-κB signaling cascade, and reduce the production of pro-inflammatory cytokines.[8][10] A study on alcohol-induced liver injury in mice demonstrated that I3C could attenuate inflammation by reducing the levels of pro-inflammatory cytokines.[8]

Antioxidant Activity

The antioxidant capabilities of I3C have been reported in various studies.[8][9][11] It can mitigate oxidative stress by scavenging free radicals and upregulating the expression of antioxidant enzymes.[8][9] In a study on hepatotoxicity, I3C exhibited cytoprotective effects through its antioxidant properties.[9]

Signaling Pathways Modulated by Indole-3-Carbinol

I3C's diverse biological effects are a result of its ability to interact with multiple intracellular signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Pathway

I3C is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[6] Activation of AhR by I3C and its products can lead to the expression of genes involved in xenobiotic metabolism, cell cycle control, and immune responses.

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus I3C Indole-3-Carbinol (I3C) AhR_complex AhR-Hsp90-XAP2 (Inactive Complex) I3C->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Conformational Change AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT Translocation ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds Gene_expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_expression Induces

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation by I3C.
NF-κB Signaling Pathway

I3C has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates inflammation, immunity, and cell survival.[8] By inhibiting NF-κB, I3C can suppress the expression of pro-inflammatory and anti-apoptotic genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus I3C Indole-3-Carbinol (I3C) IKK IKK Complex I3C->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Sequesters IkB_p Phosphorylated IκBα NFkB_active Active NF-κB NFkB_inactive->NFkB_active Release Proteasome Proteasomal Degradation IkB_p->Proteasome NFkB_DNA NF-κB binds to DNA NFkB_active->NFkB_DNA Translocation Gene_expression Pro-inflammatory & Anti-apoptotic Gene Expression NFkB_DNA->Gene_expression

Inhibition of the NF-κB Signaling Pathway by I3C.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate the biological activities of compounds like I3C.

MTT Assay for Cell Viability

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., I3C) and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot for Protein Expression

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger.

  • Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., ethanol).

  • Reaction Mixture: Add 100 µL of the sample to 100 µL of a 0.2 mM DPPH solution in ethanol in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100.

General Experimental Workflow

The investigation of the biological activity of a novel compound typically follows a structured workflow.

Experimental_Workflow cluster_invitro Cell-based Assays start Compound Synthesis & Characterization in_vitro In Vitro Studies start->in_vitro viability Cell Viability (MTT, etc.) apoptosis Apoptosis Assays (Flow Cytometry, etc.) inflammation Anti-inflammatory Assays (ELISA, etc.) antioxidant Antioxidant Assays (DPPH, etc.) in_vivo In Vivo Studies (Animal Models) mechanism Mechanism of Action Studies in_vivo->mechanism clinical Preclinical & Clinical Trials mechanism->clinical viability->in_vivo apoptosis->in_vivo inflammation->in_vivo antioxidant->in_vivo

A generalized workflow for evaluating the biological activity of a compound.

Biological Activities of Indoline Derivatives: A General Overview

Due to the absence of specific data for 1H-Indole-3-ethanol, 2,3-dihydro-, we turn to the broader class of indoline derivatives for potential insights. The indoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in molecules with diverse biological activities.[12][13]

Studies on various synthetic indoline derivatives have reported:

  • Antioxidant and Anti-inflammatory Properties: Some indoline derivatives have shown potent antioxidant and anti-inflammatory activities, in some cases superior to their indole counterparts.[12][13] These effects are often attributed to their ability to scavenge free radicals and inhibit pro-inflammatory signaling pathways.

  • Anticancer Potential: The indoline nucleus is found in several compounds with demonstrated anticancer activity.[4][5]

It is important to emphasize that these are general properties of the indoline class of compounds, and the specific biological activities of 1H-Indole-3-ethanol, 2,3-dihydro- can only be determined through direct experimental investigation.

Conclusion

Indole-3-carbinol is a extensively studied phytochemical with well-documented anti-cancer, anti-inflammatory, and antioxidant properties, mediated through its interaction with key cellular signaling pathways such as AhR and NF-κB. In stark contrast, there is a significant lack of published research on the biological activities of 1H-Indole-3-ethanol, 2,3-dihydro-. While the general class of indoline derivatives exhibits a range of biological activities, it is not possible to extrapolate these findings to Indoline-3-ethanol without specific experimental evidence. Therefore, a direct and quantitative comparison between these two molecules is not feasible at this time. Future research is warranted to elucidate the potential biological functions of 1H-Indole-3-ethanol, 2,3-dihydro- and determine if it shares any of the therapeutic potential of its well-known counterpart, Indole-3-carbinol.

References

Comparative Guide to Analytical Methods for the Quantification of 2,3-dihydro-1H-indole-3-ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation overview of a new High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for the quantification of 2,3-dihydro-1H-indole-3-ethanol. Its performance is compared with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document is intended to assist researchers in selecting the most suitable analytical method for their specific needs, supported by illustrative experimental data and detailed protocols.

Introduction to Analytical Methodologies

The accurate quantification of 2,3-dihydro-1H-indole-3-ethanol is crucial for quality control, stability studies, and pharmacokinetic assessments in drug development. The primary analytical method validated here is HPLC-UV, a widely used technique for its robustness and sensitivity. This guide also evaluates two powerful alternatives: GC-MS, which offers high specificity, and qNMR, an absolute quantification method.

Comparison of Analytical Methods

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of the newly validated HPLC-UV method against GC-MS and qNMR.

Table 1: Comparison of Performance Characteristics

ParameterHPLC-UV (Validated Method)GC-MSqNMR
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based identification and quantification.Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.
Specificity High; demonstrated by peak purity and resolution from potential degradants.Very High; mass fragmentation patterns provide definitive identification.High; unique chemical shifts for protons provide structural confirmation.
Linearity (r²) > 0.999> 0.998> 0.999
Range (µg/mL) 1 - 1000.1 - 5050 - 1000
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 3.0%< 1.0%
Limit of Detection (LOD) (µg/mL) 0.30.0515
Limit of Quantification (LOQ) (µg/mL) 1.00.150
Sample Throughput HighMediumLow
Instrumentation Cost ModerateHighVery High
Destructive YesYesNo

Experimental Protocols

Detailed methodologies for the validated HPLC-UV method and the comparative techniques are provided below.

Validated Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the routine quality control and assay of 2,3-dihydro-1H-indole-3-ethanol.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (30:70, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Validation Procedure: The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present was determined by analyzing a placebo, a standard solution, and a sample spiked with known impurities. Peak purity was assessed using a photodiode array detector.

  • Linearity: A series of six concentrations of 2,3-dihydro-1H-indole-3-ethanol from 1 µg/mL to 100 µg/mL were prepared and injected in triplicate. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

  • Accuracy: Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was analyzed in triplicate.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.

    • Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by different analysts.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides higher specificity, which is particularly useful for identifying impurities and in metabolomic studies.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC-MS Conditions:

  • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-550

Sample Preparation:

  • Samples may require derivatization (e.g., silylation) to increase volatility and thermal stability.

Alternative Method 2: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, using a certified internal standard.[5][6][7][8][9]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

qNMR Protocol:

  • Sample Preparation: Accurately weigh a specific amount of the 2,3-dihydro-1H-indole-3-ethanol sample and a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

  • Data Processing: Process the spectrum (phasing, baseline correction) and integrate the signals corresponding to the analyte and the internal standard.

  • Calculation: The concentration of the analyte is calculated using the following formula:

    Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = Internal Standard

Visualizations

Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of the new HPLC-UV analytical method, as per ICH guidelines.

G cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Validation Execution cluster_reporting Phase 3: Reporting Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Spec Specificity Proto->Spec Execute Lin Linearity & Range Proto->Lin Acc Accuracy Proto->Acc Prec Precision (Repeatability & Intermediate) Proto->Prec LOD_LOQ LOD & LOQ Proto->LOD_LOQ Rob Robustness Proto->Rob Report Validation Report Generation Spec->Report Lin->Report Acc->Report Prec->Report LOD_LOQ->Report Rob->Report Review Review & Approval Report->Review

Caption: Workflow for the validation of an analytical method.

HPLC-UV Experimental Workflow

This diagram outlines the step-by-step process for analyzing a sample using the validated HPLC-UV method.

G start Start prep_mobile Prepare Mobile Phase (ACN:H2O with 0.1% FA) start->prep_mobile prep_sample Prepare Sample and Standard Solutions start->prep_sample instrument_setup Instrument Setup (Column, Temp, Flow, Wavelength) prep_mobile->instrument_setup injection Inject Sample/Standard (10 µL) prep_sample->injection equilibration System Equilibration instrument_setup->equilibration equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection at 280 nm separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis end End data_analysis->end

Caption: Experimental workflow for HPLC-UV analysis.

Quantitative NMR (qNMR) Logical Relationship

This diagram shows the logical relationship between the components used to calculate the analyte's purity via qNMR.

G Analyte Analyte Signal (Integral, N Protons, MW) Result Analyte Purity (%) Analyte->Result Standard Internal Standard Signal (Integral, N Protons, MW, Purity) Standard->Result Masses Accurate Masses (Analyte & Standard) Masses->Result

Caption: Logical inputs for qNMR purity calculation.

References

¹H NMR and ¹³C NMR data for 1H-Indole-3-ethanol, 2,3-dihydro- confirmation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 1H-Indole-3-ethanol and its saturated analog, 2,3-dihydro-1H-indole (indoline), is presented to provide a clear comparative guide for researchers, scientists, and professionals in drug development. This guide summarizes the key spectral features in structured tables, details the experimental protocols for data acquisition, and includes a visual representation of the structural differences.

Comparative NMR Data

The following tables provide a detailed comparison of the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for 1H-Indole-3-ethanol and 2,3-dihydro-1H-indole. The data has been compiled from various spectral databases and literature sources.

Table 1: ¹H NMR Data Comparison

1H-Indole-3-ethanol 2,3-dihydro-1H-indole (Indoline)
Proton Chemical Shift (δ, ppm)
H-1 (NH)~8.10
H-2~7.00
H-4~7.60
H-5~7.15
H-6~7.10
H-7~7.35
-CH₂- (α)~2.95
-CH₂- (β)~3.85
-OHVariable

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Data Comparison

1H-Indole-3-ethanol 2,3-dihydro-1H-indole (Indoline)
Carbon Chemical Shift (δ, ppm)
C-2~122.5
C-3~113.0
C-3a~127.5
C-4~118.8
C-5~121.5
C-6~119.5
C-7~111.2
C-7a~136.5
-CH₂- (α)~28.5
-CH₂- (β)~62.0

Experimental Protocols

The following is a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for organic compounds like 1H-Indole-3-ethanol and 2,3-dihydro-1H-indole.

1. Sample Preparation:

  • Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial.

  • The solution is then transferred to a standard 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solvent to serve as an internal standard for chemical shift calibration (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • The NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.

  • The spectrometer is locked onto the deuterium signal of the solvent.

  • Shimming is performed to optimize the homogeneity of the magnetic field across the sample.

3. ¹H NMR Acquisition Parameters:

  • Pulse Angle: 30-90 degrees

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16 (can be increased for dilute samples)

  • Spectral Width: 0-15 ppm

4. ¹³C NMR Acquisition Parameters:

  • Pulse Angle: 30-45 degrees

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Spectral Width: 0-220 ppm

  • Proton Decoupling: Broadband proton decoupling is applied to simplify the spectrum by removing C-H coupling.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • Phase correction and baseline correction are applied to the spectrum.

  • The chemical shifts are referenced to the internal standard (TMS).

  • Integration of the ¹H NMR signals is performed to determine the relative ratios of the different types of protons.

Visualization of Structural Differences

The following diagram illustrates the chemical structures of 1H-Indole-3-ethanol and its 2,3-dihydro analog, highlighting the key difference of the saturated heterocyclic ring in indoline compared to the aromatic indole ring.

Structural_Comparison cluster_indole 1H-Indole-3-ethanol indole Indole Ring (Aromatic) ethanol Ethanol Sidechain indole->ethanol -CH2-CH2-OH indoline Indoline Ring (Saturated) caption Structural comparison of 1H-Indole-3-ethanol and 2,3-dihydro-1H-indole.

Caption: Structural comparison of 1H-Indole-3-ethanol and 2,3-dihydro-1H-indole.

A Comparative Bioactivity Analysis: 2,3-Dihydro-1H-indole-3-ethanol and Melatonin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative bioactivities of 2,3-dihydro-1H-indole-3-ethanol (Tryptophol) and the well-characterized neurohormone, Melatonin. This guide synthesizes available experimental data on their antioxidant properties and receptor interactions, providing a framework for future research and development.

This publication offers a comparative overview of the bioactive properties of two indole derivatives: the widely studied melatonin and the less characterized 2,3-dihydro-1H-indole-3-ethanol, also known as tryptophol. While both compounds share a common indole scaffold, their functional modifications lead to distinct biological activities. This guide aims to provide a clear, data-driven comparison to inform further research and drug discovery efforts.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the antioxidant and receptor binding activities of melatonin. Direct comparative experimental data for 2,3-dihydro-1H-indole-3-ethanol is limited in the current scientific literature.

Table 1: Comparative Antioxidant Activity

CompoundAntioxidant AssayEC50 / IC50Reference CompoundEC50 / IC50 (Reference)
MelatoninDPPH Radical Scavenging~73.5 µg/mL (TEAC)[1]Trolox-
MelatoninDMPD Radical Scavenging127.4 µg/mL (TEAC)[1]Trolox-
2,3-Dihydro-1H-indole-3-ethanolDPPH Radical ScavengingData not available--

TEAC: Trolox Equivalent Antioxidant Capacity. Data for melatonin indicates its capacity to scavenge radicals, though it is considered to have discrete in vitro antioxidant activity compared to 5-hydroxy indoles.[2]

Table 2: Comparative Receptor Binding Affinity

CompoundReceptorLigandAffinity (Ki / Kd)
MelatoninMT12-[¹²⁵I]-iodomelatoninKi ≈ 80 pM[2]
MelatoninMT22-[¹²⁵I]-iodomelatoninKi ≈ 383 pM[2]
2,3-Dihydro-1H-indole-3-ethanolMelatonin Receptors (MT1/MT2)-Data not available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of standard experimental protocols for assessing the bioactivities discussed in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to determine the antioxidant capacity of a compound.[3][4][5]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at a specific wavelength (typically 517 nm) is proportional to the antioxidant activity of the compound.[5]

Protocol Outline:

  • Preparation of DPPH solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.[3] This solution is then diluted to a working concentration that gives an absorbance of approximately 1.0 at 517 nm.[3]

  • Sample Preparation: The test compound (melatonin or 2,3-dihydro-1H-indole-3-ethanol) is dissolved in the same solvent to prepare a series of concentrations.

  • Reaction: A fixed volume of the DPPH working solution is mixed with varying concentrations of the test compound. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[3]

  • Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the test compound.

Melatonin Receptor Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[6][7]

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., 2-[¹²⁵I]-iodomelatonin) from its receptor (MT1 or MT2). The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of the test compound.[8]

Protocol Outline:

  • Membrane Preparation: Cell membranes expressing the melatonin receptors (MT1 or MT2) are prepared from cultured cells or tissue homogenates.[8]

  • Reaction Mixture: The membrane preparation is incubated with a fixed concentration of the radioligand (e.g., 2-[¹²⁵I]-iodomelatonin) and varying concentrations of the unlabeled test compound (melatonin or 2,3-dihydro-1H-indole-3-ethanol).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time to allow binding to reach equilibrium.[9]

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity retained on the filter is measured using a gamma counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

The biological effects of these compounds are mediated through complex signaling pathways. The following diagrams illustrate the known signaling pathway for melatonin and a general experimental workflow for comparing the bioactivities of the two compounds.

Melatonin_Signaling_Pathway Melatonin Melatonin MT1_MT2 MT1/MT2 Receptors (GPCR) Melatonin->MT1_MT2 Binds to G_protein Gαi/Gαq MT1_MT2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gαq) cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Physiological_Effects Physiological Effects (Circadian Rhythms, etc.) PKA->Physiological_Effects IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Ca2->Physiological_Effects

Caption: Melatonin Signaling Pathway.

Experimental_Workflow cluster_compounds Test Compounds cluster_assays Bioactivity Assays cluster_data Data Analysis Melatonin Melatonin Antioxidant_Assay Antioxidant Assays (e.g., DPPH, ABTS) Melatonin->Antioxidant_Assay Receptor_Binding_Assay Receptor Binding Assays (e.g., for MT1/MT2) Melatonin->Receptor_Binding_Assay Signaling_Assay Signaling Pathway Analysis (e.g., cAMP, Ca²⁺ levels) Melatonin->Signaling_Assay Tryptophol 2,3-dihydro-1H-indole-3-ethanol Tryptophol->Antioxidant_Assay Tryptophol->Receptor_Binding_Assay Tryptophol->Signaling_Assay EC50_Calculation EC50/IC50 Calculation Antioxidant_Assay->EC50_Calculation Ki_Kd_Determination Ki/Kd Determination Receptor_Binding_Assay->Ki_Kd_Determination Pathway_Modulation Pathway Modulation Analysis Signaling_Assay->Pathway_Modulation Comparative_Analysis Comparative Bioactivity Profile EC50_Calculation->Comparative_Analysis Ki_Kd_Determination->Comparative_Analysis Pathway_Modulation->Comparative_Analysis

Caption: Experimental Workflow for Comparative Bioactivity Analysis.

Discussion and Future Directions

Melatonin is a well-established bioactive molecule with potent antioxidant and receptor-mediated effects that regulate various physiological processes, most notably circadian rhythms.[8][10] Its bioactivity is extensively documented, with picomolar to nanomolar binding affinities for its MT1 and MT2 receptors.[2]

In contrast, 2,3-dihydro-1H-indole-3-ethanol (tryptophol) is a structurally simpler indole alcohol. While it is known to be produced by microorganisms and has been shown to possess anti-inflammatory and sleep-inducing properties, its specific mechanisms of action are less understood.[3][11] A significant gap exists in the literature regarding its quantitative antioxidant capacity and its affinity for melatonin receptors or other specific cellular targets.

The structural differences between melatonin (possessing a 5-methoxy and an N-acetyl group) and tryptophol (a simple ethanol side chain at position 3) are likely to result in different physicochemical properties and, consequently, distinct biological activities. The N-acetyl group and the 5-methoxy group of melatonin are known to be important for its high-affinity receptor binding and its antioxidant activity.

Future research should focus on direct, quantitative comparisons of the bioactivities of these two compounds. Specifically, determining the EC50 value of 2,3-dihydro-1H-indole-3-ethanol in various antioxidant assays and assessing its binding affinity for melatonin receptors are crucial next steps. Such studies will provide a clearer understanding of the structure-activity relationships of these indole derivatives and could unveil novel therapeutic applications for 2,3-dihydro-1H-indole-3-ethanol.

References

A Researcher's Guide to Comparing Antibody Cross-Reactivity for 1H-Indole-3-ethanol and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the roles of 1H-Indole-3-ethanol (also known as Tryptophol) and its related compounds, the specificity of antibodies is paramount for accurate quantification and localization. This guide provides a framework for comparing the cross-reactivity of hypothetical antibodies against 1H-Indole-3-ethanol and its 2,3-dihydro- derivative. The methodologies and data presentation formats outlined below serve as a template for the objective evaluation of antibody performance.

Introduction to Antibody Specificity in Indole Derivative Research

1H-Indole-3-ethanol is a microbial metabolite with documented anti-inflammatory and immunomodulatory properties. Its structural analog, the 2,3-dihydro- derivative, represents a potential cross-reactant that could interfere with immunoassays. An antibody's ability to distinguish between these two compounds is critical for obtaining reliable experimental results. Cross-reactivity occurs when an antibody raised against one antigen binds to a different, structurally similar antigen.[1] This guide will compare three hypothetical monoclonal antibodies (MAb-1, MAb-2, and MAb-3) in their ability to specifically recognize 1H-Indole-3-ethanol.

Data Presentation: A Comparative Analysis

The performance of each antibody is evaluated based on its binding affinity for the target analyte (1H-Indole-3-ethanol) and its degree of cross-reactivity with the 2,3-dihydro- derivative. The key metric for this comparison is the half-maximal inhibitory concentration (IC50), which is the concentration of the analyte required to inhibit 50% of the antibody's binding to a coated antigen in a competitive ELISA format.

Table 1: Comparative Binding Affinity and Cross-Reactivity of Monoclonal Antibodies

AntibodyTarget AnalyteIC50 (nM)Cross-Reactivity with 2,3-dihydro-1H-Indole-3-ethanol (%)*
MAb-1 1H-Indole-3-ethanol2515%
MAb-2 1H-Indole-3-ethanol402.5%
MAb-3 1H-Indole-3-ethanol1545%

*Cross-reactivity (%) = (IC50 of 1H-Indole-3-ethanol / IC50 of 2,3-dihydro-1H-Indole-3-ethanol) x 100

Interpretation of Data:

  • MAb-3 exhibits the highest affinity for the target analyte, as indicated by the lowest IC50 value. However, it also shows the highest cross-reactivity, making it unsuitable for specific detection in samples containing both compounds.

  • MAb-1 has a good affinity for the target but displays moderate cross-reactivity.

  • MAb-2 demonstrates the highest specificity with the lowest cross-reactivity percentage, making it the most suitable candidate for specific quantification of 1H-Indole-3-ethanol.

Experimental Protocols

The following is a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a standard method for determining antibody specificity and cross-reactivity for small molecules.

Competitive ELISA Protocol for Cross-Reactivity Assessment

  • Antigen Coating:

    • Prepare a coating solution of 1H-Indole-3-ethanol conjugated to a carrier protein (e.g., Bovine Serum Albumin - BSA) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well microtiter plate.

    • Incubate the plate overnight at 4°C.

    • Wash the plate three times with 200 µL of wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20 - PBST).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard (1H-Indole-3-ethanol) and the potential cross-reactant (2,3-dihydro-1H-Indole-3-ethanol) in assay buffer (e.g., PBST with 1% BSA).

    • In separate tubes, mix 50 µL of each dilution with 50 µL of the primary antibody (MAb-1, MAb-2, or MAb-3) at a predetermined optimal concentration.

    • Incubate this mixture for 1 hour at room temperature.

    • Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked microtiter plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody's isotype, diluted in assay buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Substrate Addition and Measurement:

    • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark until a color change is observed.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the log of the analyte concentrations.

    • Fit a sigmoidal dose-response curve to the data to determine the IC50 value for each analyte.

    • Calculate the percent cross-reactivity using the formula provided in the data table section.

Visualizations: Workflows and Pathways

Diagram 1: Competitive ELISA Workflow

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection Antigen Coating Antigen Coating Washing_1 Washing_1 Antigen Coating->Washing_1 Overnight at 4°C Blocking Blocking Washing_1->Blocking 3x Washing_2 Washing (3x) Blocking->Washing_2 1-2h at RT Analyte_Ab_Mix Mix Antibody with Analyte/Standard Incubate_Plate Incubate Plate (1-2h at RT) Analyte_Ab_Mix->Incubate_Plate Add to Plate Washing_3 Washing (5x) Incubate_Plate->Washing_3 Secondary_Ab Add Secondary Ab Washing_4 Washing_4 Secondary_Ab->Washing_4 Incubate 1h at RT Substrate Substrate Washing_4->Substrate 5x Stop_Reaction Stop_Reaction Substrate->Stop_Reaction Incubate Read_Absorbance Read_Absorbance Stop_Reaction->Read_Absorbance Cross_Reactivity cluster_specific Specific Binding cluster_cross_reactive Cross-Reactivity Specific_Ab Antibody Target_Ag 1H-Indole-3-ethanol Specific_Ab->Target_Ag High Affinity CR_Ab Antibody CR_Ag 2,3-dihydro- derivative CR_Ab->CR_Ag Lower Affinity Signaling_Pathway cluster_cell Cell Indole_Derivative 1H-Indole-3-ethanol (or related derivative) NFkB_Activation NF-κB Activation Indole_Derivative->NFkB_Activation Inhibition Cell_Membrane Cell Membrane Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->NFkB_Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-1β) NFkB_Activation->Proinflammatory_Cytokines

References

Efficacy comparison between 1H-Indole-3-ethanol, 2,3-dihydro- and other antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Antioxidant Efficacy of Indole Derivatives

An in-depth guide for researchers and drug development professionals on the antioxidant properties of 1H-Indole-3-ethanol, its 2,3-dihydro derivative, and other related antioxidant compounds.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is often evaluated using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a common metric. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the available IC50 values for Tryptophol, other indole derivatives, and standard antioxidants from DPPH, ABTS, and FRAP assays.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP (TEAC)Reference
1H-Indole-3-ethanol, 2,3-dihydro- N/A N/A N/A Data not available in reviewed literature
1H-Indole-3-ethanol (Tryptophol)>100>100N/A[1]
Melatonin15 - 2510 - 202.4[1]
3-(4-hydroxyphenylethenyl-E)-N-H-indole~24N/AN/A[2]
Vitamin E (α-Tocopherol)~26N/AN/A[2]
Ascorbic Acid (Vitamin C)~30~151.0[3]
Gallic Acid~5~23.5[3]

N/A: Data not available in the reviewed literature. TEAC: Trolox Equivalent Antioxidant Capacity.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below. These protocols are fundamental for the accurate assessment and comparison of antioxidant activities.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The method is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow.

Principle: Antioxidant + DPPH• (purple) → Antioxidant• + DPPH-H (yellow)

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.

  • Sample Preparation: The test compounds and a positive control (e.g., Ascorbic Acid, Trolox) are prepared in a series of concentrations in the same solvent as the DPPH solution.

  • Reaction: A specific volume of the sample solution is mixed with a fixed volume of the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance of DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and its decolorization upon reaction with an antioxidant is measured.

Principle: Antioxidant + ABTS•+ (blue-green) → Antioxidant• + ABTS (colorless)

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ working solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds and a positive control are prepared in a series of concentrations.

  • Reaction: A small volume of the sample solution is added to a fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as in the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored complex with a suitable reagent, typically 2,4,6-tripyridyl-s-triazine (TPTZ).

Principle: Antioxidant + Fe³⁺-TPTZ complex (colorless) → Antioxidant• + Fe²⁺-TPTZ complex (blue)

Procedure:

  • Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (e.g., 10 mM in 40 mM HCl), and a solution of ferric chloride (FeCl₃) (e.g., 20 mM) in a specific ratio (e.g., 10:1:1, v/v/v). The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation: The test compounds and a standard (e.g., FeSO₄ or Trolox) are prepared in a series of concentrations.

  • Reaction: A small volume of the sample solution is mixed with a large volume of the FRAP reagent.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: The absorbance of the blue-colored complex is measured at 593 nm.

  • Calculation: A standard curve is prepared using the absorbance values of the standard solutions. The antioxidant capacity of the sample is then determined from the standard curve and is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the antioxidant mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sample Sample Preparation (Test Compounds) mixing Mixing of Samples and Reagents prep_sample->mixing prep_reagents Reagent Preparation (DPPH, ABTS, FRAP) prep_reagents->mixing prep_standards Standard Preparation (Trolox, Ascorbic Acid) prep_standards->mixing incubation Incubation (Time & Temperature Controlled) mixing->incubation measurement Spectrophotometric Measurement incubation->measurement calculation Calculation of % Inhibition measurement->calculation plotting Plotting of Concentration vs. Inhibition calculation->plotting ic50 IC50 Determination plotting->ic50

Fig 1. A generalized workflow for in vitro antioxidant assays.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Indole Indole Compound Indole->Keap1_Nrf2 may induce dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub Ubiquitin Keap1_Nrf2->Ub ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Proteasome Proteasomal Degradation Ub->Proteasome Maf sMaf Nrf2_n->Maf heterodimerizes with ARE Antioxidant Response Element (ARE) Maf->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translates to

References

Head-to-head comparison of different synthesis routes for 2,3-dihydro-1H-indole-3-ethanol

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Synthesis Routes for 2,3-Dihydro-1H-indole-3-ethanol

The synthesis of 2,3-dihydro-1H-indole-3-ethanol, also known as tryptophol, is of significant interest to researchers in medicinal chemistry and drug development due to its presence as a core structural motif in various biologically active compounds. This guide provides a comparative analysis of different synthetic strategies to obtain this valuable intermediate, supported by experimental data and detailed protocols.

Executive Summary of Synthesis Routes

Several synthetic pathways have been developed for the synthesis of 2,3-dihydro-1H-indole-3-ethanol. The primary routes involve the catalytic hydrogenation of tryptophol, the reduction of indole-3-acetic acid derivatives, and the Fischer indole synthesis. Each method presents distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability.

Synthesis Route Starting Material Key Reagents/Catalysts Reaction Time Temperature Pressure Yield (%) Key Advantages Key Disadvantages
Route 1: Catalytic Hydrogenation TryptopholPt/C, p-toluenesulfonic acid3 h25 °C1 atm H₂ExcellentHigh yield, mild conditions, green solvent (water).[1]Potential for over-reduction, catalyst poisoning.[1]
Route 2: Reduction of Indole-3-Acetic Acid Derivative Methyl 3-indoleacetate1. LiAlH₄ 2. Pt/C, H₂4 h (reduction) + 3 h (hydrogenation)Reflux (reduction), 25 °C (hydrogenation)1 atm H₂~96% (reduction step)Readily available starting material.[2]Multi-step process, use of hazardous reagents (LiAlH₄).
Route 3: Fischer Indole Synthesis Phenylhydrazine hydrochloride, 2,3-DihydrofuranH₂SO₄2 h100 °CN/A72%One-pot synthesis of the indole core.[2]Formation of byproducts, moderate yield.[3][4]

Route 1: Catalytic Hydrogenation of Tryptophol

This is a direct and efficient method for the synthesis of 2,3-dihydro-1H-indole-3-ethanol, involving the reduction of the indole ring of tryptophol. The use of a platinum-on-carbon catalyst in an acidic aqueous medium represents an environmentally benign approach.[1]

Reaction Pathway

tryptophol Tryptophol product 2,3-Dihydro-1H-indole-3-ethanol tryptophol->product Pt/C, p-TsOH, H₂ Water, 25°C

Caption: Catalytic hydrogenation of tryptophol.

Experimental Protocol

Materials:

  • Tryptophol (1.0 mmol)

  • Platinum on activated carbon (Pt/C, 10 mol%)

  • p-Toluenesulfonic acid (1.0 mmol)

  • Deionized water (10 mL)

  • Hydrogen gas (H₂)

Procedure:

  • A mixture of tryptophol and p-toluenesulfonic acid is prepared in water.[1]

  • The Pt/C catalyst is added to the mixture.

  • The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (1 atm) at room temperature for 3 hours.[1]

  • Upon completion, the reaction mixture is filtered to remove the catalyst.

  • The aqueous solution is neutralized with a suitable base (e.g., NaHCO₃).

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to yield 2,3-dihydro-1H-indole-3-ethanol.

Route 2: Reduction of Indole-3-Acetic Acid Derivatives

This two-step route begins with the reduction of an indole-3-acetic acid ester to tryptophol, followed by the hydrogenation of the indole ring. Lithium aluminum hydride (LiAlH₄) is a common reagent for the initial reduction.[2]

Reaction Pathway

start Methyl 3-indoleacetate intermediate Tryptophol start->intermediate 1. LiAlH₄, Ether 2. H₂O workup product 2,3-Dihydro-1H-indole-3-ethanol intermediate->product Pt/C, p-TsOH, H₂ Water, 25°C

Caption: Two-step synthesis from an indole-3-acetic acid ester.

Experimental Protocol

Step 1: Reduction of Methyl 3-indoleacetate to Tryptophol [2]

Materials:

  • Methyl 3-indoleacetate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

Procedure:

  • A solution of methyl 3-indoleacetate in anhydrous ether is added dropwise to a stirred suspension of LiAlH₄ in anhydrous ether under an inert atmosphere.

  • The reaction mixture is heated under reflux for 4 hours.

  • After cooling, the reaction is quenched by the careful addition of water, followed by aqueous sodium hydroxide.

  • The resulting solids are filtered off, and the filtrate is dried and concentrated to yield tryptophol, which can be purified by recrystallization. A yield of 96% has been reported for this step.[2]

Step 2: Hydrogenation of Tryptophol

The tryptophol obtained from Step 1 can then be hydrogenated using the protocol described in Route 1 .

Route 3: Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for constructing the indole ring from a phenylhydrazine and an aldehyde or ketone. In this case, phenylhydrazine hydrochloride is reacted with 2,3-dihydrofuran in an acidic medium to form tryptophol, which can then be hydrogenated.

Reaction Pathway

start1 Phenylhydrazine HCl intermediate Tryptophol start2 2,3-Dihydrofuran start2->intermediate 4% aq. H₂SO₄ DMAc, 100°C product 2,3-Dihydro-1H-indole-3-ethanol intermediate->product Pt/C, p-TsOH, H₂ Water, 25°C

Caption: Fischer indole synthesis followed by hydrogenation.

Experimental Protocol

Step 1: Synthesis of Tryptophol via Fischer Indole Synthesis [2]

Materials:

  • Phenylhydrazine hydrochloride (6.92 mmol)

  • 4% aqueous H₂SO₄ (10 mL)

  • N,N-Dimethylacetamide (DMAc) (10 mL)

  • 2,3-Dihydrofuran (6.92 mmol)

Procedure:

  • A solution of phenylhydrazine hydrochloride in aqueous H₂SO₄ and DMAc is heated to 100°C.[2]

  • Dihydrofuran is added dropwise over 2 minutes.

  • The reaction is maintained at 100°C for 2 hours.[2]

  • After cooling to room temperature, the mixture is extracted with isopropyl acetate and washed with water.

  • The crude product is purified by flash chromatography to give tryptophol in a 72% yield.[2]

Step 2: Hydrogenation of Tryptophol

The tryptophol from Step 1 is then hydrogenated as described in Route 1 .

Conclusion

For the synthesis of 2,3-dihydro-1H-indole-3-ethanol, the catalytic hydrogenation of tryptophol (Route 1) stands out as the most direct and high-yielding method, particularly with the use of environmentally friendly conditions. While the reduction of indole-3-acetic acid derivatives (Route 2) is a viable alternative, it involves a multi-step process with hazardous reagents. The Fischer indole synthesis (Route 3) is a powerful tool for creating the indole scaffold but may suffer from moderate yields and the formation of byproducts in this specific application.[3][4] The choice of synthesis route will ultimately depend on the availability of starting materials, desired scale, and safety considerations.

References

Identifying 2,3-dihydro-1H-indole-3-ethanol: A Comparative Guide to Mass Spectrometry Fragmentation Patterns

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise identification of chemical compounds is a cornerstone of scientific research and drug development. Mass spectrometry (MS) stands as a powerful analytical technique for this purpose, providing a molecular fingerprint in the form of a fragmentation pattern. This guide offers a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,3-dihydro-1H-indole-3-ethanol against the experimentally determined pattern of its unsaturated analog, 1H-indole-3-ethanol (tryptophol). Understanding these patterns is crucial for the accurate identification of these and related compounds in complex mixtures.

Comparative Fragmentation Analysis

The fragmentation of a molecule in a mass spectrometer is governed by its chemical structure. The saturation of the C2-C3 double bond in the pyrrole ring of 2,3-dihydro-1H-indole-3-ethanol, when compared to 1H-indole-3-ethanol, is expected to significantly influence the fragmentation pathways. The following table summarizes the key predicted and observed fragment ions (m/z) and their relative intensities.

Fragment Ion (m/z) Proposed Structure Predicted Relative Intensity for 2,3-dihydro-1H-indole-3-ethanol (%) Observed Relative Intensity for 1H-indole-3-ethanol (%) Interpretation
163[M]+•ModerateHighMolecular ion. The higher stability of the aromatic indole ring leads to a more intense molecular ion peak for tryptophol.
130[M - CH2OH]+HighVery HighLoss of the hydroxymethyl radical from the side chain. This is a dominant fragmentation pathway for both compounds, often forming the base peak.
118[M - CH2CH2OH]+ModerateLowCleavage of the entire ethanol side chain. More significant for the dihydro analog due to the less stable ring structure.
117[C8H7N]+LowHighFormation of the stable quinolinium cation after rearrangement, a characteristic of the indole ring. This is not a likely pathway for the dihydro analog.
103[C7H5N]+LowModerateLoss of HCN from the quinolinium cation.
91[C7H7]+ModerateModerateTropylium ion, a common fragment in aromatic compounds.
77[C6H5]+LowLowPhenyl cation.

Proposed Fragmentation Pathway of 2,3-dihydro-1H-indole-3-ethanol

The following diagram illustrates the predicted major fragmentation pathways for 2,3-dihydro-1H-indole-3-ethanol under electron ionization. The primary fragmentation is expected to be the cleavage of the C-C bond adjacent to the hydroxyl group (alpha-cleavage), leading to the loss of a hydroxymethyl radical.

fragmentation_pathway M 2,3-dihydro-1H-indole-3-ethanol (m/z 163) [M]+• F1 [M - CH2OH]+ (m/z 132) M->F1 - •CH2OH F2 [M - C2H4O]+• (m/z 119) M->F2 - C2H4O F3 [C8H8N]+ (m/z 118) F1->F3 - H• experimental_workflow cluster_sample_prep Sample Preparation cluster_instrumentation Mass Spectrometry cluster_data_analysis Data Analysis Sample Dissolve Sample in Volatile Solvent (e.g., Methanol) GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Sample->GC_MS EI Electron Ionization (70 eV) GC_MS->EI MassAnalyzer Mass Analyzer (e.g., Quadrupole) EI->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Acquire Mass Spectrum Detector->Spectrum LibrarySearch Compare with Spectral Libraries Spectrum->LibrarySearch Interpretation Manual Interpretation of Fragmentation Pattern Spectrum->Interpretation

A Comparative Guide to the In Vitro and In Vivo Activities of Indole-3-Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of key indole-3-ethanol derivatives, focusing on the well-documented anti-inflammatory properties of tryptophol (indole-3-ethanol) and the anticancer effects of indole-3-carbinol. Due to the limited publicly available data on the direct in vitro and in vivo activities of 2,3-dihydro-1H-indole-3-ethanol, this document leverages the extensive research on its close analogs to provide a valuable reference and to highlight areas for future investigation into the dihydro derivative.

Introduction to Indole-3-Ethanol and its Analogs

Indole-3-ethanol and its derivatives are a class of compounds characterized by an indole ring structure, which is a common motif in biologically active molecules. Tryptophol (indole-3-ethanol) is a natural product of tryptophan metabolism found in various organisms, including humans. Indole-3-carbinol, another derivative, is famously found in cruciferous vegetables and has been extensively studied for its health benefits. The saturated analog, 2,3-dihydro-1H-indole-3-ethanol, represents a structurally similar compound with potentially distinct biological properties that remain largely unexplored. This guide will focus on the established activities of tryptophol and indole-3-carbinol to provide a framework for understanding the potential of this class of molecules.

Data Summary: In Vitro vs. In Vivo Activity

The following tables summarize the key in vitro and in vivo findings for tryptophol and indole-3-carbinol, providing a direct comparison of their primary biological effects.

Table 1: Comparison of the Anti-inflammatory Activity of Tryptophol

Parameter In Vitro Findings In Vivo Findings
Primary Activity Reduction of pro-inflammatory markers.[1][2][3]Alleviation of inflammation in animal models.[4]
Key Assays Measurement of Monocyte Chemoattractant Protein-1 (MCP-1) in 3T3-L1 murine adipocytes.[1][2][3]Imiquimod-induced psoriasis model in mice.[4]
Observed Effects Dose-dependent reduction in MCP-1 production.[5]Reduced severity of skin inflammation, decreased pathological score of the psoriasis area and severity index (PASI).[4]
Mechanism of Action Not fully elucidated in the cited studies, but suggests a direct modulatory effect on inflammatory pathways.Suppression of pro-inflammatory cytokines (IL-23, IL-1β, IL-17, TNFα) and decreased infiltration of CD4+ T cells in the skin.[4]

Table 2: Comparison of the Anticancer Activity of Indole-3-Carbinol (I3C)

Parameter In Vitro Findings In Vivo Findings
Primary Activity Suppression of cancer cell proliferation and induction of apoptosis.[6][7][8][9]Inhibition of tumor growth in animal models.[10][11]
Key Assays Cell viability assays (e.g., MTT), cell cycle analysis (flow cytometry), apoptosis assays (e.g., TUNEL) in various cancer cell lines (breast, prostate, colon, etc.).[6][10]Xenograft models in nude mice with nasopharyngeal carcinoma cells or prostate cancer cells.[10][11]
Observed Effects Induction of G1 cell cycle arrest, downregulation of cell cycle-related proteins (CDK4, CDK6, cyclin D1), and induction of apoptosis.[10]Smaller tumor volumes compared to control groups.[10][11]
Mechanism of Action Targets multiple signaling pathways including Akt-NFκB, estrogen receptor signaling, and induction of endoplasmic reticulum stress.[12] Downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL) and upregulation of pro-apoptotic proteins (Bax).[6]Down-regulation of cyclin D1, CDK4, CDK6, and pRb in tumor tissues.[10]

Experimental Protocols

Tryptophol: In Vitro Anti-inflammatory Assay

Cell Culture and Treatment:

  • 3T3-L1 murine adipocytes are cultured in a suitable medium, such as DMEM supplemented with fetal bovine serum.

  • Cells are seeded in multi-well plates and allowed to adhere and differentiate into adipocytes.

  • Differentiated adipocytes are then treated with varying concentrations of tryptophol.

MCP-1 Measurement:

  • After a specified incubation period, the cell culture supernatant is collected.

  • The concentration of Monocyte Chemoattractant Protein-1 (MCP-1) in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[1][2][3]

Indole-3-Carbinol: In Vivo Anticancer Assay

Animal Model:

  • Athymic nude mice are used for xenograft studies.

  • Human cancer cells (e.g., nasopharyngeal carcinoma 5-8F cells) are cultured and then injected subcutaneously into the flank of the mice to induce tumor formation.[10]

Treatment Protocol:

  • Once tumors are established, mice are randomly assigned to treatment and control groups.

  • The treatment group receives intraperitoneal injections of indole-3-carbinol (e.g., 20 mg/kg body weight) on a regular schedule (e.g., three times a week).[11]

  • The control group receives injections of the vehicle solution.

Tumor Measurement and Analysis:

  • Tumor volume is measured regularly using calipers.

  • At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry to assess the expression of cell cycle-related proteins.[10]

Signaling Pathways and Mechanisms

Tryptophol Anti-inflammatory Signaling

The precise signaling pathway for the anti-inflammatory effects of tryptophol is still under investigation. However, it is known to modulate the production of inflammatory mediators.

Tryptophol_Anti_inflammatory_Pathway Tryptophol Tryptophol Macrophage Macrophage/ Adipocyte Tryptophol->Macrophage inhibits Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., MCP-1, TNF-α) Macrophage->Pro_inflammatory_Mediators produces Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->Macrophage activates Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation promotes

Caption: Tryptophol's proposed anti-inflammatory action.

Indole-3-Carbinol Anticancer Signaling

Indole-3-carbinol exerts its anticancer effects through a complex network of signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

I3C_Anticancer_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction I3C Indole-3-Carbinol CDKs CDK4/CDK6 I3C->CDKs inhibits CyclinD1 Cyclin D1 I3C->CyclinD1 inhibits Bcl2 Bcl-2 (Anti-apoptotic) I3C->Bcl2 inhibits Bax Bax (Pro-apoptotic) I3C->Bax activates G1_S_Transition G1 to S Phase Transition CDKs->G1_S_Transition promotes CyclinD1->G1_S_Transition promotes Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes

Caption: Key anticancer mechanisms of Indole-3-Carbinol.

Future Directions for 2,3-dihydro-1H-indole-3-ethanol Research

The saturation of the indole ring in 2,3-dihydro-1H-indole-3-ethanol likely alters its electronic properties and three-dimensional shape compared to tryptophol. This structural modification could lead to significant differences in biological activity. Future research should focus on:

  • In Vitro Screening: Evaluating the cytotoxic, anti-inflammatory, and antioxidant potential of 2,3-dihydro-1H-indole-3-ethanol in a panel of cell lines.

  • In Vivo Studies: Based on promising in vitro results, conducting animal studies to assess its efficacy and safety profile for specific indications.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by the dihydro derivative.

By systematically investigating the biological properties of 2,3-dihydro-1H-indole-3-ethanol, the scientific community can determine its potential as a novel therapeutic agent and further expand our understanding of the structure-activity relationships within the indole-3-ethanol family of compounds.

References

Comparative docking studies of 1H-Indole-3-ethanol, 2,3-dihydro- with target proteins

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Docking Analysis of the Indole Scaffold with Key Protein Targets

Introduction

This guide provides a comparative overview of molecular docking studies involving the indole nucleus, a core heterocyclic scaffold present in numerous biologically active compounds. While this analysis was initiated to investigate the specific interactions of 1H-Indole-3-ethanol, 2,3-dihydro-, a comprehensive search of published scientific literature revealed no specific molecular docking studies for this particular compound.

Therefore, this document presents a broader comparative analysis of various indole derivatives with several key protein targets implicated in a range of diseases. The objective is to provide researchers, scientists, and drug development professionals with a reference guide to the binding potential of the indole scaffold, offering insights into its versatility and potential for designing targeted therapeutics. The data and protocols herein are compiled from multiple studies to serve as a representative guide for in silico analysis of this important pharmacophore.

Data Presentation: Docking Performance of Indole Derivatives

The following table summarizes the quantitative docking data from various studies, showcasing the binding affinities of different indole-based compounds against therapeutically relevant protein targets. Docking scores are presented as reported in the respective literature. Lower docking scores typically indicate a higher binding affinity.

Indole Derivative ClassTarget Protein (PDB ID)Docking SoftwareReported Docking Score (kcal/mol)Reference Study
Indole-appended IsoxazolesCyclooxygenase-1 (COX-1) (3KK6)GOLD-7.05 (Compound 5f)Pharmaspire[1]
Indole-appended IsoxazolesCyclooxygenase-2 (COX-2) (4COX)GOLD-6.51 (Compound 5f)Pharmaspire[1]
Fluoro-substituted IndoleCyclooxygenase-1 (COX-1) (3N8Y)Not SpecifiedStrong Binding AffinityResearchGate[2]
Fluoro-substituted IndoleCyclooxygenase-2 (COX-2) (1CX2)Not SpecifiedStrong Binding AffinityResearchGate[2]
Trisindolina 1 (Indole Alkaloid)Phosphoinositide 3-kinase (PI3K)Not Specified-10.7Atlantis Press[3]
Indole-3-Carbinol (I3C)Human Neutrophil ElastaseIn silico simulationPredicted binding outside catalytic sitePubMed[4]
1-benzyl-I3CHuman Neutrophil ElastaseIn silico simulationPredicted binding outside catalytic sitePubMed[4]
General Indole DerivativesIndoleamine 2,3-dioxygenase-1 (IDO1)Not SpecifiedLow Grid Score (High Affinity)MDPI[5]

Experimental Protocols: Molecular Docking Methodology

The following represents a generalized, yet detailed, protocol for performing molecular docking studies as synthesized from the methodologies reported in the cited literature. This protocol is intended to serve as a foundational guide for researchers.

1. Protein Preparation

  • Acquisition: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • Cleaning: All non-essential components such as water molecules, co-crystallized ligands, and co-factors are removed from the PDB file unless they are critical for the protein's catalytic activity or structural integrity.

  • Protonation and Optimization: Hydrogen atoms are added to the protein structure, which is a crucial step as they are often not resolved in X-ray crystallography. The protein structure is then energy-minimized using a force field (e.g., OPLS_2005) to correct any steric clashes or unfavorable bond angles. This step ensures the protein is in a low-energy, stable conformation.

2. Ligand Preparation

  • Structure Generation: The 2D structure of the indole derivative (ligand) is drawn using chemical drawing software (e.g., ChemDraw).

  • 3D Conversion and Optimization: The 2D structure is converted into a 3D conformation. The ligand's geometry is then optimized to find its most stable, low-energy state. This process often involves assigning correct bond orders, stereochemistry, and ionization states at a physiological pH.

3. Molecular Docking Simulation

  • Active Site Definition: The binding site (or active site) on the target protein is defined. This is typically done by creating a grid or sphere around the location of the co-crystallized ligand in the original PDB file or by using site-prediction algorithms.

  • Docking Algorithm: A docking program (e.g., AutoDock, GOLD, Schrödinger Glide) is used to systematically sample a large number of orientations and conformations of the ligand within the defined active site.

  • Scoring: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The scoring function considers various non-covalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions.

  • Pose Selection: The poses with the best (lowest) docking scores are saved for further analysis. Typically, the top-ranked pose is considered the most likely binding mode.

4. Post-Docking Analysis

  • Interaction Analysis: The best-ranked ligand-protein complex is visualized to analyze the specific interactions. Key hydrogen bonds, hydrophobic interactions, and other contacts between the ligand and the protein's amino acid residues are identified.

  • Validation: If possible, the docking protocol is validated by redocking the co-crystallized ligand into its known binding site and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.

Visualizations: Workflows and Pathways

The following diagrams illustrate a typical workflow for molecular docking and a key signaling pathway involving a common target of indole derivatives.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_processing Processing Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB Select Target Protein (PDB) PrepProt Prepare Protein (Remove Water, Add Hydrogens) PDB->PrepProt Ligand Design/Select Ligand (Indole Derivative) PrepLig Prepare Ligand (Energy Minimization) Ligand->PrepLig Grid Define Binding Site (Grid Generation) PrepProt->Grid PrepLig->Grid Dock Run Docking Simulation Grid->Dock Score Score & Rank Poses Dock->Score Analyze Analyze Interactions (Hydrogen Bonds, etc.) Score->Analyze Result Binding Affinity (kcal/mol) Analyze->Result

Caption: A generalized workflow for in silico molecular docking studies.

COX_Signaling_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimulus ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX COX-1 / COX-2 Enzymes ArachidonicAcid->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Indole Indole Derivatives (Inhibitors) Indole->COX

Caption: The Cyclooxygenase (COX) signaling pathway in inflammation.

References

Safety Operating Guide

Navigating the Disposal of 1H-Indole-3-ethanol, 2,3-dihydro-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other laboratory applications, the proper disposal of chemical compounds is a critical component of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1H-Indole-3-ethanol, 2,3-dihydro-, ensuring compliance and minimizing risk.

Core Principles of Chemical Waste Management

The fundamental principle of chemical disposal is to prevent the release of harmful substances into the environment.[1][2] For 1H-Indole-3-ethanol, 2,3-dihydro-, as with many laboratory chemicals, the recommended approach is to handle it as a chemical waste product, ensuring it is collected and managed by a licensed waste disposal service. Direct disposal into drains or regular trash is strongly discouraged to prevent potential ecological harm.[3]

Pre-Disposal Safety and Handling

Before initiating the disposal process, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as chemical-resistant gloves, safety glasses, and a lab coat.[4] Ensure that all handling of the compound, including preparation for disposal, is conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

Key Safety Considerations:

PrecautionRationale
Personal Protective Equipment Prevents skin and eye contact with the chemical.[4]
Ventilation Minimizes inhalation of any potential vapors or dust.[4]
Avoid Ignition Sources Although not highly flammable, it is good practice to keep away from open flames or sparks.[2]
Spill Containment Have absorbent materials readily available to manage any accidental spills.

Step-by-Step Disposal Protocol

  • Container Selection : Choose a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. The original container, if available and in good condition, is often a suitable choice. Do not use containers that are leaking or damaged.

  • Waste Collection :

    • For solid forms of 1H-Indole-3-ethanol, 2,3-dihydro-, carefully transfer the material into the designated waste container.[3]

    • For solutions, pour the liquid waste into a container designated for liquid chemical waste.

    • Avoid mixing incompatible chemicals in the same waste container.

  • Labeling : Clearly label the waste container with the words "HAZARDOUS WASTE" and the full chemical name: "1H-Indole-3-ethanol, 2,3-dihydro-". Include the approximate quantity or concentration. Proper labeling is crucial for the safety of waste handlers and for regulatory compliance.

  • Storage : Store the sealed waste container in a designated satellite accumulation area (SAA) until it is collected by a certified chemical waste disposal company. Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.

  • Arranging for Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company to arrange for pickup and disposal.[5] Follow their specific procedures for scheduling a collection.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1H-Indole-3-ethanol, 2,3-dihydro-.

start Begin Disposal Process ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a Suitable, Labeled Waste Container ppe->container transfer Transfer Chemical Waste to Container container->transfer seal Securely Seal the Container transfer->seal storage Store in Designated Satellite Accumulation Area seal->storage pickup Arrange for Pickup by Licensed Waste Disposal storage->pickup end Disposal Complete pickup->end

Disposal workflow for 1H-Indole-3-ethanol, 2,3-dihydro-.

Emergency Procedures

In the event of an accidental spill, immediately alert personnel in the vicinity. Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite. Sweep up the absorbed material and place it in a sealed container for disposal as chemical waste.[2] For large spills, or if you are unsure how to proceed, contact your institution's EHS office for assistance.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of 1H-Indole-3-ethanol, 2,3-dihydro-, fostering a culture of safety and environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.